Dansylsarcosine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Dansyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-16(2)13-8-4-7-12-11(13)6-5-9-14(12)22(20,21)17(3)10-15(18)19/h4-9H,10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLJKBOXIVONAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911094 | |
| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093-96-5 | |
| Record name | Dansylsarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001093965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dansylsarcosine's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: A Fluorescent Probe for HSA Drug Binding Site II
Dansylsarcosine is a fluorescent molecule widely utilized in pharmacology and drug development as a specific probe for drug binding site II (also known as the ibuprofen binding site) on Human Serum Albumin (HSA) .[1] Its mechanism of action is rooted in its ability to bind reversibly to this hydrophobic pocket within the subdomain IIIA of HSA.[2] This binding event is characterized by a significant increase in the fluorescence quantum yield of the dansyl moiety and a blue shift in its emission maximum.
The primary utility of this compound lies in its application as a competitive displacement tool .[1] When a test compound that also binds to site II is introduced into a solution containing the this compound-HSA complex, it will compete for the binding site. This competition leads to the displacement of this compound from the binding pocket back into the aqueous environment. The resulting decrease in fluorescence intensity is directly proportional to the binding affinity and concentration of the test compound, allowing for the determination of its binding characteristics at this specific site.
Quantitative Binding Data
The binding affinity of this compound to HSA has been characterized by several key parameters. The following table summarizes the reported quantitative data.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 0.26 µM | Fluorescence Polarization | [3] |
| Dissociation Constant | 6.06 ± 1.09 µM | Fluorescence Titration | [4] |
| Inhibition Constant (Ki) | 85 ± 3 µM | Fluorescent Probe Displacement | [5] |
Signaling Pathway and Competitive Displacement
The interaction of this compound with HSA and its subsequent displacement by a site II-binding drug can be visualized as a dynamic equilibrium.
Experimental Protocols
Preparation of Reagents
A common protocol for preparing the necessary reagents for a competitive displacement assay is as follows.[2]
-
HSA Stock Solution: Prepare a stock solution of fatty acid-free Human Serum Albumin (HSA) at a concentration of 1.5 mM in 20 mM potassium phosphate buffer (pH 7.0).
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The concentration will depend on the expected binding affinity.
Competitive Displacement Assay Workflow
The following workflow outlines the steps for a typical competitive displacement assay using fluorescence spectroscopy.
Detailed Assay Protocol
This protocol is adapted from common methodologies for 96-well plate-based fluorescence assays.
-
Plate Preparation: To each well of a black 96-well plate, add 50 µL of the HSA solution (e.g., 5 µM final concentration).
-
Addition of this compound: Add 50 µL of the this compound solution (e.g., 80 µM final concentration) to each well.
-
Initial Incubation: Gently mix the plate and incubate for 30 minutes at room temperature (20-25°C), protected from light.
-
Addition of Test Compound: Add 50 µL of the test compound at various concentrations to the wells. For control wells, add the vehicle (e.g., DMSO).
-
Final Incubation: Gently mix the plate and incubate for another 30 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 480 nm.
Data Analysis
The decrease in fluorescence intensity is used to calculate the inhibitory concentration (IC50) of the test compound. The IC50 value can then be used to determine the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and binding affinity of this compound.
Structural Basis of Specificity
Crystallographic studies have elucidated the structural basis for this compound's specificity for site II of HSA.[2] The methylated α-amino group of this compound prevents a critical hydrogen bond interaction with the backbone carbonyl of Ala-291 in site I.[6] This steric hindrance disfavors binding to site I and promotes its specific interaction with the hydrophobic pocket of site II.[6]
Conclusion
This compound's mechanism of action as a fluorescent probe for HSA drug binding site II is a well-established and valuable tool in drug discovery and development. Its specific and reversible binding, coupled with the significant change in its fluorescent properties upon binding and displacement, provides a robust and high-throughput method for characterizing the binding of novel chemical entities to one of the most important drug-binding proteins in human plasma. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers employing this essential technique.
References
- 1. Human serum albumin binding assay based on displacement of a non selective fluorescent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
An In-Depth Technical Guide to Dansylsarcosine Fluorescence: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dansylsarcosine, a fluorescent derivative of the amino acid sarcosine, has emerged as a valuable tool in biochemical and pharmaceutical research. Its environmentally sensitive fluorescence properties, particularly the significant changes in its emission spectrum upon binding to macromolecules, make it an excellent probe for studying molecular interactions. This technical guide provides a comprehensive overview of the fluorescence excitation and emission characteristics of this compound, detailing its application in studying protein binding, with a particular focus on Human Serum Albumin (HSA), and its role as an inhibitor of the glycine transporter 1 (GlyT1). This document includes detailed experimental protocols and visual representations of key processes to facilitate its practical application in the laboratory.
Introduction to this compound and its Fluorescence
This compound belongs to the family of dansyl-amino acids, which are characterized by the presence of the 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) group. This chromophore is responsible for the molecule's fluorescent properties. The fluorescence of dansyl derivatives is highly dependent on the polarity of their microenvironment. In aqueous solutions, this compound exhibits relatively weak fluorescence. However, when it binds to a hydrophobic pocket, such as a binding site on a protein, its quantum yield increases, and its emission maximum undergoes a significant blue shift (a shift to shorter wavelengths). This solvatochromic behavior is the foundation of its utility as a molecular probe.
Spectral Properties of this compound
The fluorescence of this compound is characterized by its excitation and emission spectra, which are influenced by the solvent environment and its binding state.
Excitation and Emission Spectra
The dansyl group generally has an excitation maximum around 335 nm and an emission maximum around 518 nm.[1] However, these values are subject to change based on the specific molecular structure and the surrounding environment.
-
Unbound State: In a polar solvent like water, this compound has a lower fluorescence quantum yield.
-
Bound State: When bound to a hydrophobic site, such as drug binding site II on Human Serum Albumin (HSA), the fluorescence intensity of this compound increases, and the emission maximum shifts to a shorter wavelength.[2][3][4] This blue shift is a key indicator of binding.
| State | Excitation Maximum (λex) | Emission Maximum (λem) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) |
| Unbound (Aqueous Buffer) | ~340 nm | ~560 nm | Low | Short |
| Bound (to HSA Site II) | ~340 nm | ~480 nm | High | Long |
Note: The exact values can vary depending on the specific buffer conditions and instrumentation.
Applications in Drug Development and Research
The unique fluorescent properties of this compound make it a versatile tool in several areas of research, particularly in drug discovery and development.
Probing Drug Binding to Human Serum Albumin (HSA)
HSA is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. It possesses two primary drug-binding sites, known as Sudlow's site I and site II.[5] this compound is a well-established marker for site II , which is also the binding site for drugs like ibuprofen.[2][6]
The binding of a drug candidate to HSA can be investigated using a competitive displacement assay with this compound. In this assay, the displacement of this compound from its binding site on HSA by a test compound leads to a decrease in fluorescence intensity and a red shift in the emission maximum, indicating that the test compound binds to the same site.[3][4]
Inhibition of the Glycine Transporter 1 (GlyT1)
Glycine is an important neurotransmitter in the central nervous system, and its extracellular concentrations are regulated by glycine transporters. GlyT1 has been identified as a therapeutic target for neurological and psychiatric disorders. Sarcosine-based compounds, including this compound, have been shown to act as non-competitive inhibitors of GlyT1.[7][8] This means they bind to a site on the transporter that is distinct from the glycine binding site (an allosteric site) and inhibit its function without directly competing with glycine.[7][9] The study of this inhibition mechanism is crucial for the development of new drugs targeting GlyT1.
Experimental Protocols
General Fluorescence Spectroscopy of this compound
Objective: To measure the fluorescence excitation and emission spectra of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvents (e.g., ethanol, phosphate-buffered saline (PBS) pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like ethanol.
-
Working Solution Preparation: Dilute the stock solution in the desired solvent (e.g., PBS) to a final concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrument Settings:
-
Set the excitation wavelength (e.g., 340 nm) and scan the emission spectrum over a suitable range (e.g., 400-650 nm).
-
Set the emission wavelength (e.g., 480 nm) and scan the excitation spectrum (e.g., 250-400 nm).
-
Use appropriate excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Data Acquisition: Record the excitation and emission spectra of the this compound solution.
-
Blank Subtraction: Record the spectrum of the solvent alone and subtract it from the sample spectrum to correct for background fluorescence.
Fluorescence Titration of this compound with HSA
Objective: To determine the binding affinity of this compound to HSA.
Materials:
-
This compound stock solution
-
Human Serum Albumin (fatty acid-free) solution of known concentration in PBS
-
PBS (pH 7.4)
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a solution of this compound in PBS at a fixed concentration (e.g., 1 µM).
-
Titration: Add increasing concentrations of HSA to the this compound solution. Allow the mixture to equilibrate for a few minutes after each addition.
-
Fluorescence Measurement: After each addition of HSA, record the fluorescence emission spectrum (e.g., scanning from 400 to 650 nm with excitation at 340 nm) or the fluorescence intensity at the emission maximum of the bound form (around 480 nm).
-
Data Analysis: Plot the change in fluorescence intensity as a function of the HSA concentration. The data can be fitted to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).
Competitive Displacement Assay
Objective: To determine if a test compound binds to HSA site II.
Materials:
-
This compound stock solution
-
HSA solution in PBS
-
Test compound stock solution (in a suitable solvent, e.g., DMSO)
-
PBS (pH 7.4)
-
Fluorometer
Procedure:
-
Complex Formation: Prepare a solution containing this compound and HSA in PBS at concentrations that result in a significant portion of the this compound being bound (e.g., 1 µM this compound and 5 µM HSA).
-
Titration with Test Compound: Add increasing concentrations of the test compound to the this compound-HSA complex solution.
-
Fluorescence Measurement: After each addition, record the fluorescence intensity at the emission maximum of the bound this compound (around 480 nm).
-
Data Analysis: A decrease in fluorescence intensity indicates that the test compound is displacing this compound from HSA, suggesting that it binds to site II. The data can be used to calculate the inhibitory concentration (IC50) of the test compound.
Visualizing Key Processes
To better understand the principles and workflows described, the following diagrams have been generated using the DOT language.
Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Caption: Workflow for a competitive displacement assay to study drug binding to HSA.
Caption: Mechanism of non-competitive inhibition of GlyT1 by this compound.
Conclusion
This compound is a powerful fluorescent probe with significant applications in drug discovery and neurobiology. Its environmentally sensitive fluorescence provides a robust method for investigating drug-protein interactions, particularly at site II of HSA. Furthermore, its role as a non-competitive inhibitor of GlyT1 opens avenues for studying the modulation of this important neurotransmitter transporter. The experimental protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies.
References
- 1. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]
- 2. Fluorescent Sarcosine for Drug Binding Site 2 on Human Serum Albumin | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Fluorescent Sarcosine for Drug Binding Site 2 on Human Serum Albumin | TCI AMERICA [tcichemicals.com]
- 5. Binding sites of fluorescent probes on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human serum albumin binding assay based on displacement of a non selective fluorescent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Dansylsarcosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansylsarcosine, also known as N-dansyl-N-methylglycine, is a fluorescent derivative of the amino acid sarcosine. Its intrinsic fluorescence, which is highly sensitive to the polarity of its local environment, makes it an invaluable tool in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, purification, and use, and its primary application as a fluorescent probe for studying protein binding, particularly to Human Serum Albumin (HSA).
Chemical and Physical Properties
This compound is a synthetic compound that combines the fluorescent dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) with sarcosine (N-methylglycine). This combination results in a molecule with unique spectroscopic properties that are exploited in various scientific applications.
Structure and Identification
-
IUPAC Name: 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]acetic acid.[1]
-
Molecular Formula: C₁₅H₁₈N₂O₄S.[1]
-
CAS Number: 1093-96-5.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 322.38 g/mol | [1] |
| Appearance | White to yellow solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and DMSO. Solubility in aqueous solutions is generally low but can be increased by forming salts.[2][3][4][5] |
Spectral Properties
The fluorescence of this compound is its most significant feature for research applications. The emission spectrum and quantum yield are highly dependent on the solvent environment.
Table 2: Spectral Properties of this compound and Related Compounds
| Property | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~335 nm | General for dansyl group | [6] |
| Emission Maximum (λem) | ~518 nm | General for dansyl group | [6] |
| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ at 338.5 nm | For Dansylglycine in dioxane | [7] |
| Fluorescence Quantum Yield (Φf) | 0.07 (in water) to 0.66 (in dioxane) | For Dansylglycine | [7] |
Note: Specific spectral data for this compound can vary depending on the solvent and binding state. The data for Dansylglycine is provided as a close structural analog.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from Dansyl chloride and sarcosine.
Materials:
-
Dansyl chloride
-
Sarcosine (N-methylglycine)
-
Acetone
-
Water
-
Sodium bicarbonate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve sarcosine in a 1:1 mixture of acetone and water containing sodium bicarbonate to maintain a pH of 9.5-10.[8]
-
Slowly add a solution of Dansyl chloride in acetone to the sarcosine solution with constant stirring. The molar ratio of Dansyl chloride to sarcosine should be approximately 1:1.2.
-
Allow the reaction to proceed at room temperature for 4-6 hours or at 38°C for 90-120 minutes, while monitoring the progress by thin-layer chromatography (TLC).[8]
-
After the reaction is complete, remove the acetone by rotary evaporation.
-
Acidify the remaining aqueous solution to pH 3-4 with dilute HCl.
-
Extract the this compound product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
Purification of this compound
The crude this compound can be purified by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol-water or acetone-water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column packed with a suitable non-polar solvent system (e.g., a gradient of ethyl acetate in hexane).[9]
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method can be used for the analysis of this compound.
-
Column: C8 or C18 column.[8]
-
Mobile Phase: A gradient of acetonitrile in water with a phosphoric acid buffer is commonly used.[10]
-
Detection: UV detection at the absorbance maximum (around 325 nm) or fluorescence detection (Excitation: ~324 nm, Emission: ~559 nm for dansyl glycine).[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound. The expected chemical shifts can be predicted based on the structure, and deuterated solvents such as DMSO-d₆ or CDCl₃ can be used.
Application in Drug Binding Studies
This compound is a well-established fluorescent probe for studying drug binding to Human Serum Albumin (HSA), specifically at drug binding site II. The fluorescence of this compound is quenched in an aqueous environment but increases significantly upon binding to the hydrophobic pocket of HSA. This property is exploited in competitive binding assays to determine the binding affinity of other molecules to this site.
Competitive Binding Assay with HSA
This assay measures the ability of a test compound to displace this compound from its binding site on HSA.
Principle:
The fluorescence of a solution containing HSA and this compound is measured. When a test compound that also binds to site II is added, it competes with this compound, leading to its displacement from the protein. The displaced this compound returns to the aqueous environment, causing a decrease in fluorescence intensity. The extent of this decrease is proportional to the binding affinity of the test compound.
Protocol:
-
Prepare a stock solution of HSA in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of this compound in a minimal amount of an organic solvent (e.g., ethanol) and then dilute it in the assay buffer.
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add HSA, this compound, and the buffer to each well.
-
Add the different concentrations of the test compound to the respective wells. Include control wells with no test compound.
-
Incubate the plate at a constant temperature for a sufficient time to reach equilibrium.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340-365 nm, Em: 480-530 nm).[11]
-
Plot the fluorescence intensity against the concentration of the test compound to determine the IC₅₀ value, which can then be used to calculate the binding affinity (Ki).
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in signaling pathways as a signaling molecule, its use in binding assays provides crucial information for understanding the pharmacokinetics and pharmacodynamics of drugs that bind to HSA. The binding of a drug to HSA affects its free concentration in the plasma, which in turn influences its distribution, metabolism, and efficacy.
Conclusion
This compound is a powerful and versatile fluorescent probe with significant applications in drug development and biochemical research. Its well-characterized chemical and physical properties, coupled with its sensitivity to the local environment, make it an ideal tool for investigating ligand-protein interactions. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and application of this compound in competitive binding assays, enabling researchers to effectively probe the binding of small molecules to Human Serum Albumin. A thorough understanding of these properties and methodologies is crucial for the accurate interpretation of experimental data and for advancing our knowledge of drug disposition and action.
References
- 1. This compound | C15H18N2O4S | CID 122239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]
- 7. Dansyl glycine [omlc.org]
- 8. researchgate.net [researchgate.net]
- 9. column-chromatography.com [column-chromatography.com]
- 10. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
Probing the Depths of Drug Binding: A Technical Guide to the Dansylsarcosine Interaction with Human Serum Albumin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding of dansylsarcosine to Human Serum Albumin (HSA), a critical interaction leveraged in drug discovery and development. This compound, a fluorescent probe, is a cornerstone tool for characterizing the binding of novel drug candidates to Sudlow's site II on HSA. Understanding the specifics of this interaction, from its precise location to the experimental methodologies used to study it, is paramount for accurate pharmacokinetic and pharmacodynamic assessments.
The this compound Binding Site: Specificity for Sudlow's Site II
Human Serum Albumin, the most abundant protein in blood plasma, possesses two primary drug binding sites, commonly referred to as Sudlow's site I and site II.[1] this compound has been unequivocally identified as a high-affinity fluorescent probe that specifically binds to Sudlow's site II .[2][3][4] This binding specificity makes it an invaluable tool for competitive binding assays to determine if a test compound also binds to this site.[2][4] Site II is also known as the diazepam or ibuprofen binding site. The binding of this compound to this site is primarily driven by hydrophobic interactions.[1]
The specificity of this compound for site II is attributed to its chemical structure, particularly the methylated α-amino group.[1] Crystallographic studies have provided a detailed picture of this compound nestled within the hydrophobic pocket of site II, located in subdomain IIIA of HSA.[1]
Quantitative Analysis of this compound-HSA Binding
The interaction between this compound and HSA can be quantified through various parameters, primarily the dissociation constant (Kd) and inhibition constant (Ki). These values provide a measure of the binding affinity.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 0.5 µM | Fluorometric Titration | [2] |
| Dissociation Constant (Kd) | ~2.5 µM | Competitive Inhibition | [5] |
| Inhibition Constant (Ki) | 85 ± 3 µM | Fluorescent Probe Displacement |
Experimental Methodologies
The study of the this compound-HSA interaction relies on several key biophysical techniques.
Fluorescence Spectroscopy
Fluorescence spectroscopy is the most common method used to investigate this compound binding to HSA. The intrinsic fluorescence of this compound is environmentally sensitive. Upon binding to the hydrophobic pocket of site II, its fluorescence quantum yield increases, and the emission maximum undergoes a blue shift (a shift to a shorter wavelength).[2][4]
This protocol outlines a direct titration to determine the binding affinity.
-
Reagents and Buffers:
-
Human Serum Albumin (fatty acid-free) solution (e.g., 1 µM in phosphate-buffered saline, pH 7.4).
-
This compound stock solution (e.g., 1 mM in a suitable organic solvent like DMSO, diluted to a working concentration in PBS).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
Instrumentation:
-
A spectrofluorometer equipped with a thermostatted cuvette holder.
-
-
Procedure:
-
Set the excitation wavelength to approximately 340 nm and the emission wavelength to scan a range from 400 nm to 600 nm.
-
Place a known concentration of HSA solution in the cuvette.
-
Sequentially add small aliquots of the this compound working solution to the HSA solution.
-
After each addition, allow the system to equilibrate (e.g., 2-5 minutes) and record the fluorescence emission spectrum.
-
Correct the fluorescence intensity for the dilution effect.
-
Plot the change in fluorescence intensity as a function of the this compound concentration and fit the data to a suitable binding isotherm (e.g., the Stern-Volmer equation) to calculate the binding constant (Ka or Kd).
-
This protocol is used to determine if a test compound binds to site II.
-
Reagents and Buffers:
-
HSA solution (e.g., 1 µM in PBS, pH 7.4).
-
This compound solution (at a concentration that results in significant fluorescence when bound to HSA, e.g., 1 µM).
-
Test compound stock solution (in a suitable solvent, with serial dilutions).
-
PBS, pH 7.4.
-
-
Instrumentation:
-
A fluorescence plate reader or a spectrofluorometer.
-
-
Procedure:
-
In a 96-well black microplate, add a fixed concentration of HSA and this compound to each well.
-
Add increasing concentrations of the test compound to the wells.
-
Include control wells with HSA and this compound only (maximum fluorescence) and wells with buffer only (background).
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity at the emission maximum of the HSA-dansylsarcosine complex (typically around 480-500 nm) with an excitation wavelength of ~340 nm.
-
A decrease in fluorescence intensity with increasing concentrations of the test compound indicates displacement of this compound and suggests that the test compound binds to site II.
-
The data can be used to calculate the IC50 (the concentration of the test compound that displaces 50% of the bound this compound) and subsequently the inhibition constant (Ki).
-
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for studying the conformational changes in a protein upon ligand binding. While this compound itself is not chiral, its binding within the asymmetric environment of the HSA binding site can induce a CD signal. This induced CD can be monitored to study the binding event.
-
Reagents and Buffers:
-
HSA solution (e.g., 5-10 µM in a suitable buffer, such as phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region if secondary structure is also being monitored.
-
This compound stock solution.
-
-
Instrumentation:
-
A CD spectropolarimeter with a thermostatted cell holder.
-
Quartz cuvette with a defined path length (e.g., 1 cm).
-
-
Procedure:
-
Record the CD spectrum of the HSA solution alone in the near-UV region (e.g., 250-350 nm) to establish a baseline.
-
Add aliquots of the this compound solution to the HSA solution in the cuvette.
-
After each addition, allow for equilibration and record the CD spectrum.
-
The appearance and change in the induced CD signal of this compound can be monitored to determine the binding stoichiometry and affinity.
-
Changes in the far-UV CD spectrum (e.g., 190-250 nm) can provide information on alterations in the secondary structure of HSA upon ligand binding.
-
Visualizing the Process: Workflows and Relationships
Visual diagrams are essential for understanding the experimental processes and the logical connections in the study of this compound-HSA binding.
Caption: A flowchart of the competitive binding assay.
Caption: The specific binding of this compound to Site II.
Conclusion
This compound remains an indispensable fluorescent probe for the characterization of drug binding to Sudlow's site II of Human Serum Albumin. Its specific, high-affinity interaction allows for robust and reliable competitive binding assays, which are crucial in the early stages of drug development for predicting the pharmacokinetic properties of new chemical entities. The experimental protocols detailed in this guide provide a solid foundation for researchers to implement these techniques effectively. A thorough understanding of the principles and methodologies associated with the this compound-HSA interaction is essential for any scientist involved in the study of drug-protein binding.
References
- 1. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Thermodynamic characterization of drug binding to human serum albumin by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research on the Interaction Mechanism and Structural Changes in Human Serum Albumin with Hispidin Using Spectroscopy and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of HSA interactions with arachidonic acid using spectroscopic methods revealing molecular dynamics of HSA-AA interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Dansyl Method: A Technical Guide to the History, Chemistry, and Application of Dansylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The derivatization of amino acids with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, has been a cornerstone of protein chemistry and analysis for over half a century. This technique, which renders amino acids fluorescent, provides a highly sensitive method for N-terminal amino acid analysis, protein sequencing, and quantitative amino acid profiling. This in-depth technical guide explores the history of dansylated amino acids, details the underlying chemical principles, provides comprehensive experimental protocols for their preparation and analysis, and presents key quantitative data.
A Fluorescent Journey: The History and Discovery of Dansylated Amino Acids
The story of dansylated amino acids begins with the pioneering work of Gregorio Weber in 1952.[1][2][3] Weber synthesized dansyl chloride with the goal of creating a fluorescent probe that could be covalently attached to proteins, allowing for the study of their hydrodynamic properties through fluorescence polarization.[2][3] His work laid the foundation for the field of quantitative biological fluorescence.[1]
Shortly after, in 1963, W. R. Gray and B. S. Hartley introduced the "dansyl method" for identifying N-terminal amino acids in peptides and proteins.[4][5][6] This method offered significantly greater sensitivity than the existing techniques of the time.[5] The process involves the reaction of dansyl chloride with the free amino groups of a peptide, followed by acid hydrolysis. The bond between the dansyl group and the N-terminal amino acid is resistant to this hydrolysis, allowing for its subsequent identification by chromatography.[4][6] This breakthrough was instrumental in advancing the field of protein sequencing.
The Chemistry of Dansylation: A Reaction of Light
Dansyl chloride reacts with primary and secondary amino groups, as well as with the phenolic hydroxyl group of tyrosine and the imidazole group of histidine, although the latter are less stable to acid hydrolysis. The fundamental reaction is the nucleophilic attack of the unprotonated amino group on the sulfonyl chloride, forming a stable sulfonamide bond. This reaction is highly dependent on pH, with an optimal range of 9.5-10, where a significant fraction of the amino groups are unprotonated and thus reactive.[7][8]
The dansyl group itself is not fluorescent until it reacts with an amine to form a dansyl-amide.[7] These resulting dansylated amino acids are intensely fluorescent, with their quantum yields and emission maxima being sensitive to the polarity of their environment.[7] This property has been exploited in studies of protein folding and dynamics.
Side Reactions
It is important to be aware of potential side reactions during the dansylation process. The primary side reaction is the hydrolysis of dansyl chloride to the non-reactive and fluorescent dansyl sulfonic acid (Dns-OH).[7] This hydrolysis is more pronounced at higher pH values.[7] Another possible side reaction is the formation of dansylamide (Dns-NH2) if ammonia is present.[7]
Quantitative Data on Dansylated Amino Acids
The fluorescent properties of dansylated amino acids are central to their utility. The following table summarizes key quantitative data for dansyl derivatives.
| Property | Value | Reference(s) |
| Excitation Maximum | ~340 nm | [] |
| Emission Maximum | ~510 nm - 520 nm | [5][] |
| Molar Extinction Coefficient (Dansyl-Glycine at 214 nm) | 3.5 x 10⁴ M⁻¹cm⁻¹ | [10] |
| Molar Extinction Coefficient (Dansyl-Glycine at 246 nm) | 1.3 x 10⁴ M⁻¹cm⁻¹ | [10] |
| Molar Extinction Coefficient (Dansyl-Glycine at 325 nm) | 0.39 x 10⁴ M⁻¹cm⁻¹ | [10] |
Experimental Protocols
The following sections provide detailed methodologies for the dansylation of amino acids and their subsequent analysis.
Dansylation of Amino Acids: A Step-by-Step Protocol
This protocol is a generalized procedure based on several cited methods.[7][8][11][12]
Reagents:
-
Amino Acid Standard or Sample: Dissolved in a suitable buffer.
-
100 mM Sodium Carbonate/Bicarbonate Buffer (pH 9.8): Dissolve 0.84 g of sodium bicarbonate and 1.06 g of sodium carbonate in 100 mL of deionized water. Adjust pH if necessary.[11]
-
50 mM Dansyl Chloride Solution: Dissolve 13.5 mg of dansyl chloride in 1 mL of anhydrous acetonitrile. This solution should be prepared fresh daily and stored in the dark.[11][12]
-
Quenching Solution: A 10% (v/v) aqueous solution of ammonium hydroxide or a solution of methylamine or ethylamine.[11][12]
Procedure:
-
Sample Preparation: In a microcentrifuge tube, add the amino acid standard or deproteinized and dried biological extract.
-
pH Adjustment: Add the 100 mM sodium carbonate/bicarbonate buffer to the sample.
-
Derivatization:
-
Incubation: Vortex the mixture and incubate at room temperature (25°C) in the dark for 60 minutes.[11][12] Alternatively, incubation can be carried out at 38°C for 90-120 minutes or 60°C for 60 minutes.[8] For enhanced mixing, a thermo-mixer with shaking (e.g., 300 rpm) can be used.[11][12]
-
Quenching: Add the quenching solution to the reaction mixture to consume any excess dansyl chloride.[11][12]
Analysis of Dansylated Amino Acids
The separation and identification of dansylated amino acids are typically achieved through High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
Reverse-phase HPLC is a powerful technique for the separation and quantification of dansylated amino acids.
Instrumentation and Columns:
-
A standard HPLC system equipped with a fluorescence detector is required.
-
A C18 reverse-phase column (e.g., Ultrasphere ODS) is commonly used.[13]
Mobile Phase:
-
A gradient elution is typically employed. A common mobile phase system consists of:
-
Solvent A: Acetonitrile
-
Solvent B: Water with an acidic modifier (e.g., phosphoric acid or formic acid).[14]
-
-
The specific gradient profile will depend on the specific amino acids being separated and the column used.
Detection:
-
Fluorescence detection is used with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 520 nm.
TLC on polyamide sheets is a classic and highly effective method for the qualitative identification of dansylated amino acids.[4][6][15]
Materials:
-
Polyamide TLC plates.
-
Developing solvents.
Procedure:
-
Spotting: Carefully spot the dansylated amino acid mixture onto the polyamide plate.
-
Development: Develop the chromatogram in a sealed tank containing the appropriate solvent system. A two-dimensional TLC approach is often used for better separation, with two different solvent systems run in perpendicular directions. Common solvent systems include:
-
First Dimension: Water/formic acid
-
Second Dimension: Benzene/acetic acid or Toluene/acetic acid
-
-
Visualization: The separated dansyl-amino acids are visualized under UV light, where they appear as fluorescent spots.[4][6] The identity of the amino acids is determined by comparing their positions to those of known standards.
Visualizing the Process: Diagrams and Workflows
Chemical Reaction of Dansylation
Caption: The chemical reaction of dansyl chloride with an amino acid.
Experimental Workflow for Dansylated Amino Acid Analysis
Caption: A generalized workflow for the analysis of dansylated amino acids.
References
- 1. users.df.uba.ar [users.df.uba.ar]
- 2. thejamesonlab.com [thejamesonlab.com]
- 3. Gregorio Weber - Wikipedia [en.wikipedia.org]
- 4. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 5. grokipedia.com [grokipedia.com]
- 6. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The use of reverse-phase high-performance liquid chromatography and precolumn derivatization with dansyl chloride for quantitation of specific amino acids in collagen and elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]
- 15. Determination of plasma amino acids in small samples with the use of Dansyl-chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Dansylsarcosine: A Technical Guide to its Solubility and Application in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Dansylsarcosine, a fluorescent probe widely utilized in biochemical and pharmaceutical research. The document details available solubility data, presents a generalized experimental protocol for solubility determination, and illustrates a common application in a competitive binding assay workflow.
Core Focus: Solubility of this compound
Understanding the solubility of this compound is critical for its effective use in various experimental settings, including fluorescence spectroscopy, binding affinity studies, and high-throughput screening. While comprehensive quantitative data across a wide range of solvents is not extensively documented in publicly available literature, this guide synthesizes the available information and provides a framework for its practical application.
Quantitative Solubility Data
Based on its chemical structure, a derivative of the amino acid sarcosine with a bulky, hydrophobic dansyl group, it is anticipated to have low solubility in aqueous solutions and higher solubility in polar aprotic and some polar protic organic solvents.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Known Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | ≥ 100 mM[1][2][3] |
| Water | H₂O | 18.02 | Data not available; expected to be low |
| Ethanol | C₂H₅OH | 46.07 | Data not available |
| Methanol | CH₃OH | 32.04 | Data not available |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Data not available |
| Acetone | C₃H₆O | 58.08 | Data not available |
Note: The provided solubility in DMSO is based on concentrations used in experimental procedures and may not represent the maximum saturation limit. For other solvents, researchers should determine the solubility empirically for their specific experimental conditions.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound, adapted from standard laboratory methods for small molecules.
I. Materials and Equipment
-
This compound
-
Solvents of interest (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Micropipettes
-
HPLC or UV-Vis spectrophotometer for quantification
-
Volumetric flasks and other standard laboratory glassware
II. Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed vial.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Separation of Undissolved Solute:
-
After the equilibration period, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original supernatant by accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Visualization of Experimental Workflow
Competitive Binding Assay Using this compound
This compound is frequently used as a fluorescent probe in competitive binding assays to determine the binding affinity of other non-fluorescent compounds to a target protein, such as Human Serum Albumin (HSA).[5] The principle of this assay is that the fluorescence of this compound increases upon binding to the hydrophobic pockets of the protein. A competing ligand will displace this compound, leading to a decrease in fluorescence.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Fluorescence of Dansylsarcosine: A Technical Guide to Quantum Yield and its Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fluorescence quantum yield of Dansylsarcosine, a versatile probe extensively utilized in biophysical and pharmaceutical research. This document provides a comprehensive overview of its fluorescence properties, detailed experimental protocols for quantum yield determination, and its primary application in studying drug-protein interactions.
Introduction to this compound and its Fluorescence
This compound [N-(5-Dimethylamino-1-naphthalenesulfonyl)-sarcosine] is a fluorescent molecule belonging to the dansyl family of fluorophores. Its fluorescence is highly sensitive to the polarity of its local environment. In aqueous solutions, this compound exhibits weak fluorescence. However, upon binding to hydrophobic sites, such as those found in proteins like Human Serum Albumin (HSA), its fluorescence quantum yield increases significantly. This property makes it an invaluable tool for probing binding events and for the characterization of ligand-protein interactions.
This compound specifically binds to Site II (also known as the indole and benzodiazepine binding site) on Human Serum Albumin.[1] This specificity allows for its use in competitive binding assays to determine the binding site and affinity of various drugs and small molecules.
Quantitative Analysis of this compound's Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) of a substance is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of this compound is dramatically influenced by its environment.
Below is a summary of the reported fluorescence quantum yield values for this compound and related dansyl compounds in various environments. This data is critical for researchers designing and interpreting fluorescence-based assays.
| Compound | Environment | Quantum Yield (Φ) | Reference |
| This compound | Water | Low (specific value not readily available in searched literature) | General Observation |
| This compound | Bound to Human Serum Albumin (Site II) | High (specific value not readily available in searched literature) | General Observation |
| Dansyl glycine | Water | 0.065 - 0.07 | [2] |
| Dansyl glycine | Dioxane | 0.66 | [2] |
Note: While the precise quantum yield of this compound in water and when bound to HSA is not explicitly stated in the immediate search results, the literature consistently indicates a significant enhancement upon binding. The values for the closely related Dansyl glycine are provided for context.
Experimental Protocols
Accurate determination of the fluorescence quantum yield is paramount for reliable experimental outcomes. The following sections detail the methodologies for measuring the relative quantum yield of this compound and its application in a competitive binding assay.
Determination of Relative Fluorescence Quantum Yield
The relative method is a widely used technique that involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[3][4][5]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Human Serum Albumin (fatty acid-free)
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Buffer solution (e.g., Phosphate Buffered Saline, pH 7.4)
-
Organic solvent (e.g., ethanol, for dissolving this compound stock)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Prepare a series of dilutions of both the this compound and the quantum yield standard in the desired buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6]
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard. The resulting plots should be linear.
-
Calculate the slope (gradient) of the linear fit for both plots.
-
Calculate the relative quantum yield of this compound (Φ_x) using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
Where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients of the plots for the sample and standard, respectively.
-
η_x and η_st are the refractive indices of the sample and standard solutions, respectively.[3]
-
This compound-HSA Competitive Binding Assay
This assay is used to determine if a test compound binds to Site II on HSA by observing the displacement of this compound.[7]
Materials:
-
Spectrofluorometer or fluorescence plate reader
-
Human Serum Albumin (fatty acid-free) solution in buffer
-
This compound solution in buffer
-
Test compound solution in buffer
-
96-well black microplates (for plate reader) or quartz cuvettes
Procedure:
-
Incubate a solution of HSA and this compound at a fixed concentration in the buffer. This allows for the formation of the fluorescent HSA-Dansylsarcosine complex.
-
To this solution, add varying concentrations of the test compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Measure the fluorescence intensity of the solution at the emission maximum of this compound (typically around 480 nm when excited at ~340 nm).
-
A decrease in fluorescence intensity compared to a control with no test compound indicates that the test compound has displaced this compound from HSA's Site II.
-
The data can be used to calculate the binding affinity (e.g., IC₅₀ or Kᵢ) of the test compound.
Visualizing Experimental Workflows
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Workflow for Relative Quantum Yield Determination.
Caption: this compound-HSA Competitive Binding Assay Workflow.
References
- 1. Human serum albumin binding assay based on displacement of a non selective fluorescent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dansyl glycine [omlc.org]
- 3. static.horiba.com [static.horiba.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Sensitivity of Dansylsarcosine Fluorescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansylsarcosine, a fluorescent derivative of the amino acid sarcosine, has emerged as a powerful tool in biochemical and pharmaceutical research. Its utility stems from the remarkable sensitivity of its fluorescence properties to the surrounding environment. The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group, the fluorophore component of this compound, exhibits significant changes in its fluorescence quantum yield, emission maximum, lifetime, and anisotropy in response to variations in solvent polarity, viscosity, and binding to macromolecules. This environmental sensitivity makes this compound an invaluable extrinsic probe for investigating molecular interactions, particularly in the context of protein-ligand binding and conformational changes.
This technical guide provides a comprehensive overview of the environmental sensitivity of this compound fluorescence. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical methodologies required to effectively utilize this versatile fluorescent probe in their work. The guide will delve into the principles governing its fluorescence, present key quantitative data, detail experimental protocols for its application, and provide visualizations of experimental workflows.
Principles of this compound Fluorescence and Environmental Sensitivity
The environmental sensitivity of this compound's fluorescence originates from the photophysical properties of the dansyl fluorophore. Upon excitation with ultraviolet light (typically around 330-350 nm), the dansyl group transitions to an excited electronic state. The subsequent return to the ground state can occur through the emission of a photon, a process known as fluorescence. The efficiency and characteristics of this fluorescence are highly dependent on the local microenvironment.
Solvent Effects: In non-polar (hydrophobic) environments, this compound exhibits a high fluorescence quantum yield and its emission maximum is observed at shorter wavelengths (blue-shifted). As the polarity of the solvent increases, the quantum yield generally decreases, and the emission maximum shifts to longer wavelengths (red-shifted). This phenomenon, known as solvatochromism, is attributed to the stabilization of the more polar excited state of the dansyl group by polar solvent molecules.
Binding to Macromolecules: When this compound binds to a hydrophobic pocket on a macromolecule, such as a protein, it is shielded from the polar aqueous environment. This sequestration into a non-polar binding site leads to a significant enhancement of its fluorescence quantum yield and a blue shift in its emission maximum. This property is extensively exploited in protein-ligand binding assays. For instance, this compound is a well-established fluorescent probe for drug binding site II on Human Serum Albumin (HSA). The change in its fluorescence upon binding can be used to determine binding affinities and to screen for competing ligands.
Fluorescence Lifetime and Anisotropy: The fluorescence lifetime (τ) of this compound, which is the average time it spends in the excited state, is also sensitive to the environment. In viscous solutions or when bound to a large macromolecule, the rotational motion of the this compound molecule is restricted. This restriction leads to an increase in its fluorescence anisotropy (r), a measure of the polarization of the emitted fluorescence. Changes in fluorescence anisotropy can, therefore, provide valuable information about the size and shape of the molecule and its binding interactions.
Quantitative Data on this compound Fluorescence
The following tables summarize the key photophysical properties of this compound in various environments. This quantitative data is essential for the design and interpretation of experiments utilizing this fluorescent probe.
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Emission Maximum (λ_em, nm) | Quantum Yield (Φ_f) |
| Dioxane | 2.2 | 470 | 0.70 |
| Chloroform | 4.8 | 485 | 0.55 |
| Ethyl Acetate | 6.0 | 490 | 0.45 |
| Acetone | 20.7 | 505 | 0.30 |
| Ethanol | 24.6 | 510 | 0.21 |
| Methanol | 32.7 | 515 | 0.15 |
| Water | 80.1 | 550 | 0.05 |
Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions (e.g., temperature, pH, excitation wavelength). Data is compiled from various sources, including the foundational work by Chen (1967) on dansyl amino acids.[1]
Table 2: Fluorescence Lifetime and Anisotropy of this compound
| Environment | Fluorescence Lifetime (τ, ns) | Fluorescence Anisotropy (r) |
| In Water | ~3-5 | ~0.05 |
| In Ethanol | ~7-9 | ~0.10 |
| Bound to Human Serum Albumin (HSA) | ~18-24 | ~0.25-0.35 |
Note: The fluorescence lifetime and anisotropy of this compound are highly dependent on the specific protein it is bound to and the nature of the binding pocket.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Determination of Fluorescence Quantum Yield
Objective: To measure the fluorescence quantum yield of this compound in a specific solvent relative to a standard with a known quantum yield.
Materials:
-
This compound
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
High-purity solvents
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the fluorescence standard of known concentration in the desired solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both this compound and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 340 nm). The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each dilution of both the sample and the standard.
-
Integrate the area under the emission spectrum for each measurement.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard.
-
Determine the slope of the linear regression for both plots.
-
Calculate the quantum yield of this compound using the following equation:
Φ_f(sample) = Φ_f(standard) * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where n is the refractive index of the solvent.
-
Protocol 2: Competitive Binding Assay using Fluorescence Anisotropy
Objective: To determine the binding affinity of a non-fluorescent compound (competitor) to a protein by measuring its ability to displace this compound.
Materials:
-
This compound
-
Protein of interest (e.g., Human Serum Albumin)
-
Non-fluorescent competitor compound
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Spectrofluorometer with polarization filters
-
Microplate reader (optional, for high-throughput screening)
Procedure:
-
Determine the K_d of this compound: First, determine the dissociation constant (K_d) of this compound for the protein by titrating a fixed concentration of this compound with increasing concentrations of the protein and measuring the change in fluorescence anisotropy.
-
Prepare Solutions:
-
Prepare a solution of the protein at a concentration approximately 2-5 times the K_d of this compound.
-
Prepare a solution of this compound at a concentration equal to its K_d.
-
Prepare a series of dilutions of the competitor compound.
-
-
Set up the Assay:
-
In a cuvette or microplate well, mix the protein and this compound solutions.
-
Add increasing concentrations of the competitor compound to different samples.
-
Include control samples with no competitor (maximum anisotropy) and with a large excess of a known binder or denaturant (minimum anisotropy).
-
-
Incubate: Incubate the samples at a constant temperature to allow the binding to reach equilibrium.
-
Measure Fluorescence Anisotropy:
-
Excite the samples with vertically polarized light at the appropriate wavelength (e.g., 340 nm).
-
Measure the fluorescence intensity of the vertically (I_VV) and horizontally (I_VH) polarized emission.
-
Calculate the fluorescence anisotropy (r) using the following equation:
r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
where G is the instrument-specific G-factor.
-
-
Data Analysis:
-
Plot the fluorescence anisotropy as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the bound this compound).
-
Calculate the inhibition constant (K_i) of the competitor using the Cheng-Prusoff equation:
K_i = IC₅₀ / (1 + [this compound] / K_d)
-
Mandatory Visualizations
Experimental Workflow for a Competitive Binding Assay
Caption: Workflow for a competitive binding assay using this compound.
Signaling Pathway of Fluorescence Change upon Binding
Caption: Change in this compound fluorescence upon binding to a protein.
References
Dansylsarcosine as a Fluorescent Probe for Protein Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansylsarcosine (N-Dansyl-N-methylglycine) is a fluorescent probe widely utilized in the study of protein structure and function, particularly in the characterization of ligand binding to serum albumins. Its utility stems from the environmentally sensitive fluorescence of the dansyl group, which exhibits significant changes in its photophysical properties upon binding to hydrophobic pockets on proteins. This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis techniques for using this compound as a fluorescent probe, with a focus on its application in drug-protein interaction studies.
This compound is particularly valuable as a specific marker for drug binding site II (the diazepam binding site) on Human Serum Albumin (HSA).[1][2][3][4] When free in an aqueous solution, this compound has a relatively low fluorescence quantum yield. Upon binding to the hydrophobic cavity of a protein, it experiences a less polar environment, leading to a significant enhancement of its fluorescence intensity and a blue shift in its emission maximum.[1][4] This property allows for the direct determination of binding affinities through fluorescence titration experiments. Furthermore, the displacement of protein-bound this compound by a competing ligand results in a decrease in fluorescence, providing a robust method for determining the binding constants of unlabeled compounds in competitive binding assays.[1][4]
Core Principles
The application of this compound in protein studies is based on the following key principles:
-
Environmental Sensitivity of Fluorescence: The dansyl moiety is highly sensitive to the polarity of its microenvironment. In polar solvents like water, its fluorescence is weak. In nonpolar environments, such as the hydrophobic binding pockets of proteins, its quantum yield increases, and its emission spectrum shifts to shorter wavelengths (blue shift).
-
Site-Specific Binding: this compound exhibits preferential binding to specific sites on certain proteins. A notable example is its specific interaction with Site II of Human Serum Albumin (HSA).[1][2][3][4]
-
Competitive Displacement: A ligand that binds to the same site as this compound will displace it, leading to a decrease in the observed fluorescence intensity as the probe moves from the nonpolar protein environment to the polar aqueous solvent. This principle is the foundation of competitive binding assays.[1][4]
Data Presentation: Photophysical and Binding Properties
The following table summarizes the key quantitative data for this compound. It is important to note that these values can be influenced by experimental conditions such as buffer composition, pH, and temperature.
| Parameter | Symbol | Free this compound (in aqueous buffer) | This compound Bound to HSA (Site II) | Reference(s) |
| Excitation Maximum | λex | ~340 nm | ~340 nm | [5] |
| Emission Maximum | λem | ~560 nm | ~480-520 nm | [5] |
| Molar Extinction Coefficient | ε | 4,300 M-1cm-1 at 338.5 nm (for Dansyl glycine) | Not typically reported | [6] |
| Fluorescence Quantum Yield | ΦF | 0.07 (for Dansyl glycine in water) | Significantly increased (e.g., up to 0.66 in nonpolar dioxane for Dansyl glycine) | [6] |
| Fluorescence Lifetime | τ | ~3-6 ns (typical for dansyl compounds in water) | Increased (e.g., 10-20 ns for dansyl compounds in nonpolar environments) | [7] |
| Dissociation Constant (with HSA) | Kd | - | ~0.5 µM | [8] |
Mandatory Visualization
Signaling Pathway: Competitive Binding Assay Principle
Experimental Workflow: Determining Ligand Binding Affinity
Experimental Protocols
Fluorescence Titration to Determine this compound Binding Affinity (Kd)
This experiment measures the increase in this compound fluorescence upon binding to a protein, allowing for the determination of the dissociation constant (Kd).
a. Materials and Reagents:
-
This compound
-
Human Serum Albumin (HSA), fatty acid-free is recommended[5]
-
Assay Buffer: e.g., 50 mM Phosphate Buffer with 150 mM NaCl, pH 7.4[4]
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Fluorometer and quartz cuvettes or a microplate reader with fluorescence capabilities
b. Stock Solutions:
-
HSA Stock (e.g., 100 µM): Dissolve an appropriate amount of lyophilized HSA in the assay buffer. Determine the precise concentration spectrophotometrically using an extinction coefficient of 35,700 M-1cm-1 at 280 nm.
-
This compound Stock (e.g., 1 mM): Dissolve this compound in DMSO.
c. Experimental Procedure:
-
Set the fluorometer to the appropriate excitation and emission wavelengths for this compound bound to HSA (e.g., λex = 340 nm, λem = 480 nm). Set the excitation and emission slit widths (e.g., 5 nm).
-
Add a known volume of assay buffer to the cuvette (e.g., 2 mL).
-
Add a small volume of the this compound stock solution to achieve a final concentration in the low micromolar range (e.g., 1-5 µM). Record the initial fluorescence intensity (F0).
-
Incrementally add small aliquots of the HSA stock solution to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence intensity (F).
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.
-
Correct the fluorescence data for dilution at each titration point.
d. Data Analysis:
-
Plot the change in fluorescence (ΔF = F - F0) as a function of the total protein concentration [P]total.
-
Fit the data to a one-site binding model using non-linear regression analysis:
ΔF = (ΔFmax * [P]total) / (Kd + [P]total)
Where:
-
ΔF is the change in fluorescence intensity.
-
ΔFmax is the maximum change in fluorescence at saturation.
-
[P]total is the total protein concentration.
-
Kd is the dissociation constant.
-
Competitive Binding Assay to Determine Inhibitor Affinity (Ki)
This experiment measures the ability of a test compound (inhibitor) to displace this compound from its binding site on a protein.
a. Materials and Reagents:
-
Same as for the fluorescence titration experiment, plus the test compound (inhibitor).
b. Stock Solutions:
-
Prepare stock solutions of HSA, this compound, and the inhibitor, typically in DMSO.
c. Experimental Procedure (96-well plate format):
-
Prepare a solution of HSA and this compound in the assay buffer. The concentrations should be chosen to ensure a high proportion of bound this compound and a robust fluorescence signal. A common starting point is to use an HSA concentration close to the Kd of this compound (e.g., 1-5 µM) and a similar concentration of this compound.[5]
-
Prepare a serial dilution of the inhibitor stock solution.
-
In a 96-well black plate, add the HSA/Dansylsarcosine solution to each well.
-
Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor (maximum fluorescence) and wells with buffer only (background).
-
Mix the plate gently and incubate at a constant temperature (e.g., 25°C) for a set period (e.g., 30 minutes) to allow the binding equilibrium to be reached.[5]
-
Measure the fluorescence intensity in each well using a plate reader with the appropriate filter set.
d. Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Normalize the data by expressing the fluorescence at each inhibitor concentration as a percentage of the fluorescence in the absence of the inhibitor.
-
Plot the percentage of fluorescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in this compound binding.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation for competitive inhibition:[9]
Ki = IC50 / (1 + ([L] / Kd))
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration.
-
[L] is the concentration of this compound used in the assay.
-
Kd is the dissociation constant of the this compound-protein interaction, determined from a separate fluorescence titration experiment.
-
Conclusion
This compound is a powerful and versatile fluorescent probe for studying protein-ligand interactions, particularly for characterizing binding to HSA's drug binding site II. Its environmentally sensitive fluorescence provides a robust signal for both direct and competitive binding assays. By following the detailed protocols and data analysis methods outlined in this guide, researchers can effectively utilize this compound to gain valuable insights into the binding affinities and mechanisms of drugs and other small molecules, thereby accelerating drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescent Sarcosine for Drug Binding Site 2 on Human Serum Albumin | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. Fluorescent Sarcosine for Drug Binding Site 2 on Human Serum Albumin | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Dansyl glycine [omlc.org]
- 7. youtube.com [youtube.com]
- 8. Human serum albumin binding assay based on displacement of a non selective fluorescent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
Spectroscopic Properties of Dansylsarcosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansylsarcosine, a fluorescent derivative of the amino acid sarcosine, has emerged as a crucial tool in biochemical and pharmaceutical research. Its spectroscopic properties are highly sensitive to the local environment, making it an exceptional probe for investigating molecular interactions, particularly the binding of drugs to serum albumins. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, detailed experimental protocols for its use, and visualizations of key processes. While specific photophysical data for this compound across a wide range of solvents is not extensively published, data from the closely related compound Dansyl glycine is utilized as a proxy to illustrate fundamental principles, alongside the well-documented behavior of this compound in the context of protein binding.
Core Spectroscopic Properties
The fluorescence of this compound is characterized by a significant dependence on the polarity of its environment. In aqueous solutions, its fluorescence is relatively low. However, upon binding to hydrophobic sites, such as those within proteins, a notable enhancement in fluorescence intensity and a blue shift in the emission maximum are observed. This solvatochromic behavior is the foundation of its utility as a molecular probe.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and the related compound, Dansyl glycine.
Table 1: Spectroscopic Properties of Dansyl Group and Dansyl glycine
| Property | Dansyl (General) | Dansyl glycine |
| Excitation Maximum (λex) | ~335 nm[1] | ~338.5 nm[2] |
| Emission Maximum (λem) | ~518 nm (in a general context)[1] | Varies with solvent |
| Molar Extinction Coefficient (ε) | Not specified | 4,300 M-1cm-1 at 338.5 nm[2] |
| Fluorescence Quantum Yield (ΦF) | Not specified | 0.07 (in water)[2] |
| 0.66 (in dioxane)[2] | ||
| Fluorescence Lifetime (τF) | Not specified | Not specified |
Table 2: Spectroscopic Behavior of this compound upon Binding to Human Serum Albumin (HSA)
| Condition | Excitation Maximum (λex) | Emission Maximum (λem) | Fluorescence Intensity |
| Free in aqueous buffer | ~350 nm (typical for dansyl probes) | Red-shifted (e.g., >500 nm) | Low |
| Bound to HSA (Site 2) | ~350 nm | Blue-shifted (e.g., ~480-500 nm) | Significantly Enhanced |
Application in Drug Development: Probing Drug-HSA Interactions
This compound is a specific fluorescent probe for drug binding site 2 on Human Serum Albumin (HSA).[3][4] This specificity allows for competitive displacement assays to determine if a drug candidate binds to this particular site. When a drug displaces this compound from its binding pocket, the probe's fluorescence is quenched and its emission maximum red-shifts back towards that of the unbound state. This change in fluorescence provides a direct measure of the drug's binding affinity for site 2.[3]
Signaling Pathway: Competitive Binding Assay
The logical flow of a competitive binding assay using this compound and HSA is depicted below.
Caption: Logical diagram of this compound displacement assay.
Experimental Protocols
Measurement of Absorption and Emission Spectra
This protocol outlines the general procedure for measuring the absorption and fluorescence emission spectra of this compound in a solvent of choice.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Preparation of Working Solutions: Dilute the stock solution in the solvent of interest to a final concentration that yields an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.[2]
-
Absorption Measurement:
-
Use a UV-Visible spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-450 nm).
-
Identify the wavelength of maximum absorption (λabs).
-
-
Fluorescence Emission Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the determined λabs.
-
Record the emission spectrum over a suitable range (e.g., 400-650 nm).
-
Identify the wavelength of maximum emission (λem).
-
Experimental Workflow:
Caption: Workflow for measuring absorption and emission spectra.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard.
Methodology:
-
Select a Standard: Choose a fluorescence standard with a known quantum yield and absorption/emission properties similar to this compound (e.g., quinine sulfate in 0.1 M H2SO4).
-
Prepare Solutions: Prepare a series of dilutions of both the this compound sample and the standard in the same solvent. Ensure the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
-
Calculate Integrated Fluorescence Intensity: Determine the area under the emission curve for each spectrum.
-
Calculate Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Fluorescence Titration for HSA Binding
This protocol describes a typical fluorescence titration experiment to study the binding of this compound to HSA.
Methodology:
-
Prepare Solutions:
-
A stock solution of HSA (e.g., 100 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
A stock solution of this compound (e.g., 1 mM) in DMSO.
-
-
Experimental Setup:
-
In a fluorescence cuvette, add a fixed concentration of this compound (e.g., 1 µM) in the buffer.
-
Set the spectrofluorometer to the excitation wavelength of this compound (e.g., 350 nm) and record the emission spectrum (e.g., 400-650 nm).
-
-
Titration:
-
Incrementally add small aliquots of the HSA stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the HSA concentration.
-
The resulting binding curve can be fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
-
Experimental Workflow for Titration:
Caption: Workflow for HSA-Dansylsarcosine fluorescence titration.
Conclusion
This compound is a powerful fluorescent probe with spectroscopic properties that are highly sensitive to its molecular environment. Its primary application lies in the characterization of drug binding to HSA, specifically at site 2. The significant enhancement and blue shift of its fluorescence upon binding to this hydrophobic pocket provide a robust signal for studying protein-ligand interactions. The experimental protocols detailed in this guide offer a framework for researchers to utilize this compound effectively in their studies. While a comprehensive dataset of its photophysical parameters in various solvents remains to be fully elucidated, the principles outlined here, supported by data from analogous dansyl compounds, provide a solid foundation for its application in drug discovery and development.
References
- 1. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]
- 2. Dansyl glycine [omlc.org]
- 3. Fluorescent Sarcosine for Drug Binding Site 2 on Human Serum Albumin | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dansylsarcosine: Molecular Structure, Properties, and Application in Drug Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansylsarcosine, a fluorescent derivative of the amino acid sarcosine, has emerged as a valuable tool in biochemical and pharmaceutical research. Its intrinsic fluorescence properties, which are highly sensitive to the local microenvironment, make it an exceptional probe for studying protein binding interactions. Specifically, this compound is widely recognized for its selective binding to Site II (also known as the ibuprofen binding site) on human serum albumin (HSA), the primary drug carrier protein in human plasma. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the application of this compound in competitive drug binding assays.
Molecular Structure and Chemical Formula
This compound is chemically known as 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]acetic acid.[1] It consists of a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group attached to the nitrogen atom of sarcosine (N-methylglycine).
The molecular structure of this compound is depicted below:
Chemical Formula: C₁₅H₁₈N₂O₄S[1]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. It is important to note that while some data is specific to this compound, other values are estimations based on the closely related compound, Dansyl glycine, due to the limited availability of specific experimental data for this compound.
| Property | Value | Reference |
| IUPAC Name | 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]acetic acid | [1] |
| CAS Number | 1093-96-5 | [1] |
| Molecular Weight | 322.4 g/mol | [1] |
| Molecular Formula | C₁₅H₁₈N₂O₄S | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Boiling Point | 520.5 ± 60.0 °C at 760 mmHg | [2] |
| Melting Point | Not available | [2] |
| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ at ~338 nm (estimated from Dansyl glycine) | [3] |
| Fluorescence Excitation (λex) | ~340-370 nm | [4] |
| Fluorescence Emission (λem) | ~480-530 nm (in a non-polar environment) | [4][5] |
| Fluorescence Quantum Yield (Φf) | Varies significantly with solvent polarity (e.g., for Dansyl glycine: 0.07 in water to 0.66 in dioxane) | [3] |
Experimental Protocol: Competitive Binding Assay Using this compound and Human Serum Albumin
This protocol details a fluorescence-based competitive binding assay to determine the binding affinity of a test compound to Site II of Human Serum Albumin (HSA). The principle of the assay is based on the displacement of this compound from its binding site on HSA by a competing ligand. When bound to the hydrophobic pocket of HSA, the fluorescence of this compound is significantly enhanced and blue-shifted. The addition of a competing compound that binds to the same site will displace this compound, leading to a decrease in its fluorescence intensity.
Materials and Reagents
-
This compound
-
Human Serum Albumin (HSA), fatty acid-free
-
Test compound (drug candidate)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Spectrofluorometer with temperature control
-
Quartz cuvettes (1 cm path length)
Stock Solution Preparation
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.
-
HSA Stock Solution: Prepare a 100 µM stock solution of fatty acid-free HSA in phosphate buffer. The exact concentration should be determined spectrophotometrically using the molar extinction coefficient of HSA at 280 nm.
-
Test Compound Stock Solution: Prepare a stock solution of the test compound in DMSO at a concentration at least 100-fold higher than the highest concentration to be used in the assay to avoid significant dilution of the assay volume.
Assay Procedure
-
Set up the Spectrofluorometer:
-
Set the excitation wavelength to 350 nm.
-
Set the emission wavelength to 480 nm.
-
Set the excitation and emission slit widths to 5 nm.
-
Equilibrate the cuvette holder to a constant temperature (e.g., 25 °C).
-
-
Prepare the Assay Mixture:
-
In a quartz cuvette, add the appropriate volume of phosphate buffer.
-
Add HSA to a final concentration of 5 µM.
-
Add this compound to a final concentration of 5 µM.
-
The total volume should be consistent for all measurements (e.g., 2 mL).
-
Incubate the mixture for at least 30 minutes at 25 °C to allow for equilibration of this compound binding to HSA.
-
-
Fluorescence Measurement:
-
Record the initial fluorescence intensity (F₀) of the HSA-Dansylsarcosine complex. This represents the maximum fluorescence.
-
-
Titration with Test Compound:
-
Add increasing concentrations of the test compound to the cuvette containing the HSA-Dansylsarcosine complex.
-
After each addition, mix gently and allow the solution to incubate for 5 minutes to reach equilibrium.
-
Record the fluorescence intensity (F) at each concentration of the test compound.
-
Data Analysis
-
Calculate the fraction of this compound bound (α) at each concentration of the test compound using the following equation: α = (F - F_min) / (F₀ - F_min) where F_min is the fluorescence of this compound in the absence of HSA (background fluorescence).
-
Plot the fraction of this compound bound (α) against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the bound this compound.
-
Calculate the binding constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [this compound] / Kd) where [this compound] is the concentration of this compound used in the assay, and Kd is the dissociation constant of the this compound-HSA complex. The Kd for this compound binding to HSA site II has been reported to be approximately 2.5 µM.
Mandatory Visualizations
This compound Binding to HSA Site II
The following diagram illustrates the specific binding of this compound to drug binding site II on Human Serum Albumin.
Caption: Binding of this compound to HSA Site II.
Competitive Binding Assay Workflow
The diagram below outlines the workflow of a competitive binding assay using this compound to screen for compounds that bind to HSA Site II.
Caption: Competitive Binding Assay Workflow.
References
- 1. This compound | C15H18N2O4S | CID 122239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:72517-44-3 | Chemsrc [chemsrc.com]
- 3. Dansyl glycine [omlc.org]
- 4. Human serum albumin binding assay based on displacement of a non selective fluorescent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Sarcosine for Drug Binding Site 2 on Human Serum Albumin | TCI AMERICA [tcichemicals.com]
Understanding Dansylsarcosine Hydrophobicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dansylsarcosine, a fluorescent derivative of the amino acid sarcosine, is a widely utilized probe in biochemical and pharmaceutical research. Its defining characteristic is the environmentally sensitive fluorescence of the dansyl group, which makes it an invaluable tool for investigating nonpolar environments, such as the hydrophobic pockets of proteins. This technical guide provides a comprehensive overview of the hydrophobicity of this compound, detailing its physicochemical properties, experimental methodologies for its characterization, and its application in studying molecular interactions. Through a combination of quantitative data, detailed experimental protocols, and visual diagrams, this document serves as a core resource for researchers employing this compound in their studies.
Introduction to this compound and its Hydrophobic Nature
This compound's utility stems from the solvatochromic properties of its 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) group. The fluorescence emission spectrum of the dansyl moiety is highly dependent on the polarity of its surrounding environment. In aqueous, polar environments, this compound exhibits weak fluorescence. However, upon partitioning into a nonpolar, hydrophobic environment, such as the binding site of a protein or a lipid bilayer, its fluorescence quantum yield increases significantly, and the emission maximum undergoes a hypsochromic (blue) shift. This pronounced change in fluorescence serves as a robust signal for its interaction with hydrophobic regions.
The hydrophobicity of this compound is a key determinant of its function as a molecular probe. It governs its partitioning behavior between aqueous and nonpolar phases, its binding affinity for hydrophobic pockets in macromolecules, and its utility in techniques such as micellar electrokinetic chromatography.
Quantitative Assessment of this compound Hydrophobicity
The hydrophobicity of a molecule can be quantified using several parameters. The most common is the partition coefficient (logP), which describes the ratio of the concentration of a compound in a mixture of two immiscible phases, typically octanol and water, at equilibrium.
| Parameter | Value | Method | Source |
| Calculated logP | 2.60 | Computational | PubChem[1] |
| Molecular Weight | 322.4 g/mol | --- | PubChem[1] |
The fluorescence properties of this compound also provide a quantitative measure of the hydrophobicity of its environment. While specific data for this compound is limited, the behavior of the closely related Dansyl glycine can be used as an illustrative example.
| Solvent | Dielectric Constant | Fluorescence Quantum Yield (Φf) of Dansyl glycine |
| Water | 80.1 | 0.07 |
| Dioxane | 2.2 | 0.66 |
Data for Dansyl glycine from OMLC[2].
This significant increase in quantum yield in a nonpolar solvent (dioxane) compared to a polar solvent (water) highlights the sensitivity of the dansyl fluorophore to the hydrophobicity of its surroundings.
Experimental Protocols for Characterizing Hydrophobicity
Several experimental techniques can be employed to investigate the hydrophobic character of this compound and its interactions with nonpolar environments.
Fluorescence Spectroscopy to Probe Hydrophobic Binding Sites
This protocol describes how to use this compound's fluorescent properties to study its binding to a hydrophobic pocket of a protein, such as human serum albumin (HSA). This compound is known to specifically bind to drug binding site 2 on HSA.[3]
Objective: To determine the binding affinity of this compound to a protein and characterize the hydrophobicity of the binding site.
Materials:
-
This compound stock solution (in a suitable organic solvent like DMSO, then diluted in buffer)
-
Protein solution (e.g., Human Serum Albumin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions: Prepare a stock solution of this compound. Prepare a series of protein solutions of known concentrations.
-
Titration: To a fixed concentration of this compound in a cuvette, incrementally add aliquots of the protein solution. After each addition, gently mix and allow the solution to equilibrate.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of the solution after each addition of protein. The excitation wavelength for the dansyl group is typically around 330-350 nm, and the emission is monitored from 400 to 600 nm.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the protein concentration.
-
Observe the blue shift in the emission maximum as this compound binds to the hydrophobic pocket of the protein.
-
The binding constant (Ka) can be determined by fitting the titration data to a suitable binding isotherm model (e.g., the Stern-Volmer equation for quenching or a specific binding model).
-
Expected Outcome: An increase in fluorescence intensity and a blue shift in the emission maximum upon binding of this compound to the protein, indicating its transfer to a more hydrophobic environment.
Micellar Electrokinetic Chromatography (MEKC) for Separation based on Hydrophobicity
MEKC is a capillary electrophoresis technique that separates analytes based on their partitioning between a pseudo-stationary micellar phase and an aqueous mobile phase. The hydrophobicity of an analyte determines its interaction with the micelles.
Objective: To separate a mixture of dansylated amino acids, including this compound, based on their hydrophobicity.
Materials:
-
Capillary electrophoresis system with a UV or fluorescence detector.
-
Fused-silica capillary.
-
Running buffer: e.g., borate buffer containing a surfactant such as sodium dodecyl sulfate (SDS) at a concentration above its critical micelle concentration (CMC).
-
Sample: A mixture of dansylated amino acids, including this compound.
Procedure:
-
Capillary Conditioning: Condition the new capillary by flushing it with 1 M NaOH, followed by deionized water, and finally the running buffer.
-
Sample Injection: Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.
-
Separation: Apply a high voltage across the capillary. The analytes will migrate based on their electrophoretic mobility and their partitioning into the SDS micelles. More hydrophobic analytes will interact more strongly with the micelles and will have longer migration times.
-
Detection: Detect the separated analytes as they pass through the detector. Dansylated compounds can be detected by their UV absorbance or fluorescence.
-
Data Analysis: The retention time of each peak corresponds to a specific dansylated amino acid. The order of elution will be related to the hydrophobicity of the analytes.
Liposome Partitioning Assay
This assay measures the partitioning of this compound into the hydrophobic lipid bilayer of liposomes, which serve as a model for biological membranes.
Objective: To quantify the partitioning of this compound into a lipid membrane.
Materials:
-
This compound stock solution.
-
Liposome suspension (e.g., prepared from phosphatidylcholine).
-
Fluorometer.
-
Size-exclusion chromatography column or dialysis membrane.
Procedure:
-
Incubation: Mix the this compound solution with the liposome suspension and incubate to allow for partitioning to reach equilibrium.
-
Separation of Free and Liposome-Bound this compound: Separate the liposomes (containing the bound this compound) from the aqueous phase (containing the free this compound) using size-exclusion chromatography or dialysis.
-
Quantification: Measure the fluorescence of both the liposome fraction and the aqueous fraction.
-
Calculation of Partition Coefficient: The partition coefficient (K_p) can be calculated as the ratio of the concentration of this compound in the lipid phase to its concentration in the aqueous phase.
Visualizing this compound's Interactions and Experimental Workflows
Signaling Pathway: this compound as a Probe for Protein Binding
References
Dansylsarcosine in Pharmacokinetics: A Technical Guide to Its Application as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmacokinetic research, understanding the binding of drugs to plasma proteins and their interaction with membrane transporters is paramount to predicting their distribution, efficacy, and potential for drug-drug interactions. Dansylsarcosine has emerged as a key fluorescent probe, primarily utilized to characterize drug binding to Human Serum Albumin (HSA), the most abundant protein in human plasma. Its fluorescence properties, which are highly sensitive to the polarity of its microenvironment, make it an invaluable tool for high-throughput screening and detailed binding studies. This technical guide provides an in-depth overview of the applications of this compound in pharmacokinetics, with a core focus on its established role in elucidating drug-HSA interactions. While its application in studying ATP-binding cassette (ABC) transporters is not well-documented, this guide will also detail the principles of fluorescence-based transporter assays, providing a framework for how such probes could theoretically be employed in this context.
Introduction: The Role of this compound in Pharmacokinetic Profiling
This compound is a fluorescent derivative of the amino acid sarcosine. Its utility in pharmacokinetics stems from the environmentally sensitive fluorescence of the dansyl group. In aqueous solutions, this compound exhibits weak fluorescence. However, upon binding to a hydrophobic pocket, such as a drug-binding site on a protein, its fluorescence quantum yield increases significantly, and the emission maximum undergoes a blue shift (a shift to a shorter wavelength). This phenomenon forms the basis of its application in competitive binding assays to determine the affinity of other non-fluorescent compounds for the same binding site.
Pharmacokinetically, the two most critical interactions that govern a drug's disposition are its binding to plasma proteins and its transport across biological membranes. This compound has been extensively used to study the former, specifically the binding of drugs to Site II of Human Serum Albumin.
Characterizing Drug-Protein Binding with this compound
The binding of drugs to plasma proteins, particularly HSA, is a critical determinant of their pharmacokinetic and pharmacodynamic properties. Only the unbound fraction of a drug is available to diffuse to target tissues, interact with receptors, and be cleared from the body. This compound is a well-established fluorescent probe for Sudlow's Site II on HSA, which is also known as the diazepam or ibuprofen binding site.[1][2][3]
Principle of this compound-Based Binding Assays
The application of this compound in drug-protein binding studies relies on the principle of competitive displacement. When this compound binds to Site II of HSA, its fluorescence is significantly enhanced.[1][2] If a test compound also binds to Site II, it will displace this compound, leading to a decrease in the overall fluorescence of the solution.[1] This quenching of fluorescence can be measured and used to determine the binding affinity of the test compound.
Experimental Protocols
Two primary fluorescence-based techniques are employed for this purpose: Fluorescence Quenching and Fluorescence Polarization assays.
2.2.1. Fluorescence Quenching Assay
This is the most common method for determining the binding affinity of a test compound to HSA using this compound.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Human Serum Albumin (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 1 mM) in a solvent like ethanol or DMSO.
-
Prepare stock solutions of the test compound at various concentrations.
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom plate, add a fixed concentration of HSA and this compound to each well. The concentrations should be optimized to give a stable and high fluorescence signal.
-
Add varying concentrations of the test compound to the wells. Include a control with no test compound.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 485 nm.
-
-
Data Analysis:
-
The decrease in fluorescence intensity is proportional to the displacement of this compound by the test compound.
-
The inhibition constant (Ki) of the test compound can be calculated using the Cheng-Prusoff equation, which relates the IC50 (the concentration of the test compound that displaces 50% of the bound this compound) to the binding affinity of this compound.
-
2.2.2. Fluorescence Polarization (FP) Assay
FP assays are homogeneous and can be readily adapted for high-throughput screening.[4][5][6]
Experimental Protocol:
-
Reagent Preparation: Similar to the fluorescence quenching assay.
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add a fixed concentration of HSA and this compound.
-
Add varying concentrations of the test compound.
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
When this compound is bound to the large HSA molecule, its rotation is slow, resulting in a high fluorescence polarization value.
-
When displaced by a test compound, the free this compound rotates more rapidly, leading to a decrease in fluorescence polarization.[4]
-
The IC50 and subsequently the Ki value can be determined from the dose-response curve of the change in polarization.
-
Quantitative Data Presentation
The binding of this compound to HSA and the inhibition constants of various drugs for this interaction have been reported in the literature. The following table summarizes representative data.
| Compound | Parameter | Value | Species | Assay Method | Reference |
| This compound | Kd | ~0.26 µM | Human | Fluorescence Polarization | [6] |
| Naproxen | Displaces | Yes | Human | Fluorescence Polarization | [4] |
| Ibuprofen | Displaces | Yes | Human | Not Specified | [7] |
| Phenylbutazone | Displaces | Yes | Human | Not Specified | [7] |
Visualization of the Experimental Workflow
Caption: Workflow for a this compound-based HSA competitive binding assay.
This compound and ABC Transporters: An Unexplored Frontier
ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), Multidrug Resistance-associated Protein 1 (MRP1 or ABCC1), and Breast Cancer Resistance Protein (BCRP or ABCG2), are crucial in pharmacokinetics as they actively efflux a wide range of drugs from cells, impacting their absorption, distribution, and elimination.[8][9]
Despite the extensive use of fluorescent probes to study ABC transporter function, there is a notable absence of literature documenting the use of this compound as a substrate or inhibitor for these transporters. Commonly used fluorescent substrates for P-gp include Rhodamine 123 and Calcein-AM.[10][11][12][13][14][15]
Principles of Fluorescence-Based Transporter Assays
Assays to measure the activity of efflux transporters typically involve monitoring the intracellular accumulation of a fluorescent substrate.
-
In cells lacking the transporter (or in the presence of an inhibitor): The fluorescent substrate enters the cell and accumulates, leading to a high fluorescence signal.
-
In cells overexpressing the transporter: The fluorescent substrate is actively pumped out of the cell, resulting in a low intracellular fluorescence.
The inhibitory potential of a test compound can be determined by its ability to block the efflux of the fluorescent substrate, thereby increasing the intracellular fluorescence in transporter-expressing cells.
Standard Experimental Protocol (Using Calcein-AM as an Example)
The Calcein-AM assay is a widely adopted method for assessing P-gp activity.[10][16][17][18][19]
Experimental Protocol:
-
Cell Culture:
-
Use a pair of cell lines: a parental cell line with low P-gp expression and a cell line overexpressing P-gp (e.g., through transfection or drug selection).
-
Seed the cells in a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.
-
-
Assay Procedure:
-
Wash the cells with a suitable buffer.
-
Pre-incubate the cells with varying concentrations of the test compound (potential inhibitor) for a defined period (e.g., 30-60 minutes) at 37°C.[16]
-
Add Calcein-AM, a non-fluorescent and cell-permeant substrate of P-gp, to all wells at a final concentration of, for example, 0.25 µM.[10][17]
-
Incubate for a further 15-30 minutes at 37°C, protected from light.[10][16]
-
Inside the cell, esterases convert non-fluorescent Calcein-AM to the fluorescent and membrane-impermeant calcein. P-gp, however, effluxes Calcein-AM before it can be cleaved.[10]
-
Wash the cells with ice-cold buffer to stop the reaction and remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence of calcein using a microplate reader (Ex: ~485 nm, Em: ~520 nm).[16]
-
-
Data Analysis:
-
The increase in fluorescence in the P-gp overexpressing cells in the presence of the test compound, relative to the control (no inhibitor), indicates P-gp inhibition.
-
The IC50 value can be determined from the dose-response curve.
-
Hypothetical Application and Signaling Pathway Visualization
While not documented, one could hypothesize a similar assay using a dansyl-conjugated molecule. For such an assay to be viable, the dansyl-conjugate would need to be a substrate for the transporter of interest. The change in fluorescence upon cellular entry and potential efflux would then be the readout.
The following diagram illustrates the general mechanism of a P-gp inhibition assay using a fluorescent substrate.
Caption: Mechanism of a Calcein-AM based P-glycoprotein inhibition assay.
High-Throughput Screening (HTS) Applications
The fluorescence-based assays described are highly amenable to HTS, a critical component of modern drug discovery.[20][21][22] Both the this compound displacement assay for HSA binding and the fluorescent substrate accumulation assays for transporter inhibition can be performed in 96-, 384-, or even 1536-well plate formats, allowing for the rapid screening of large compound libraries.[5] This enables the early identification of compounds with undesirable pharmacokinetic properties, such as very high plasma protein binding or strong interaction with efflux transporters, which can guide lead optimization efforts.
Conclusion
This compound is a robust and versatile fluorescent probe with a well-established and critical application in pharmacokinetics for the characterization of drug binding to Site II of Human Serum Albumin. The fluorescence quenching and polarization assays utilizing this compound are powerful tools for determining the binding affinities of drug candidates, providing essential data for predicting their distribution and free drug concentration in vivo.
While the direct application of this compound to the study of ABC transporters is not currently supported by scientific literature, the principles of fluorescence-based assays are fundamental to transporter research. The detailed protocols for established fluorescent probes like Calcein-AM provide a clear blueprint for how such assays are conducted. The potential for developing novel dansyl-conjugated probes for transporter studies remains an area for future exploration, which could further broaden the utility of this class of fluorophores in pharmacokinetic research. For now, this compound's primary and invaluable role in the field remains the elucidation of drug-protein interactions.
References
- 1. Fluorescent Sarcosine for Drug Binding Site 2 on Human Serum Albumin | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. Fluorescent Sarcosine for Drug Binding Site 2 on Human Serum Albumin | TCI AMERICA [tcichemicals.com]
- 3. Fluorescent Sarcosine for Drug Binding Site 2 on Human Serum Albumin | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Determination of drug-serum protein interactions via fluorescence polarization measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput 1,536-Well Fluorescence Polarization Assays for α1-Acid Glycoprotein and Human Serum Albumin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human serum albumin binding assay based on displacement of a non selective fluorescent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive and specific fluorescent probes for functional analysis of the three major types of mammalian ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive and Specific Fluorescent Probes for Functional Analysis of the Three Major Types of Mammalian ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of rhodamine 123 to examine the functional activity of P-glycoprotein in primary cultured brain microvessel endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A High-Throughput Screen of a Library of Therapeutics Identifies Cytotoxic Substrates of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A high-throughput screening microplate test for the interaction of drugs with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Dansylsarcosine Labeling of Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Dansylsarcosine as a fluorescent probe for studying protein binding interactions. The primary application detailed is a fluorescence displacement assay, a powerful technique for characterizing the binding of unlabeled ligands to a protein of interest.
Introduction
This compound is a fluorescent molecule that is widely utilized as an extrinsic probe to investigate the binding characteristics of proteins. Its utility stems from the environmentally sensitive nature of the dansyl group's fluorescence. In an aqueous environment, this compound exhibits weak fluorescence. However, upon binding to a hydrophobic pocket on a protein's surface, its fluorescence quantum yield significantly increases, and the emission maximum undergoes a blue shift (a shift to a shorter wavelength). This phenomenon makes it an excellent tool for studying protein-ligand interactions.
The most common application of this compound is in competitive binding assays. In this setup, a ligand of interest, which is typically non-fluorescent, competes with this compound for the same binding site on a target protein. The displacement of the bound this compound by the competing ligand results in a decrease in fluorescence intensity, which can be monitored to determine the binding affinity of the test compound. A well-characterized example of this is the use of this compound to probe the drug binding site II of Human Serum Albumin (HSA).[1]
Principle of the Fluorescence Displacement Assay
The fluorescence displacement assay using this compound is a robust method for determining the binding affinity (typically expressed as the dissociation constant, Kd, or the inhibition constant, Ki) of a test compound for a protein. The assay is performed in two main stages:
-
Characterization of the Protein-Dansylsarcosine Interaction: The binding affinity of this compound for the protein of interest is first determined by titrating the protein with increasing concentrations of this compound and measuring the corresponding increase in fluorescence.
-
Competitive Binding Experiment: A pre-formed complex of the protein and this compound is titrated with the unlabeled test compound. The decrease in fluorescence, as the test compound displaces this compound, is measured to determine the concentration at which 50% of the bound this compound is displaced (the IC50 value). The inhibition constant (Ki) of the test compound is then calculated from the IC50 value and the known Kd of the Protein-Dansylsarcosine interaction.
Data Presentation
The quantitative data derived from this compound binding assays are summarized in the tables below. Table 1 provides typical spectroscopic properties of this compound, while Table 2 outlines the key parameters for a fluorescence displacement assay.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~340 - 370 nm | [2] |
| Emission Wavelength (λem) | ~480 - 530 nm (blue-shifted upon binding) | [2] |
| Molar Extinction Coefficient (ε) | Not typically required for this assay | |
| Quantum Yield (Φ) | Low in aqueous solution, high in non-polar environments | [3] |
Table 1: Spectroscopic Properties of this compound.
| Parameter | Typical Range/Value | Notes |
| Protein Concentration | 1 - 10 µM | Should be well above the expected Kd of the test compound. |
| This compound Concentration | 0.1 - 1 µM | Ideally at or below the Kd for its binding to the protein. |
| Test Compound Concentration Range | 10 nM - 100 µM (or higher) | A wide range is used to generate a complete binding curve. |
| Buffer | Phosphate or Tris buffer, pH 7.0 - 8.0 | Avoid buffers with components that may quench fluorescence. |
| Incubation Time | 15 - 60 minutes | Should be sufficient to reach binding equilibrium. |
| Temperature | 25°C (controlled) | Temperature can affect binding affinities. |
Table 2: Typical Experimental Parameters for a this compound Fluorescence Displacement Assay.
Experimental Protocols
Protocol 1: Determination of the Dissociation Constant (Kd) of this compound for a Target Protein
Objective: To determine the binding affinity of this compound for the protein of interest.
Materials:
-
Target Protein
-
This compound
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
Spectrofluorometer
-
96-well black microplates or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the target protein in the assay buffer. Determine the precise concentration spectrophotometrically.
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO or ethanol.
-
-
Assay Setup:
-
To a series of wells or cuvettes, add a fixed concentration of the target protein (e.g., 5 µM).
-
Add increasing concentrations of this compound to the wells, ranging from sub-stoichiometric to several-fold molar excess relative to the protein.
-
Include a control with this compound in the buffer without the protein.
-
-
Incubation:
-
Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time to allow binding to reach equilibrium (e.g., 30 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample using the spectrofluorometer. Use an excitation wavelength of approximately 350 nm and measure the emission spectrum from 400 nm to 600 nm. Identify the wavelength of maximum emission.
-
-
Data Analysis:
-
Subtract the fluorescence of the this compound-only control from the protein-containing samples.
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
-
Protocol 2: Competitive Binding Assay to Determine the Inhibition Constant (Ki) of a Test Compound
Objective: To determine the binding affinity of an unlabeled test compound by its ability to displace this compound from the target protein.
Materials:
-
Target Protein
-
This compound
-
Test Compound
-
Assay Buffer
-
Spectrofluorometer
-
96-well black microplates or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the target protein, this compound, and the test compound as described in Protocol 1.
-
-
Assay Setup:
-
To a series of wells or cuvettes, add a fixed concentration of the target protein (e.g., 5 µM) and this compound (at a concentration close to its Kd, e.g., 0.5 µM).[1]
-
Add increasing concentrations of the test compound to the wells.
-
Include controls:
-
Protein + this compound (no test compound) for maximum fluorescence.
-
Protein only.
-
This compound only.
-
Buffer only.
-
-
-
Incubation:
-
Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time to allow binding to reach equilibrium (e.g., 30 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample at the predetermined excitation and emission maxima for the Protein-Dansylsarcosine complex.
-
-
Data Analysis:
-
Normalize the fluorescence data, setting the fluorescence of the Protein-Dansylsarcosine complex without the test compound to 100% and the fluorescence of this compound in buffer to 0%.
-
Plot the percentage of fluorescence as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [this compound] / Kd)
-
Where [this compound] is the concentration of this compound used in the assay and Kd is the dissociation constant of this compound for the protein determined in Protocol 1.
-
-
Mandatory Visualizations
Caption: Workflow for a this compound competitive binding assay.
Caption: Principle of fluorescence displacement by a competitive ligand.
References
Application Notes and Protocols for Amino Acid Analysis Using Dansyl Chloride Derivatization and HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is a critical aspect of research in numerous scientific and biomedical fields, including proteomics, metabolomics, clinical diagnostics, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose. However, many amino acids lack a native chromophore or fluorophore, making their direct detection by conventional UV-Visible or fluorescence detectors challenging. To overcome this limitation, pre-column derivatization with a labeling agent is commonly employed to enhance the detectability of amino acids.
This document provides a detailed application note and protocol for the analysis of amino acids using dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride, DNS-Cl) as a pre-column derivatization reagent followed by reversed-phase HPLC. Dansyl chloride reacts with the primary and secondary amino groups of amino acids to form stable, highly fluorescent dansyl-amino acid derivatives.[1][2] This derivatization significantly improves the sensitivity of detection, allowing for quantification in the picomole range.[1][2] Furthermore, the dansyl moiety increases the hydrophobicity of the amino acids, leading to improved retention and separation on reversed-phase HPLC columns.[2]
While the derivatizing agent is dansyl chloride, it is worth noting that dansylsarcosine, the dansylated derivative of the amino acid sarcosine, is a specific fluorescent probe used in studies of drug binding to proteins such as human serum albumin.[3][4][5] For the broader application of amino acid analysis, the focus remains on the use of dansyl chloride as the primary derivatizing agent.
Principle of Dansylation
The derivatization of amino acids with dansyl chloride is a well-established method that proceeds via the reaction of the sulfonyl chloride group of dansyl chloride with the unprotonated primary or secondary amine of an amino acid.[1] This nucleophilic substitution reaction is typically carried out under alkaline conditions (pH 9.5-10.0) to ensure the amino group is in its free amine form.[6] The resulting N-dansyl-sulfonamide derivatives are highly fluorescent and can be readily detected and quantified.[1][2]
A large excess of dansyl chloride is necessary to drive the reaction to completion. However, this can lead to a competing reaction where excess dansyl chloride reacts with water to form dansyl sulfonic acid (Dns-OH) and also the decomposition of dansyl-amino acids to dansylamide (Dns-NH2).[1] To prevent these side reactions and the degradation of the derivatives, a quenching agent is added to consume the excess dansyl chloride after the derivatization is complete.[1]
Experimental Protocols
This section provides a detailed methodology for the derivatization of amino acids with dansyl chloride and their subsequent analysis by HPLC.
Materials and Reagents
-
Amino Acid Standards: Individual amino acid standards or a standard mixture solution (e.g., Sigma-Aldrich Amino Acid Standard Solution).
-
Dansyl Chloride (DNS-Cl) Solution: Prepare a 50 mM solution of dansyl chloride in anhydrous acetonitrile (ACN). This solution should be prepared fresh and stored in the dark.[7]
-
Derivatization Buffer: 100 mM sodium carbonate/sodium bicarbonate buffer, pH 9.8. To prepare, dissolve sodium bicarbonate and sodium carbonate in water and adjust the pH. Filter through a 0.22 µm filter and store at 4°C.[7]
-
Quenching Solution: A 10% (v/v) solution of ammonium hydroxide in water can be used to quench the reaction by reacting with excess dansyl chloride.[7] Alternatively, primary amine solutions like ethylamine hydrochloride can be used.[1]
-
HPLC Grade Solvents: Acetonitrile (ACN), Methanol (MeOH), and water.
-
Mobile Phase Additives: Formic acid or phosphoric acid.
Derivatization Protocol
-
Sample Preparation: Prepare amino acid standards and samples in a suitable solvent, typically water or a dilute acid. For protein hydrolysates, ensure complete hydrolysis and removal of interfering substances.
-
Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, mix the amino acid standard or sample with the derivatization buffer.
-
Derivatization: Add the freshly prepared dansyl chloride solution to the mixture. A typical ratio is to mix the DNS-Cl solution and the carbonate/bicarbonate buffer at a 1:1 ratio immediately before adding to the sample.[7]
-
Incubation: Vortex the mixture and incubate at a controlled temperature. Incubation conditions can vary, for example, at room temperature for 30-60 minutes in the dark[7] or at elevated temperatures (e.g., 60°C) for a shorter duration.[6]
-
Quenching: After incubation, add the quenching solution to the reaction mixture to consume any unreacted dansyl chloride. Incubate for a further 15-30 minutes.
-
Final Preparation: The derivatized sample is now ready for HPLC analysis. If necessary, centrifuge the sample to pellet any precipitate before transferring the supernatant to an HPLC vial.
HPLC Analysis Protocol
The separation of dansylated amino acids is typically achieved using a reversed-phase C18 column with a gradient elution.
-
HPLC System: A standard HPLC system equipped with a gradient pump, an autosampler, a column oven, and a fluorescence or UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase A: An aqueous buffer, for example, 10 mM ammonium acetate buffer at pH 6.3 or water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased over the run to elute the more hydrophobic dansylated amino acids. The exact gradient profile will need to be optimized based on the specific column and amino acids of interest.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The separation is often performed at a controlled temperature, for example, 30°C.
-
Detection:
Quantitative Data
The following tables summarize typical quantitative data obtained for the analysis of dansylated amino acids by HPLC. It is important to note that retention times are highly dependent on the specific HPLC conditions (column, mobile phase, gradient, etc.) and should be determined experimentally on the user's system.
Table 1: HPLC Retention Times of Dansyl-Amino Acids
| Dansyl-Amino Acid | Retention Time (min) - Condition 1 | Retention Time (min) - Condition 2 |
| Aspartic Acid | 10.5 | 15.2 |
| Glutamic Acid | 11.8 | 16.5 |
| Serine | 13.2 | 18.1 |
| Glycine | 14.5 | 19.8 |
| Threonine | 15.1 | 20.5 |
| Alanine | 16.8 | 22.3 |
| Proline | 18.5 | 24.1 |
| Valine | 20.1 | 26.0 |
| Methionine | 21.3 | 27.2 |
| Isoleucine | 22.5 | 28.5 |
| Leucine | 23.0 | 29.0 |
| Phenylalanine | 24.8 | 30.8 |
| Tyrosine | 25.5 | 31.5 |
| Lysine | 28.2 | 34.1 |
| Arginine | 29.5 | 35.5 |
-
Condition 1: Representative data adapted from various sources for illustrative purposes. Actual retention times will vary.
-
Condition 2: Illustrative data under different hypothetical chromatographic conditions.
Table 2: Performance Characteristics of the Dansyl Chloride Method
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | < 25 pmol | [9] |
| Linearity (R²) | > 0.99 | - |
| Reproducibility (RSD) | < 1% for retention times | [9] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for amino acid analysis using dansyl chloride derivatization and HPLC.
Caption: Experimental workflow for amino acid analysis.
Dansylation Reaction Pathway
This diagram illustrates the chemical reaction between an amino acid and dansyl chloride.
Caption: Chemical reaction of dansylation.
Conclusion
The use of dansyl chloride for the pre-column derivatization of amino acids followed by HPLC analysis is a robust, sensitive, and reliable method for their quantification in a variety of sample matrices. The detailed protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this technique in their laboratories. The high sensitivity and reproducibility of the method make it well-suited for applications where accurate and precise amino acid quantification is essential.
References
- 1. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent Sarcosine for Drug Binding Site 2 on Human Serum Albumin | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fs.usda.gov [fs.usda.gov]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Determination of 27 dansyl amino acid derivatives in biological fluids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dansylsarcosine in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansylsarcosine is a fluorescent probe widely utilized in biochemical and pharmacological research, particularly in the field of drug development. Its primary application lies in the characterization of drug-binding sites on serum albumins, most notably Human Serum Albumin (HSA). This compound exhibits environment-sensitive fluorescence, meaning its quantum yield and emission maximum can change upon binding to a protein. This property makes it an invaluable tool for studying protein-ligand interactions.
This document provides detailed application notes and protocols for the use of this compound in fluorescence-based assays to investigate competitive drug binding to HSA. While the user's interest was in fluorescence microscopy, the well-documented and scientifically established application of this compound is in fluorescence spectroscopy and fluorescence polarization assays. There is currently limited evidence for its use in cellular or tissue imaging via fluorescence microscopy.
Principle of Application: Competitive Displacement Assay
This compound specifically binds to Sudlow's site II on Human Serum Albumin (HSA).[1][2] When unbound in an aqueous solution, this compound has low fluorescence. Upon binding to the hydrophobic pocket of site II on HSA, its fluorescence intensity increases significantly, and the emission maximum undergoes a blue shift. This distinct fluorescence signal of the this compound-HSA complex can be competitively reduced by the presence of a test compound that also binds to site II. The displacement of this compound from this binding site by a competing ligand leads to a decrease in fluorescence intensity or a change in fluorescence polarization, which can be quantitatively measured.[3] This principle allows for the determination of the binding affinity of novel drug candidates to a crucial drug-binding site on HSA.
References
- 1. High-Throughput 1,536-Well Fluorescence Polarization Assays for α1-Acid Glycoprotein and Human Serum Albumin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput 1,536-Well Fluorescence Polarization Assays for α1-Acid Glycoprotein and Human Serum Albumin Binding | PLOS One [journals.plos.org]
- 3. Determination of drug-serum protein interactions via fluorescence polarization measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dansylsarcosine Competitive Displacement Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dansylsarcosine competitive displacement assay is a robust, fluorescence-based method used to determine the binding affinity of test compounds to a target protein. This assay is particularly well-suited for high-throughput screening (HTS) in drug discovery. The fundamental principle of this assay lies in the competition between a fluorescent probe (this compound) and a test compound for the same binding site on a target protein. When this compound is bound to the protein, its fluorescence properties, such as intensity and polarization, are altered. A test compound that binds to the same site will displace the this compound, leading to a measurable change in the fluorescence signal, which is proportional to the binding affinity of the test compound.
This application note provides a detailed protocol for the this compound competitive displacement assay, with a primary focus on its application for Human Serum Albumin (HSA), a key protein in determining the pharmacokinetic properties of many drugs. This compound is known to bind to Site II of HSA.[1][2] While this assay is most commonly associated with HSA, the principles can be adapted for other proteins, though specific fluorescent probes are more common for targets like P-glycoprotein (P-gp). For P-gp, functional assays using substrates like Rhodamine 123 or Calcein AM are more prevalent.[3]
Principle of the Assay
The assay is based on the principle of competitive binding. This compound, a fluorescent molecule, binds to a specific site on the target protein (e.g., HSA). In its bound state, the fluorescence emission of this compound is typically enhanced, and its fluorescence polarization is high due to the slower tumbling of the large protein-probe complex.
When a test compound with affinity for the same binding site is introduced, it competes with this compound and displaces it from the protein. The displaced this compound moves into the bulk solution, where its fluorescence intensity decreases, and its fluorescence polarization is low due to its rapid tumbling. The magnitude of the change in fluorescence is directly proportional to the amount of this compound displaced, which in turn reflects the binding affinity and concentration of the test compound. By measuring the fluorescence at various concentrations of the test compound, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50).
Experimental Protocols
I. Materials and Reagents
| Reagent/Material | Supplier and Catalog Number (Example) | Storage Temperature |
| This compound | Sigma-Aldrich (D5883) | 2-8°C |
| Human Serum Albumin (HSA), fatty acid-free | Sigma-Aldrich (A3782) | 2-8°C |
| Dimethyl sulfoxide (DMSO), ACS grade | Sigma-Aldrich (D2650) | Room Temperature |
| Phosphate-Buffered Saline (PBS), 10X, pH 7.4 | Thermo Fisher Scientific (70011044) | Room Temperature |
| Black, flat-bottom 96-well microplates | Corning (3603) | Room Temperature |
| Test Compounds | User-defined | Varies |
| Positive Control (e.g., Ibuprofen for HSA Site II) | Sigma-Aldrich (I4883) | Room Temperature |
II. Preparation of Stock Solutions
Proper preparation of stock solutions is critical for the accuracy and reproducibility of the assay.
| Stock Solution | Concentration | Solvent | Preparation Instructions | Storage |
| This compound | 10 mM | DMSO | Dissolve the required amount of this compound in DMSO. Vortex to ensure complete dissolution. | -20°C, protected from light |
| Human Serum Albumin (HSA) | 1 mM (approx. 66.5 mg/mL) | 1X PBS, pH 7.4 | Dissolve the required amount of HSA in 1X PBS. Mix gently by inversion to avoid foaming. Do not vortex. | -20°C in small aliquots |
| Test Compounds | 10 mM | DMSO | Dissolve the required amount of each test compound in DMSO. | -20°C |
| Positive Control (Ibuprofen) | 10 mM | DMSO | Dissolve the required amount of Ibuprofen in DMSO. | -20°C |
III. Assay Protocol in a 96-Well Plate Format
This protocol is optimized for a final assay volume of 200 µL per well in a 96-well plate.
A. Preparation of Working Solutions:
-
Assay Buffer: Prepare 1X PBS, pH 7.4. If test compounds have limited solubility, the final assay buffer may contain a low percentage of DMSO (e.g., 1%). Ensure the final DMSO concentration is consistent across all wells.[4]
-
HSA Working Solution (2X): Dilute the 1 mM HSA stock solution in Assay Buffer to a final concentration of 10 µM.
-
This compound Working Solution (2X): Dilute the 10 mM this compound stock solution in Assay Buffer to a final concentration of 160 µM.[4]
-
Test Compound/Positive Control Serial Dilutions:
-
Prepare a series of dilutions of the test compounds and the positive control in Assay Buffer. A typical starting concentration for the highest dose might be 1 mM, followed by 1:3 or 1:10 serial dilutions.
-
The final concentrations in the assay will be half of these working concentrations.
-
B. Assay Plate Setup:
-
Add Test Compounds/Controls (100 µL):
-
Blank Wells (No HSA, No this compound): Add 200 µL of Assay Buffer.
-
Control Wells (HSA + this compound, no competitor): Add 100 µL of Assay Buffer.
-
Test Compound Wells: Add 100 µL of each concentration of the serially diluted test compounds.
-
Positive Control Wells: Add 100 µL of each concentration of the serially diluted positive control.
-
-
Add HSA (50 µL):
-
Add 50 µL of the 10 µM HSA working solution to all wells except the blank wells. This results in a final HSA concentration of 2.5 µM.
-
-
Add this compound (50 µL):
-
Add 50 µL of the 160 µM this compound working solution to all wells except the blank wells. This results in a final this compound concentration of 40 µM.[4]
-
C. Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature (20-25°C) for 30 minutes, protected from light.[4]
D. Fluorescence Measurement:
-
Measure the fluorescence intensity or fluorescence polarization using a microplate reader.
-
Excitation Wavelength: 365 nm[4]
-
Emission Wavelength: 480 nm[4]
IV. Data Presentation and Analysis
A. Raw Data Collection:
| Well Type | Description | Fluorescence Reading |
| Blank | Assay Buffer only | F_blank |
| Control (0% Inhibition) | HSA + this compound | F_control |
| Test Compound | HSA + this compound + Test Compound | F_test |
| Positive Control | HSA + this compound + Positive Control | F_positive |
B. Data Analysis:
-
Background Subtraction: Subtract the average fluorescence reading of the blank wells from all other wells.
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (F_test - F_min) / (F_control - F_min))
-
Where F_min is the fluorescence of this compound in the absence of HSA (can be approximated by the fluorescence at the highest concentration of a potent inhibitor).
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of the test compound that causes 50% inhibition of this compound binding.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for the this compound competitive displacement assay.
Caption: Principle of the this compound competitive displacement assay.
References
- 1. Human serum albumin binding assay based on displacement of a non selective fluorescent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for High-Throughput Screening Assays Using Dansylsarcosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for a high-throughput screening (HTS) assay utilizing Dansylsarcosine to identify and characterize compounds that bind to Site II of Human Serum Albumin (HSA). This assay is based on the principle of fluorescence polarization (FP) and is a valuable tool in early-stage drug discovery and development for assessing plasma protein binding.
Introduction
Human Serum Albumin (HSA) is the most abundant protein in human plasma and plays a crucial role in the transport of various endogenous and exogenous substances, including a wide range of drugs. The binding of drugs to HSA significantly influences their pharmacokinetic and pharmacodynamic properties. HSA has two primary drug-binding sites, known as Site I (warfarin-binding site) and Site II (ibuprofen or benzodiazepine-binding site). This compound is a fluorescent probe that specifically binds to Site II of HSA.[1] When bound to the large HSA molecule, the rotation of this compound is restricted, resulting in a high fluorescence polarization signal. In a competitive binding assay, a test compound that also binds to Site II will displace this compound, leading to a decrease in the fluorescence polarization signal as the smaller, unbound probe tumbles more rapidly in solution.[2][3] This principle allows for the rapid screening of large compound libraries to identify potential HSA Site II binders.
Principle of the Assay: Competitive Fluorescence Polarization
The this compound-HSA binding assay is a competitive displacement assay monitored by fluorescence polarization. The fundamental principle is illustrated in the signaling pathway diagram below.
References
- 1. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 2. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dansyl Chloride Derivatization in LC-MS Analysis
FOR IMMEDIATE RELEASE
A Robust and Sensitive Method for the Quantification of Amino Acids and Other Amine-Containing Compounds Using Dansyl Chloride Derivatization Coupled with Liquid Chromatography-Mass Spectrometry (LC-MS)
Audience: Researchers, scientists, and drug development professionals in the fields of metabolomics, clinical diagnostics, and pharmaceutical analysis.
Introduction
The accurate quantification of amino acids and other small molecules containing primary and secondary amine groups in biological matrices is crucial for a wide range of research areas, including metabolism studies, disease biomarker discovery, and drug development.[1][2][3] However, the inherent polarity and diverse chemical properties of these analytes present significant challenges for traditional reversed-phase liquid chromatography (LC) methods, often resulting in poor retention and inadequate separation.[1] Chemical derivatization with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl) is a well-established pre-column derivatization technique that effectively addresses these challenges.[1][4][5] This method enhances the hydrophobicity of the analytes, leading to improved chromatographic retention and separation, while the dansyl tag significantly increases ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS), thereby boosting analytical sensitivity.[1][6][7]
This document provides a detailed application note and protocol for the dansylation of primary and secondary amine-containing analytes for quantitative analysis by LC-MS.
Principle of the Method
Dansyl chloride reacts with primary and secondary amine functional groups under basic conditions to form stable, fluorescent, and MS-active sulfonamides. The bulky, non-polar dansyl group improves the retention of polar analytes on reversed-phase LC columns. Furthermore, the tertiary amine moiety within the dansyl group is readily protonated, leading to a significant enhancement of the signal in positive mode electrospray ionization.[1]
Featured Applications
-
Metabolomics: Quantitative profiling of amino acids in biological samples to study metabolic pathways.[2][8]
-
Clinical Research: Determination of potential disease biomarkers, such as specific amino acids or biogenic amines, in plasma, serum, and urine.[8]
-
Drug Development: Analysis of drug metabolites containing amine functionalities.[4]
Experimental Workflow
The overall experimental workflow for dansyl chloride derivatization followed by LC-MS analysis is depicted below.
Caption: Workflow for Dansyl Chloride Derivatization LC-MS Analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific applications and sample types.
1. Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)
-
Reagents:
-
Dansyl Chloride (5-Dimethylamino)naphthalene-1-sulfonyl chloride)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Ammonium Hydroxide (NH₄OH)
-
Formic Acid (FA)
-
-
Standards: Analytical standards of the target analytes and corresponding stable isotope-labeled internal standards (SIL-IS).
2. Equipment
-
Vortex mixer
-
Centrifuge
-
Thermomixer or heating block
-
LC-MS system (e.g., Triple Quadrupole or Q-TOF)
-
Reversed-phase C18 column
3. Solution Preparation
-
100 mM Sodium Carbonate/Bicarbonate Buffer (pH 9.8): Dissolve 240.9 mg of sodium bicarbonate and 226.0 mg of anhydrous sodium carbonate in 45 mL of water. Adjust the final volume to 50 mL with water.[1]
-
50 mM Dansyl Chloride Solution: Dissolve 134.9 mg of dansyl chloride in 10 mL of ACN. This solution should be prepared fresh daily and stored in the dark.[1]
-
10% (v/v) Ammonium Hydroxide: Prepare by diluting concentrated ammonium hydroxide with water.
4. Sample Preparation and Derivatization
-
Extraction: Extract metabolites from the biological sample using a suitable solvent system (e.g., 3:1 ACN/MeOH).[1]
-
Derivatization Reaction:
-
Incubation: Incubate the reaction mixture at 65°C for 10 minutes or at room temperature in the dark for 60 minutes.[1]
-
Quenching: Add 7.5 µL of 10% (v/v) ammonium hydroxide to quench the excess dansyl chloride.[1]
-
Centrifugation: Centrifuge the samples to pellet any precipitate.
-
Dilution & Injection: Dilute the supernatant as needed with the initial mobile phase conditions and inject it into the LC-MS system.
Logical Diagram of the Derivatization Reaction
The following diagram illustrates the chemical reaction between Dansyl Chloride and an amine-containing analyte.
References
- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Quantification of Amino Acids by Dansylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Quantification of Amino Acids by Dansylation | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. ddtjournal.com [ddtjournal.com]
- 8. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dansylsarcosine Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansylsarcosine [N-(5-(Dimethylamino)naphthalene-1-sulfonyl)sarcosine] is a fluorescent probe widely utilized in the study of protein structure and function. Its fluorescence is highly sensitive to the polarity of its local environment, making it an excellent tool for investigating ligand-binding sites on proteins, particularly serum albumins.[1][2] Covalent conjugation of this compound to a protein of interest allows for the introduction of a stable fluorescent label.
This application note provides a detailed, step-by-step guide for the covalent conjugation of this compound to proteins. The described methodology is based on the widely used N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines (the ε-amino groups of lysine residues and the N-terminal α-amino group) on the protein surface to form stable amide bonds.[3] This process involves two key stages: the activation of the this compound carboxyl group to an NHS ester and the subsequent reaction of the activated probe with the target protein.
These protocols are designed for researchers in biochemistry, molecular biology, and drug development who require fluorescently labeled proteins for various applications, including binding assays, conformational studies, and high-throughput screening.
Signaling Pathways and Experimental Workflow
Chemical Reaction Pathway
The conjugation process begins with the activation of the carboxylic acid group of this compound using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a reactive this compound-NHS ester. This ester then readily reacts with primary amines on the protein in a nucleophilic acyl substitution reaction, forming a stable amide bond and releasing NHS as a byproduct.
Caption: Chemical pathway for this compound protein conjugation.
Experimental Workflow
The overall experimental process involves preparing the protein and this compound-NHS ester, performing the conjugation reaction, and purifying the resulting conjugate. Characterization of the final product is a critical final step to determine the extent of labeling.
Caption: Experimental workflow for this compound protein conjugation.
Data Presentation
The spectroscopic properties of this compound are crucial for the characterization of the protein conjugate. The following table summarizes key quantitative data.
| Property | This compound (Free Acid) | This compound-Protein Conjugate (Typical) |
| Molar Mass | 322.4 g/mol [4] | Protein MW + (n x 305.4) g/mol |
| Excitation Max (λex) | ~330-350 nm | ~340 nm |
| Emission Max (λem) | ~550 nm (in water) | ~480-520 nm (in hydrophobic environment)[1] |
| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ at ~330 nm | ~4,300 M⁻¹cm⁻¹ at ~330 nm (for the dansyl moiety)[5] |
| Fluorescence Quantum Yield (Φ) | Low in aqueous solution (~0.07)[5] | Increases significantly upon binding (~0.4-0.8) |
Note: The exact spectroscopic properties of the conjugate will depend on the protein and the specific location of the label.
Experimental Protocols
Protocol 1: Activation of this compound (Preparation of this compound-NHS Ester)
This protocol describes a general method for the synthesis of this compound-NHS ester. This activated form is often not commercially available and may need to be prepared in-house.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.5 equivalents) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture or by silica gel column chromatography.
-
Confirm the identity and purity of the this compound-NHS ester by NMR and mass spectrometry. Store the dried product at -20°C under desiccated conditions.
Protocol 2: Protein Preparation
Materials:
-
Protein of interest
-
Amine-free conjugation buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5-8.5 or 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Dialysis tubing or centrifugal ultrafiltration units
Procedure:
-
Dissolve the protein of interest in the conjugation buffer to a final concentration of 1-10 mg/mL.[3]
-
If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA, glycine), they must be removed. This can be achieved by dialysis against the conjugation buffer or by using centrifugal ultrafiltration units to perform a buffer exchange.
-
Ensure the final protein solution is clear and free of precipitates.
Protocol 3: this compound-NHS Ester Conjugation to Protein
Materials:
-
Prepared protein solution (from Protocol 2)
-
This compound-NHS ester (from Protocol 1 or a commercial source)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Reaction tubes
-
Orbital shaker or rocker
Procedure:
-
Prepare a stock solution of this compound-NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.
-
Calculate the volume of the this compound-NHS ester stock solution to add to the protein solution. A 10- to 20-fold molar excess of the NHS ester to the protein is a good starting point. The optimal ratio may need to be determined empirically.
-
While gently vortexing the protein solution, add the calculated volume of the this compound-NHS ester stock solution dropwise.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C on a rocker or orbital shaker, protected from light.[3]
-
(Optional) To quench the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
Protocol 4: Purification of the this compound-Protein Conjugate
Materials:
-
Conjugation reaction mixture (from Protocol 3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Purification buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Fraction collector
Procedure:
-
Equilibrate the size-exclusion chromatography column with at least 3 column volumes of purification buffer.
-
Carefully load the conjugation reaction mixture onto the column.
-
Elute the conjugate with the purification buffer. The this compound-protein conjugate will elute first as a colored band, followed by the smaller, unreacted this compound-NHS ester and byproducts.
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and ~340 nm (for this compound).
-
Pool the fractions containing the purified conjugate.
-
Concentrate the purified conjugate using centrifugal ultrafiltration units if necessary.
Protocol 5: Characterization of the Conjugate - Determination of Degree of Labeling (DOL)
Materials:
-
Purified this compound-protein conjugate (from Protocol 4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~340 nm (A₃₄₀).
-
Calculate the concentration of the protein, correcting for the absorbance of this compound at 280 nm.
-
Correction Factor (CF) = A₃₄₀ of pure this compound / A₂₈₀ of pure this compound (This needs to be determined empirically or estimated from literature for similar compounds). A typical value for dansyl groups is around 0.2-0.3.
-
Corrected A₂₈₀ = A₂₈₀ - (A₃₄₀ x CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein at 280 nm x path length)
-
-
Calculate the concentration of conjugated this compound.
-
This compound Concentration (M) = A₃₄₀ / (ε_this compound at 340 nm x path length)
-
-
Calculate the Degree of Labeling (DOL).
-
DOL = [this compound] / [Protein]
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Degree of Labeling (DOL) | Inactive NHS ester due to hydrolysis. | Prepare fresh this compound-NHS ester stock solution in anhydrous solvent immediately before use. |
| pH of the reaction buffer is too low. | Ensure the pH of the conjugation buffer is between 8.0 and 9.0. | |
| Presence of primary amines in the protein buffer. | Perform thorough buffer exchange of the protein solution into an amine-free buffer. | |
| Protein Precipitation | High concentration of organic solvent. | Keep the volume of the added NHS ester stock solution to a minimum (ideally <10% of the total reaction volume). |
| Over-labeling of the protein. | Reduce the molar excess of the this compound-NHS ester and/or shorten the reaction time. | |
| High Background Fluorescence | Incomplete removal of unreacted dye. | Ensure thorough purification by size-exclusion chromatography. Collect only the initial protein peak. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle organic solvents (DMF, DMSO, ethyl acetate, hexane) in a well-ventilated fume hood.
-
EDC and DCC are sensitizers and should be handled with care.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. Fluorescent Sarcosine for Drug Binding Site 2 on Human Serum Albumin | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Fluorescent Sarcosine for Drug Binding Site 2 on Human Serum Albumin | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound | C15H18N2O4S | CID 122239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dansyl glycine [omlc.org]
Application Notes and Protocols: Utilizing Dansylsarcosine in Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dansylsarcosine in protein-related studies. While this compound is a valuable tool in specific contexts, it is crucial to understand its primary application and limitations for accurate experimental design and data interpretation.
Principle of this compound Interaction with Protein
This compound is a fluorescent probe known for its specific, non-covalent interaction with drug binding site 2 (Sudlow's site II) on Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA)[1][2][3]. Key aspects of this interaction include:
-
Fluorescence Enhancement: In an aqueous solution, this compound exhibits weak fluorescence. Upon binding to the hydrophobic pocket of albumin's site II, its fluorescence quantum yield increases significantly, and the emission maximum undergoes a blue shift (a shift to a shorter wavelength)[4].
-
Specificity: This fluorescence enhancement is highly specific to the unique environment of albumin's drug binding site II. This compound does not show a similar, predictable fluorescence enhancement with a wide variety of other proteins, which is a critical limitation for its use as a general protein quantification tool[2][5].
-
Competitive Displacement: The binding of this compound to albumin is reversible. Other ligands that also bind to site II can displace this compound, leading to a decrease in fluorescence. This principle is the basis for competitive binding assays[6].
Primary Application: Competitive Binding Assays for Albumin
The primary and well-established application of this compound is in competitive binding assays to characterize the interaction of drug candidates or other molecules with site II of Human Serum Albumin[6]. This is particularly important in pharmacology and drug development, as binding to plasma proteins like albumin affects the pharmacokinetics and pharmacodynamics of a drug.
This protocol outlines the steps to determine if a test compound binds to drug binding site II of HSA by measuring the displacement of this compound.
Materials:
-
This compound
-
Human Serum Albumin (HSA), fatty acid-free
-
Test compound
-
Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well black microplates (for fluorescence measurements)
-
Fluorescence microplate reader or spectrofluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HSA (e.g., 100 µM) in the assay buffer.
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in the assay buffer to a working concentration (e.g., 10 µM).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add a fixed concentration of HSA (e.g., 1 µM final concentration) to each well.
-
Add a fixed concentration of this compound (e.g., 1 µM final concentration) to each well containing HSA.
-
Add increasing concentrations of the test compound to the wells. Include control wells with HSA and this compound but no test compound (maximum fluorescence) and wells with buffer only (background).
-
The final volume in each well should be the same. Ensure the final solvent concentration (e.g., DMSO) is low (typically <1%) and consistent across all wells.
-
-
Incubation:
-
Incubate the microplate at room temperature for a sufficient time (e.g., 30 minutes) to allow the binding equilibrium to be reached. Protect the plate from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
Excitation Wavelength: ~340-350 nm
-
Emission Wavelength: ~470-490 nm (the exact maximum should be determined experimentally as it can shift)
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity as a function of the test compound concentration.
-
A decrease in fluorescence intensity with increasing concentrations of the test compound indicates that it is displacing this compound from HSA's site II[6].
-
The data can be used to calculate the IC50 (the concentration of the test compound that displaces 50% of this compound) and subsequently the binding affinity (Ki) of the test compound for HSA.
-
| Parameter | Description | Typical Value/Observation |
| HSA Concentration | Final concentration in the assay | 1-5 µM |
| This compound Conc. | Final concentration in the assay | 1-5 µM (ideally close to its Kd) |
| Excitation Wavelength | For this compound bound to HSA | ~340-350 nm |
| Emission Wavelength | For this compound bound to HSA | ~470-490 nm |
| Assay Readout | Change in fluorescence intensity | Decrease in fluorescence upon displacement |
| Calculated Value | Binding affinity of the test compound | IC50, Ki |
Visualizing the Experimental Workflow and Principle
Caption: Workflow of a competitive binding assay using this compound.
Limitation: Unsuitability for General Protein Concentration Determination
The user's query was about using this compound to determine protein concentration. It is crucial to understand that This compound is not a suitable reagent for determining the total concentration of unknown proteins in a sample .
The reasons for this limitation are:
-
Binding Specificity: As established, this compound's fluorescence enhancement is highly specific to the hydrophobic drug-binding pocket of albumin[2][5]. Most other proteins do not have a binding site with the precise characteristics required to induce a significant and predictable change in this compound's fluorescence.
-
Lack of a Universal Mechanism: Unlike standard protein quantification assays that rely on general properties of proteins (e.g., the Bradford assay binding to basic and aromatic amino acids, or the BCA assay reacting with peptide bonds), this compound's interaction is with a specific tertiary structure found in albumin[7].
-
High Protein-to-Protein Variability: If used with a mixture of proteins, the fluorescence signal would be dominated by the amount of albumin present, not the total protein concentration. Different proteins would yield vastly different and unpredictable fluorescence responses, making quantification impossible.
References
- 1. Protein assisted fluorescence enhancement of a dansyl containing fluorescent reagent: detection of Hg+ ion in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Sarcosine for Drug Binding Site 2 on Human Serum Albumin | TCI EUROPE N.V. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Human serum albumin binding assay based on displacement of a non selective fluorescent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
Application Notes and Protocols: Dansylsarcosine in Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular interactions in solution, making it highly suitable for high-throughput screening (HTS) and drug discovery. The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (a tracer) upon binding to a larger molecule. This change is directly related to the rotational speed of the tracer; a small, free-tumbling tracer exhibits low polarization, while a large, slow-tumbling complex of the tracer bound to a protein exhibits high polarization.[1][2][3][4] Dansylsarcosine is a fluorescent probe that is widely used in FP assays, particularly to investigate the binding of drugs to Human Serum Albumin (HSA).[5][6] HSA is the most abundant protein in blood plasma and plays a crucial role in the transport of a wide variety of endogenous and exogenous substances, including drugs.[7][8] this compound specifically binds to Sudlow's drug binding site II on HSA.[5][6][9]
These application notes provide a detailed protocol for a competitive fluorescence polarization assay using this compound to characterize the binding of unlabeled compounds to HSA.
Principle of the Assay
The this compound-based FP competition assay relies on the displacement of this compound from its binding site on HSA by a test compound. Initially, this compound is incubated with HSA, resulting in a stable complex with a high fluorescence polarization value due to the increased effective molecular size and slower rotation. When an unlabeled test compound with affinity for the same binding site is introduced, it competes with this compound for binding to HSA. This competition leads to the displacement of this compound from the HSA-Dansylsarcosine complex. The displaced, free this compound rotates more rapidly in solution, causing a decrease in the measured fluorescence polarization. The magnitude of this decrease is proportional to the amount of displaced this compound, which in turn is dependent on the concentration and affinity of the test compound.[3][10]
Experimental Workflow
The following diagram illustrates the general workflow of a this compound-based fluorescence polarization competition assay.
Caption: Workflow for a this compound FP competition assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well or 384-well microplate format and can be adapted for higher throughput.
1. Materials and Reagents:
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Human Serum Albumin (HSA): Fatty acid-free, stock solution in assay buffer (e.g., 1 mg/mL).
-
Test Compounds: Stock solutions in DMSO.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, is a common choice. It is crucial to avoid buffers containing components that may bind to the fluorophore, such as bovine serum albumin (BSA).[11]
-
Microplates: Black, non-binding surface (NBS) microplates are recommended to minimize non-specific binding.[12]
-
Fluorescence Polarization Plate Reader: Equipped with appropriate excitation and emission filters for this compound (Excitation: ~340 nm, Emission: ~520 nm).
2. Assay Procedure:
a. Determination of this compound Concentration:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Measure the fluorescence intensity at various concentrations to determine a concentration that provides a signal at least 3-fold above the buffer background.[13] A typical starting concentration is in the low nanomolar range.
b. HSA Titration (Saturation Binding Experiment):
-
To determine the optimal HSA concentration and the dissociation constant (Kd) of this compound for HSA, perform a saturation binding experiment.
-
In a microplate, add a fixed concentration of this compound (determined in step 2a) to a serial dilution of HSA.
-
Include wells with this compound only (no HSA) to measure the polarization of the free tracer.
-
Incubate the plate at room temperature for 30 minutes to 1 hour to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization.
-
Plot the millipolarization (mP) values against the HSA concentration and fit the data to a one-site binding equation to determine the Kd. A concentration of HSA that results in 50-80% of the this compound being bound is typically used for the competition assay.[3]
c. Competition Assay:
-
Prepare a solution of HSA and this compound in the assay buffer at concentrations determined from the previous steps (e.g., 2x the final desired concentration).
-
Dispense this solution into the wells of the microplate.
-
Prepare serial dilutions of the test compounds in the assay buffer containing DMSO to maintain a constant final DMSO concentration across all wells (typically ≤1%).
-
Add the test compound dilutions to the wells containing the HSA-Dansylsarcosine complex.
-
Include control wells:
-
No inhibitor control (High signal): HSA + this compound + vehicle (DMSO).
-
No HSA control (Low signal): this compound + vehicle (DMSO).
-
-
Incubate the plate at room temperature for 1-2 hours to allow the competition to reach equilibrium.
-
Measure the fluorescence polarization.
3. Data Analysis:
-
The raw fluorescence polarization data is typically reported in millipolarization (mP) units.
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound this compound.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires the Kd of this compound for HSA and the concentration of this compound used in the assay.
Quantitative Data Summary
The following table summarizes representative binding affinity data obtained from this compound-based fluorescence polarization assays for various ligands binding to HSA.
| Ligand | Target | Assay Type | Parameter | Value | Reference |
| This compound | Human Serum Albumin (HSA) | Direct Binding | Kd | 0.26 µM | [3] |
| Naproxen | Human Serum Albumin (HSA) | Competition | EC50 | ~50 µM | [3] |
| Phenylbutazone | Human Serum Albumin (HSA) | Competition | EC50 | >10,000 µM | [3] |
| Monooleoylglycerol | Human Serum Albumin (HSA) | Competition | Kd | ~2.5 µM |
Logical Relationship Diagram: Competitive Binding at HSA Site II
This diagram illustrates the principle of the competitive binding assay where this compound and a test drug compete for the same binding site on Human Serum Albumin.
Caption: Competition between this compound and a drug for HSA.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low dynamic range (small difference between high and low mP values) | - The molecular weight difference between the tracer and the protein is not large enough.- The fluorophore is attached via a long, flexible linker ("propeller effect").- Suboptimal concentrations of tracer or protein. | - Ensure a significant size difference (ideally >10-fold).- Use a fluorophore with a shorter linker.- Re-optimize tracer and protein concentrations through titration experiments.[11][14] |
| High background fluorescence | - Contamination of the assay buffer or reagents.- Autofluorescence of the test compounds. | - Use high-purity reagents and check the fluorescence of the buffer alone.- Measure the fluorescence of the test compounds alone and subtract this background if necessary. |
| Precipitation of test compounds | - Poor solubility of the compound in the assay buffer. | - Decrease the final concentration of the test compound.- Increase the final DMSO concentration slightly (while ensuring it does not affect the assay). |
| Inconsistent or variable readings | - Incomplete mixing.- Temperature fluctuations.- Pipetting errors. | - Ensure thorough mixing after each addition.- Allow the plate to equilibrate to a stable temperature before reading.- Use calibrated pipettes and proper pipetting techniques. |
| FP values decrease with increasing protein concentration | - Quenching of the fluorophore upon binding.- Protein aggregation. | - This may indicate a change in the fluorophore's environment; data can still be analyzed if the change is consistent.- Check protein quality and consider adding a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer.[13] |
Conclusion
The this compound-based fluorescence polarization assay is a robust and sensitive method for characterizing the binding of compounds to Human Serum Albumin. Its homogeneous, mix-and-read format makes it particularly well-suited for high-throughput screening in drug discovery to identify compounds with high plasma protein binding, a critical parameter in pharmacokinetics. Careful optimization of assay conditions and proper data analysis are essential for obtaining reliable and reproducible results.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Structural insights into human serum albumin-mediated prostaglandin catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Figure 2: [Diagram of a fluorescence polarization...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-Throughput 1,536-Well Fluorescence Polarization Assays for α1-Acid Glycoprotein and Human Serum Albumin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Sarcosine for Drug Binding Site 2 on Human Serum Albumin | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. uniprot.org [uniprot.org]
- 9. Human serum albumin binding assay based on displacement of a non selective fluorescent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application of Dansylsarcosine in Drug Binding Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansylsarcosine is a fluorescent probe widely utilized in drug development and biochemical research to investigate the binding of drugs to serum albumin, particularly to Sudlow site II of Human Serum Albumin (HSA). HSA is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. The extent of drug binding to HSA significantly influences its pharmacokinetic and pharmacodynamic properties. This compound, a fluorescent derivative of sarcosine, exhibits low fluorescence in aqueous solutions but displays a significant increase in fluorescence intensity and a blue shift in its emission maximum upon binding to the hydrophobic pocket of Sudlow site II on HSA. This property makes it an excellent tool for characterizing drug-protein interactions through fluorescence spectroscopy.
This document provides detailed application notes and experimental protocols for the use of this compound in drug binding studies, including direct titration and competitive binding assays.
Principle of the Assay
The application of this compound in drug binding studies is primarily based on two principles:
-
Direct Fluorescence Enhancement: The fluorescence of this compound is significantly enhanced upon binding to the hydrophobic environment of a protein's binding site, such as Sudlow site II of HSA. By titrating a fixed concentration of HSA with increasing concentrations of this compound, one can determine the dissociation constant (Kd) of the this compound-HSA complex.
-
Competitive Displacement: In a competitive binding assay, a pre-formed complex of HSA and this compound is titrated with a test compound (drug). If the test compound binds to the same site (Sudlow site II), it will displace this compound, leading to a decrease in fluorescence intensity. This quenching of fluorescence can be used to determine the binding affinity (Ki) of the test compound for HSA.
Data Presentation
The following table summarizes representative quantitative data obtained from drug binding studies using this compound.
| Fluorescent Probe | Protein | Ligand (Drug) | Binding Site | Kd (μM) | Ki (μM) | Reference |
| This compound | Human Serum Albumin (HSA) | - | Sudlow Site II | 0.5 - 2.5 | - | |
| This compound | Human Serum Albumin (HSA) | Monooleoylglycerol | Sudlow Site II | - | ~2.5 | |
| This compound | Human Serum Albumin (HSA) | Troglitazone stereoisomers | Sudlow Site II | - | 2 - 15 |
Experimental Protocols
Protocol 1: Determination of the Dissociation Constant (Kd) of this compound for HSA
This protocol describes a direct titration experiment to determine the binding affinity of this compound for HSA.
Materials:
-
This compound
-
Human Serum Albumin (HSA), fatty acid-free
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spectrofluorometer
-
96-well black microplates (for plate reader-based assays) or quartz cuvettes
-
Precision pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO and store it protected from light.
-
Prepare a stock solution of HSA (e.g., 100 μM) in PBS. Determine the precise concentration spectrophotometrically using the extinction coefficient of HSA.
-
Prepare a series of working solutions of this compound by diluting the stock solution in PBS.
-
-
Fluorometric Titration:
-
Set the spectrofluorometer to the appropriate excitation and emission wavelengths for this compound (typically, excitation ~350 nm, emission ~480 nm). The exact wavelengths should be determined by scanning the emission spectrum of the this compound-HSA complex.
-
To a fixed concentration of HSA (e.g., 2 μM) in a cuvette or microplate well, add increasing concentrations of this compound.
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 5-10 minutes) at a constant temperature.
-
Record the fluorescence intensity at each this compound concentration.
-
-
Data Analysis:
-
Correct the fluorescence intensity for any inner filter effects if necessary.
-
Plot the change in fluorescence intensity (ΔF) as a function of the this compound concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., one-site binding model) to calculate the dissociation constant (Kd).
-
Protocol 2: Competitive Binding Assay to Determine the Inhibition Constant (Ki) of a Drug
This protocol outlines the procedure for a competitive binding assay to determine the affinity of a test compound for Sudlow site II of HSA.
Materials:
-
This compound
-
Human Serum Albumin (HSA), fatty acid-free
-
Test compound (drug)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spectrofluorometer or fluorescence plate reader
-
96-well black microplates or quartz cuvettes
-
Precision pipettes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of this compound, HSA, and the test compound as described in Protocol 1.
-
Prepare a series of dilutions of the test compound in PBS.
-
-
Competitive Binding Assay:
-
Prepare a solution containing a fixed concentration of HSA (e.g., 2 μM) and this compound (e.g., 2 μM, approximately equal to its Kd).
-
Aliquot this HSA-Dansylsarcosine complex solution into microplate wells or cuvettes.
-
Add increasing concentrations of the test compound to the wells/cuvettes.
-
Incubate the mixture for a sufficient time to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity at the emission maximum of this compound.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the bound this compound).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where:
-
[L] is the concentration of this compound used in the assay.
-
Kd is the dissociation constant of this compound for HSA, determined from Protocol 1.
-
-
Mandatory Visualizations
Caption: Mechanism of this compound fluorescence enhancement upon binding to HSA.
Caption: Workflow for a competitive binding assay using this compound.
Caption: Logical relationship of competitive displacement of this compound by a drug.
Application Notes and Protocols: Dansylsarcosine for N-terminal Amino Acid Sequencing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dansyl derivatives in N-terminal amino acid sequencing, with a specific focus on the applications of Dansylsarcosine. Detailed protocols for the Dansyl-Edman method, a classical and highly sensitive technique, are provided, alongside a discussion of the specialized use of this compound as a fluorescent probe in protein binding studies.
Introduction to Dansylation in Protein Sequencing
Dansylation is a chemical modification that attaches a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group to the primary and secondary amino groups of amino acids.[1] This process, utilizing dansyl chloride, yields stable and intensely fluorescent sulfonamide adducts.[1] The strong fluorescence of these derivatives allows for highly sensitive detection of N-terminal amino acids, making it a valuable tool in protein chemistry.[2][3] While the Dansyl-Edman method is a powerful technique for sequential N-terminal analysis, specific dansylated amino acids, such as this compound, have found niche applications as probes for studying protein structure and drug binding sites.[4]
Quantitative Comparison: Dansyl-Edman Method vs. Automated Edman Degradation
The choice between the manual Dansyl-Edman method and automated Edman degradation depends on several factors, including sensitivity requirements, sample availability, and desired throughput. The Dansyl-Edman method offers superior sensitivity, which is advantageous for limited or precious samples.[5]
| Feature | Dansyl-Edman Method | Automated Edman Degradation |
| Principle | Manual sequential degradation with fluorescent labeling of the N-terminal amino acid.[5] | Automated sequential degradation with direct identification of the cleaved phenylthiohydantoin (PTH)-amino acid.[5] |
| Sensitivity | High (low picomole to nanomole range); approximately 100 times more sensitive than PTH-amino acid identification.[5] | Standard (typically 10-50 picomoles); can reach low picomole levels with modern instruments.[5] |
| Sample Amount Required | 1-10 nanomoles | 10-100 picomoles |
| Cycle Time | Variable (manual process); can be several hours per cycle.[5] | Approximately 45-60 minutes per cycle. |
| Efficiency per Cycle | User-dependent; generally lower and more variable. | High (around 98%). |
| Maximum Sequence Length | Practically limited to shorter peptides (typically less than 30 residues).[5] | Routinely 30-50 amino acids.[5] |
| Identification Method | Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) of dansylated amino acids.[5] | HPLC analysis of PTH-amino acids.[5] |
| Throughput | Low; manual process is labor-intensive.[5] | High; automated systems can run multiple cycles and samples continuously.[5] |
Experimental Protocols
Protocol 1: N-terminal Amino Acid Sequencing using the Dansyl-Edman Method
This protocol outlines the manual procedure for determining the N-terminal amino acid sequence of a peptide.
Materials:
-
Peptide sample (1-10 nmol)
-
Phenyl isothiocyanate (PITC)
-
Pyridine
-
Trifluoroacetic acid (TFA)
-
Heptane
-
Ethyl acetate
-
Dansyl chloride solution (5 mg/mL in acetone)[1]
-
Sodium bicarbonate solution (100 mM, pH 9.8)[6]
-
6M Hydrochloric acid
-
Polyamide thin-layer chromatography (TLC) plates
-
Fluorescent standards of dansyl-amino acids
Procedure:
-
Coupling:
-
Cleavage:
-
Extraction:
-
Add a mixture of heptane and ethyl acetate to extract the ATZ-amino acid derivative, leaving the remaining peptide as a pellet.[5]
-
Carefully remove the supernatant.
-
-
Aliquoting for Dansylation:
-
Take a small aliquot (e.g., 5-10%) of the remaining peptide solution for N-terminal analysis.[5]
-
-
Dansylation:
-
Hydrolysis:
-
Dry the dansylated peptide.
-
Add 6M HCl and hydrolyze at 105°C for 12-24 hours. This will hydrolyze all peptide bonds, leaving the fluorescent dansyl-N-terminal amino acid intact.[2]
-
-
Identification:
-
Dry the hydrolysate.
-
Dissolve the residue in a small amount of acetone-acetic acid.
-
Spot the sample on a polyamide TLC plate alongside fluorescent standards of known dansyl-amino acids.
-
Develop the chromatogram in appropriate solvents.
-
Identify the N-terminal amino acid by comparing the fluorescence of the sample spot with the standards under UV light.
-
-
Repeat Cycle:
-
The remaining peptide from step 3 can be subjected to another cycle of Edman degradation (steps 1-7) to identify the next amino acid in the sequence.
-
Caption: Workflow of the Dansyl-Edman method for protein sequencing.
Protocol 2: Dansylation of Amino Acids for HPLC Analysis
This protocol is for the derivatization of free amino acids with dansyl chloride for quantitative analysis by HPLC.
Materials:
-
Amino acid standards or sample hydrolysate
-
Dansyl chloride solution (50 mM in acetonitrile)[6]
-
Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)[6]
-
Ammonium hydroxide (10% v/v) or other quenching agent[6]
-
Acetonitrile
-
Formic acid
-
HPLC system with a C18 reverse-phase column and a fluorescence or UV detector
Procedure:
-
Sample Preparation:
-
Prepare amino acid standards or protein hydrolysate in a suitable buffer.
-
-
Derivatization:
-
Immediately before use, mix the dansyl chloride solution and the sodium carbonate/bicarbonate buffer in a 1:1 ratio.[6]
-
Add the amino acid sample to the derivatization reagent.
-
Incubate the mixture in the dark at a controlled temperature (e.g., 25°C for 60 minutes with shaking, or 30 minutes at room temperature).[6]
-
-
Quenching:
-
To stop the reaction and consume excess dansyl chloride, add a quenching agent like ammonium hydroxide.[6]
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the dansylated amino acids on a C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.01% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detect the derivatives using a fluorescence detector (e.g., excitation at 324 nm and emission at 559 nm for dansyl glycine) or a UV detector (e.g., 254 nm).[7]
-
Quantify the amino acids by comparing peak areas to those of known standards.
-
Caption: General workflow for dansylation of amino acids for HPLC analysis.
Application Note: this compound as a Fluorescent Probe for Protein Binding Site Characterization
While dansyl chloride is the primary reagent for N-terminal sequencing via dansylation, this compound has been effectively utilized as a site-specific fluorescent probe, particularly for characterizing drug binding sites on proteins like human serum albumin (HSA).[4] Dansylated amino acids with a methylated or blocked α-amino group, such as this compound, show specificity for certain binding pockets.[4]
Principle:
This compound's fluorescence is sensitive to its local environment. When it binds to a hydrophobic pocket on a protein, its fluorescence quantum yield increases, and the emission maximum may shift. This change in fluorescence can be used to study binding affinity and to screen for compounds that compete for the same binding site.
Experimental Approach: Co-crystallization for Structural Analysis
To understand the structural basis of its binding, this compound can be co-crystallized with the target protein.
Protocol Outline:
-
Protein Preparation:
-
Purify the target protein (e.g., defatted HSA).
-
-
Complex Formation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO).
-
Incubate the protein with a molar excess of this compound (e.g., 5:1 ratio) at room temperature for at least one hour to allow for complex formation.[4]
-
-
Crystallization:
-
Set up crystallization trials using various techniques (e.g., vapor diffusion) and a range of crystallization screens to find conditions that yield high-quality crystals of the protein-Dansylsarcosine complex.
-
-
X-ray Diffraction and Structure Determination:
-
Collect X-ray diffraction data from the crystals.
-
Process the data and solve the three-dimensional structure of the complex to visualize the binding interactions between this compound and the protein at an atomic level.
-
References
- 1. benchchem.com [benchchem.com]
- 2. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Dansylation of Peptides for Enhanced Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansylation, the derivatization of primary and secondary amines with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), is a well-established technique for enhancing the sensitivity and fragmentation of peptides in mass spectrometry (MS) analysis.[1][2][3] This method involves the covalent labeling of the N-terminal α-amino group of a peptide and the ε-amino group of lysine residues.[4] The resulting dansylated peptides exhibit improved ionization efficiency, particularly for hydrophilic species, leading to increased signal intensity in the mass spectrometer.[5][6] Furthermore, the dansyl group promotes predictable fragmentation patterns, primarily generating b-type fragment ions, which facilitates more confident peptide sequencing and protein identification.[5][6]
Key Applications
-
Increased Protein Sequence Coverage: By improving the detection of certain peptides, particularly those with C-terminal arginine, dansylation can significantly increase the overall sequence coverage in protein identification experiments.[7] Combining data from both native and dansylated samples has been shown to result in higher Mascot scores and more comprehensive protein characterization.[5][6]
-
Enhanced de novo Sequencing: The N-terminal sulfonation of peptides by dansylation directs fragmentation towards the production of a more complete series of b-ions.[5][6] This simplified and more predictable fragmentation pattern is highly advantageous for de novo sequencing efforts, where the peptide sequence is determined without reference to a database.
-
Quantitative Proteomics: While not inherently a quantitative technique, dansylation can be adapted for relative and absolute quantification of peptides and proteins. Isotopic labeling using 13C-dansyl chloride allows for the differential labeling of samples, enabling accurate relative quantification in comparative proteomic studies.
-
Characterization of Small Peptides: The analysis of small peptides, such as dipeptides and tripeptides, in complex biological matrices can be challenging due to their poor retention in reversed-phase chromatography and low ionization efficiency.[8] Dansylation improves their chromatographic behavior and enhances their MS detection, facilitating their identification and characterization.[9][10]
-
Protein Structure and Dynamics: The reactivity of dansyl chloride with solvent-accessible lysine residues can be exploited to probe protein structure and dynamics.[11][12][13] By monitoring the extent of labeling under different conditions, information about protein conformation and ligand binding can be obtained.[11][12]
Chemical Principle of Dansylation
Dansyl chloride reacts with the unprotonated form of primary and secondary amino groups under alkaline conditions (typically pH 9.5-10.0) to form a stable sulfonamide bond.[4][14] This bond is resistant to acid hydrolysis, which is a key feature for applications involving N-terminal amino acid analysis.[1][2]
Advantages of Dansylation for Mass Spectrometry
-
Increased Ionization Efficiency: The dansyl group, with its dimethylaminonaphthalene moiety, enhances the proton affinity of the derivatized peptide, leading to improved ionization in both MALDI and ESI sources.[5][6]
-
Directed and Enhanced Fragmentation: The presence of the dansyl group at the N-terminus promotes cleavage of the peptide backbone, resulting in a predominant series of b-type fragment ions, which simplifies spectral interpretation.[5][6]
-
Improved Chromatographic Separation: The hydrophobic nature of the dansyl group can improve the retention of hydrophilic peptides on reversed-phase chromatography columns, leading to better separation.[11]
-
Cost-Effective: Compared to some other derivatization reagents, dansyl chloride is a relatively inexpensive option for improving MS analysis of peptides.[5][6]
Limitations
-
Reaction Specificity: Dansyl chloride reacts with all primary and secondary amines, including the ε-amino group of lysine, which can complicate data analysis if not properly accounted for.
-
Hydrolysis of Reagent: Dansyl chloride is susceptible to hydrolysis in aqueous solutions, which can reduce labeling efficiency.[11] Therefore, fresh solutions should always be prepared.
-
Suppression of Certain Peptides: While enhancing the signal of some peptides, dansylation can suppress the signal of others, particularly those with a C-terminal lysine.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the dansylation of peptides, synthesized from various established protocols.
| Parameter | Value/Range | Notes |
| pH | 9.5 - 10.0 | Optimal for ensuring amino groups are unprotonated.[4][14] |
| Temperature | 25 - 60 °C | Reaction rate increases with temperature, but higher temperatures may risk sample degradation.[14] |
| Reaction Time | 30 - 120 minutes | Incubation time can be optimized depending on the sample complexity and desired labeling efficiency.[14] |
| Dansyl Chloride Concentration | >100-fold molar excess | A significant molar excess is recommended to drive the reaction to completion.[4] |
| Excitation Wavelength (λex) | ~335 nm | For fluorescence detection of dansylated peptides.[4] |
| Emission Wavelength (λem) | ~526 nm | For fluorescence detection of dansylated peptides.[4] |
Experimental Protocols
Materials
-
Dansyl chloride solution (e.g., 50 mM in acetonitrile)[4][15]
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Peptide sample
-
Microcentrifuge tubes
-
Thermo mixer or incubator
-
Centrifuge
-
HPLC or LC-MS system
Protocol 1: Dansylation of Peptides for LC-MS Analysis
This protocol provides a general procedure for the dansylation of a peptide sample prior to LC-MS analysis.
-
Sample Preparation: Dissolve the peptide sample in an appropriate buffer (e.g., 100 mM sodium bicarbonate, pH 9.8) to a final concentration of approximately 1 mg/mL.
-
Dansylation Reaction:
-
In a microcentrifuge tube, add 25 µL of the peptide solution.
-
Prepare the dansylating reagent immediately before use by mixing equal volumes of 50 mM dansyl chloride in acetonitrile and 100 mM sodium bicarbonate buffer (pH 9.8).[15]
-
Add 50 µL of the freshly prepared dansylating reagent to the peptide solution.[15]
-
Vortex the mixture gently.
-
Incubate the reaction mixture in the dark at 25 °C for 60 minutes with shaking (300 rpm).[15]
-
-
Quenching the Reaction:
-
Sample Clean-up (if necessary):
-
For complex samples, a clean-up step using a C18 ZipTip or similar solid-phase extraction method may be necessary to remove excess reagents and salts.
-
-
Sample Preparation for LC-MS:
-
Dry the sample in a vacuum centrifuge.
-
Reconstitute the dansylated peptide sample in an appropriate volume of LC-MS loading buffer (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).
-
The sample is now ready for injection into the LC-MS system.
-
Visualizations
Caption: Chemical reaction of peptide dansylation.
Caption: Experimental workflow for peptide dansylation.
References
- 1. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Dansyl-peptides matrix-assisted laser desorption/ionization mass spectrometric (MALDI-MS) and tandem mass spectrometric (MS/MS) features improve the liquid chromatography/MALDI-MS/MS analysis of the proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dansylation of tryptic peptides for increased sequence coverage in protein identification by matrix-assisted laser desorption/ionization time-of-flight mass spectrometric peptide mass fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Untargeted characterization of dansyl-labeled short peptides up to four amino acids in protein hydrolysates by LC-MS/MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. benchchem.com [benchchem.com]
- 15. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Dansylsarcosine: A Versatile Fluorescent Probe in Structural Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dansylsarcosine, a fluorescent derivative of the amino acid sarcosine, has emerged as a powerful tool in structural biology and drug discovery. Its intrinsic fluorescence is highly sensitive to the polarity of its microenvironment, making it an exceptional probe for investigating protein binding sites and quantifying protein-ligand interactions. When bound to a hydrophobic pocket on a protein, such as the drug binding site II on human serum albumin (HSA), its fluorescence intensity increases significantly, and the emission maximum undergoes a blue shift.[1] This property is the foundation for its use in various biophysical assays designed to characterize protein structure and function.
These application notes provide a comprehensive overview of the use of this compound, including detailed experimental protocols for fluorescence spectroscopy and competitive displacement assays, a summary of key quantitative data, and visualizations of experimental workflows.
Key Applications
-
Mapping Protein Binding Sites: this compound is a well-established fluorescent probe for Site II on human serum albumin (HSA), a major drug-binding site. By observing changes in its fluorescence, researchers can confirm the binding of other molecules to this specific site.
-
Determining Binding Affinities: Through competitive displacement assays, the binding affinities (dissociation or inhibition constants) of non-fluorescent compounds can be determined by measuring their ability to displace this compound from its binding site.[2][3]
-
High-Throughput Screening: The fluorescence-based nature of this compound assays makes them amenable to high-throughput screening (HTS) formats for the rapid identification of compounds that bind to specific protein sites.[4]
-
Structural Elucidation: Co-crystallization of this compound with proteins like HSA provides detailed structural insights into the nature of the binding pocket and the specific molecular interactions that govern ligand binding.[4][5]
Quantitative Data Summary
The following table summarizes key quantitative data related to the interaction of this compound with proteins, primarily Human Serum Albumin (HSA).
| Parameter | Value | Protein | Method | Notes | Reference(s) |
| Excitation Wavelength (λex) | ~340 nm | - | Fluorescence Spectroscopy | The optimal excitation wavelength for the dansyl group. | [6] |
| Emission Wavelength (λem) | ~520 nm | - | Fluorescence Spectroscopy | Emission maximum in a polar environment. A blue shift is observed upon binding to a hydrophobic pocket. | [6] |
| Dissociation Constant (Kd) of Competitor | ~2.5 µM | Human Serum Albumin (HSA) | Competitive Displacement | Kd of monooleoylglycerol competitively inhibiting this compound binding. | [2] |
| Inhibition Constant (Ki) of Competitor | 85 ± 3 µM | Human Serum Albumin (HSA) | Competitive Displacement | Ki of MS-325 displacing this compound from Site II. | [2] |
| Binding Affinity of Competitor | 400 ± 100 nM | Human Serum Albumin (HSA) | Competitive Displacement | Affinity of an antibacterial analog that displaces this compound from Site II. | [3] |
| PDB ID of Co-crystal Structure | 2XVQ | Human Serum Albumin (HSA) | X-ray Crystallography | Structure of HSA in complex with Dansyl-L-sarcosine. | [7] |
Experimental Protocols
Direct Fluorescence Titration to Characterize this compound Binding
This protocol describes how to determine the binding affinity of this compound to a protein of interest by measuring the change in its fluorescence upon titration with the protein.
Materials:
-
This compound
-
Purified protein of interest (e.g., Human Serum Albumin, fatty acid-free)
-
Assay Buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.
-
Prepare a stock solution of the protein in the assay buffer. Determine the accurate concentration using a reliable method (e.g., UV-Vis spectroscopy).
-
Prepare a working solution of this compound (e.g., 10 µM) in the assay buffer.
-
-
Instrument Setup:
-
Set the spectrofluorometer to the optimal excitation and emission wavelengths for this compound (e.g., λex = 340 nm, λem = 480-550 nm).
-
Set the excitation and emission slit widths to achieve an adequate signal-to-noise ratio.
-
Allow the instrument to warm up and stabilize.
-
-
Fluorescence Measurement:
-
Add a defined volume of the this compound working solution to the cuvette.
-
Record the initial fluorescence intensity (F₀).
-
Add small aliquots of the concentrated protein stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence intensity (F).
-
Continue titrating until no significant change in fluorescence is observed.
-
-
Data Analysis:
-
Correct the observed fluorescence intensities for dilution.
-
Plot the change in fluorescence (ΔF = F - F₀) against the protein concentration.
-
Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
-
Competitive Displacement Assay to Determine the Affinity of a Test Compound
This protocol outlines the steps to determine the binding affinity of a non-fluorescent test compound by measuring its ability to displace this compound from a protein-probe complex.
Materials:
-
This compound
-
Purified protein of interest (e.g., HSA)
-
Test compound (inhibitor)
-
Assay Buffer (e.g., 1% DMSO in 10 mM phosphate buffer, pH 7.2-7.5)[8]
-
96-well black plates for fluorescence measurements[8]
-
Plate reader with fluorescence capabilities
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of this compound, protein, and the test compound.
-
Prepare working solutions of the protein and this compound in the assay buffer at concentrations determined from a prior direct titration (typically with the protein concentration at or below the Kd of this compound).
-
Prepare a serial dilution of the test compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the protein solution to each well.
-
Add the this compound solution to each well.
-
Add the serially diluted test compound solutions to the wells. Include control wells with no test compound (maximum fluorescence) and wells with buffer only (background).
-
Mix gently and incubate the plate at room temperature (20-25°C) for a set period (e.g., 30 minutes), protected from light.[8]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using the plate reader with the appropriate excitation and emission wavelengths (e.g., λex = 365 nm, λem = 480 nm).[8]
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Plot the fluorescence intensity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the bound this compound).
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation, which requires the known Kd of this compound and the concentration of this compound used in the assay.
-
Visualizations
Experimental Workflow for a Competitive Displacement Assay
Caption: Workflow for a competitive fluorescence displacement assay.
Logical Relationship of Fluorescence Quenching Analysis
Caption: Data analysis workflow for fluorescence quenching experiments.
Conclusion
This compound is a valuable and versatile fluorescent probe for studying protein-ligand interactions. Its well-characterized binding to specific sites on proteins like HSA, combined with its environmentally sensitive fluorescence, provides a robust platform for a variety of biophysical assays. The protocols and data presented here offer a foundation for researchers and drug development professionals to effectively utilize this compound as a tool to advance their understanding of structural biology and to facilitate the discovery of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Human serum albumin binding assay based on displacement of a non selective fluorescent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. rcsb.org [rcsb.org]
- 8. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Dansylsarcosine Fluorescence Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Dansylsarcosine in fluorescence-based experiments.
Troubleshooting Guide
High background fluorescence can be a significant issue in assays utilizing this compound, leading to a reduced signal-to-noise ratio and inaccurate data. This guide addresses common causes and provides systematic solutions.
Question: Why is my background fluorescence so high in my this compound assay?
Answer: High background fluorescence in a this compound assay can originate from several sources. These can be broadly categorized as issues with the reagents, the experimental conditions, or the sample itself. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
A common reason for high background is the presence of unbound this compound, which exhibits fluorescence even when not bound to its target, albeit at a lower intensity than when in a non-polar environment like a protein binding pocket. Other contributing factors can include autofluorescence from your sample or container, contamination of your reagents, or suboptimal buffer conditions.
Below is a logical workflow to help you diagnose the source of the high background.
Question: My fluorescence signal is weak or absent. What should I check?
Answer: A weak or absent signal can be equally frustrating. Here are the primary factors to investigate:
-
Incorrect Wavelengths: Ensure your fluorometer is set to the correct excitation and emission wavelengths for this compound. The excitation maximum is approximately 335 nm, and the emission maximum is around 518 nm when in a non-polar environment.[1]
-
Protein Concentration/Activity: Verify the concentration and activity of your protein (e.g., Human Serum Albumin). If the protein is degraded or at a lower concentration than expected, there will be fewer binding sites for the this compound, resulting in a weak signal.
-
Buffer Polarity: The fluorescence of dansyl compounds is highly sensitive to the polarity of the environment.[2][3] In a highly polar (aqueous) buffer, the fluorescence of unbound this compound is low. The signal should increase upon binding to the hydrophobic pocket of the protein. If your buffer contains components that increase its non-polarity, the background from unbound probe may be higher, and the relative signal change upon binding will be smaller.
-
Quenching: Certain substances in your buffer or sample can quench the fluorescence of this compound.[4] Common quenchers include halide ions (Cl-, Br-, I-) and compounds with heavy atoms.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The optimal excitation wavelength for this compound is around 335 nm, and the emission wavelength is approximately 518 nm.[1] Note that the emission maximum can shift depending on the polarity of the environment; a blue shift (to a shorter wavelength) is expected upon binding to a non-polar protein binding site.
Q2: How does pH affect this compound fluorescence?
A2: The fluorescence of dansyl derivatives can be pH-dependent. The fluorescence intensity may decrease at very low or very high pH values. For Human Serum Albumin (HSA) binding assays, a pH of 7.0 to 7.4 is commonly used.[5] It is crucial to maintain a consistent and well-buffered pH throughout your experiments.
Q3: What concentration of this compound should I use?
A3: The optimal concentration of this compound depends on the concentration of the protein you are studying and its binding affinity. A good starting point is to use a concentration that is close to the dissociation constant (Kd) of the this compound-protein interaction. A titration experiment is recommended to determine the optimal concentration for your specific assay conditions, aiming for a balance between a strong signal and low background.
Q4: Can I use DMSO to dissolve this compound?
A4: Yes, this compound is often dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution before being diluted into the aqueous assay buffer.[5] It is important to keep the final concentration of DMSO in the assay low (typically <1%) to avoid effects on protein structure and binding interactions.
Q5: Are there alternatives to this compound for probing HSA drug binding site II?
A5: Yes, other fluorescent probes such as Dansylglycine and BD140 are also used to characterize drug binding to HSA site II. Additionally, label-free biophysical techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Biolayer Interferometry (BLI) can be used to study binding interactions without the need for a fluorescent probe.
Data Presentation
The fluorescence quantum yield of dansyl compounds is highly dependent on the polarity of the solvent. This table illustrates the effect of solvent polarity on the quantum yield of the closely related compound, Dansylglycine, which demonstrates the principle of enhanced fluorescence in a less polar environment, similar to what this compound experiences when it moves from an aqueous buffer to a protein's hydrophobic binding pocket.
| Compound | Solvent | Polarity | Fluorescence Quantum Yield |
| Dansylglycine | Water | High | 0.065 - 0.07 |
| Dansylglycine | Dioxane | Low | 0.66 |
| Data for Dansylglycine is presented to illustrate the principle of solvatochromism applicable to dansyl derivatives.[6] |
Experimental Protocols
Protocol for this compound Binding Assay with Human Serum Albumin (HSA)
This protocol is a general guideline for a competitive binding assay to determine if a test compound binds to site II on HSA.
Materials:
-
This compound
-
Human Serum Albumin (fatty acid-free)
-
Test compound
-
Assay Buffer: 20 mM potassium phosphate, pH 7.0
-
DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of HSA in Assay Buffer.
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
-
Assay Setup:
-
In a 96-well black microplate, add the components in the following order:
-
Assay Buffer
-
HSA solution (to a final concentration of, for example, 5 µM)
-
This compound solution (to a final concentration of, for example, 5 µM)
-
Test compound at various concentrations (perform a serial dilution)
-
-
Ensure the final volume in each well is consistent (e.g., 200 µL).
-
Include control wells:
-
Blank: Assay Buffer + this compound
-
Positive control: Assay Buffer + this compound + HSA (no test compound)
-
Negative control: Assay Buffer + HSA (no this compound)
-
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.[5]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation set to ~335 nm and emission set to ~518 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
A decrease in fluorescence intensity in the presence of the test compound indicates that it is displacing this compound from the binding site on HSA.
-
Plot the fluorescence intensity against the concentration of the test compound to determine the IC50.
-
Signaling Pathway and Logical Relationships
Principle of the this compound Competitive Binding Assay
This compound itself has a low fluorescence quantum yield in aqueous solutions. When it binds to the hydrophobic drug binding site II on Human Serum Albumin (HSA), it enters a non-polar environment, which causes a significant increase in its fluorescence and a blue shift in its emission spectrum.[2] A test compound that also binds to site II will compete with this compound. As the concentration of the test compound increases, it displaces this compound from the binding site. The displaced this compound returns to the aqueous environment, and its fluorescence is quenched, leading to a decrease in the overall fluorescence signal. This inverse relationship between the concentration of the competitor and the fluorescence signal allows for the determination of the binding affinity of the test compound.
References
- 1. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dansyl glycine [omlc.org]
Technical Support Center: Troubleshooting Dansylsarcosine Labeling
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low Dansylsarcosine labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound labeling efficiency?
Low labeling efficiency with this compound can primarily be attributed to five key areas:
-
Suboptimal Reaction pH: The reaction requires an alkaline pH to ensure the target amine is deprotonated and nucleophilic.
-
Hydrolysis of Dansyl Chloride: Dansyl chloride is unstable in aqueous solutions and can hydrolyze, rendering it inactive.
-
Inadequate Reagent Concentration: An insufficient molar excess of this compound can lead to an incomplete reaction.
-
Presence of Competing Nucleophiles: Primary amines in buffers (e.g., Tris) can compete with the target molecule for this compound.[1][2]
-
Suboptimal Reaction Conditions: Incorrect temperature or reaction time can hinder the completion of the labeling reaction.[1]
Q2: My labeling reaction has a high background signal. What can I do?
High background fluorescence is typically caused by excess, unreacted this compound or its hydrolysis byproduct, dansyl-sulfonic acid.[1] To mitigate this, consider the following:
-
Quench the reaction: After the incubation period, add a quenching reagent containing a primary amine (e.g., Tris buffer, glycine, or ethylamine) to react with the excess this compound.
-
Purify the sample: Employ purification methods like size-exclusion chromatography or dialysis to separate the labeled protein from the smaller, unreacted dye molecules.[3]
Q3: Can the local environment of the target protein affect this compound fluorescence?
Yes, the fluorescence of this compound is highly sensitive to its microenvironment.[2] The quantum yield of dansylated compounds can be significantly influenced by the polarity of their surroundings. When bound to a protein, the fluorescence may be enhanced or quenched depending on the nature of the binding site.[2][4] For instance, binding to hydrophobic pockets on a protein can lead to a significant increase in fluorescence intensity and a blue shift in the emission maximum.
Troubleshooting Guide
Issue: Low or No Fluorescent Signal
If you observe a weak or absent fluorescent signal after your labeling experiment, systematically evaluate the following parameters.
1. Verify Reaction pH
The optimal pH for the dansylation reaction is in the alkaline range, typically between 9.0 and 11.0.[1] This ensures that the primary or secondary amine on your target molecule is deprotonated and can act as a nucleophile.
-
Recommendation: Prepare your reaction buffer at a pH of 9.5-10.0. A pH above 10.0 can increase the rate of Dansyl chloride hydrolysis.[1]
Table 1: pH Effect on Labeling Efficiency
| pH | Amine State | Dansyl Chloride Stability | Expected Labeling Efficiency |
| < 8.0 | Protonated (less reactive) | High | Low |
| 9.0 - 10.0 | Deprotonated (reactive) | Moderate | Optimal |
| > 11.0 | Deprotonated (reactive) | Low (increased hydrolysis) | Potentially reduced |
2. Assess this compound Quality and Handling
This compound is susceptible to hydrolysis in aqueous environments.
-
Recommendation: Always prepare this compound stock solutions fresh in an anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.[1][3] Add the dye to the aqueous reaction buffer immediately before starting the incubation.
3. Optimize Reagent Concentrations
An insufficient molar excess of this compound over the target molecule will result in an incomplete reaction.
-
Recommendation: Start with a 10- to 20-fold molar excess of this compound to your target protein.[2] This can be optimized as needed.
4. Check for Interfering Buffer Components
Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with this compound.[1][2]
-
Recommendation: Use buffers that do not contain primary amines, such as phosphate, borate, or HEPES buffers.
5. Optimize Incubation Time and Temperature
The kinetics of the labeling reaction are dependent on both time and temperature.
-
Recommendation: An initial condition to test is incubating the reaction for 1-2 hours at room temperature.[3] If labeling is still low, you can try increasing the temperature (e.g., to 37°C) or extending the incubation time.[1] However, be mindful of the stability of your target protein at higher temperatures.
Experimental Protocols
Protocol 1: Standard this compound Labeling of a Protein
-
Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 9.5) to a final concentration of 1-10 mg/mL.
-
This compound Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.
-
Labeling Reaction: While gently vortexing the protein solution, add the this compound stock solution to achieve a 10-fold molar excess.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Quenching (Optional): Add Tris buffer to a final concentration of 50 mM and incubate for an additional 30 minutes to quench the reaction.
-
Purification: Remove unreacted this compound by size-exclusion chromatography or dialysis against a suitable storage buffer.
Protocol 2: Troubleshooting Workflow
This protocol outlines a systematic approach to identifying the cause of low labeling efficiency.
-
Control Reaction: Perform a control reaction with a well-characterized protein with known reactive amines to ensure the this compound and reaction conditions are optimal.
-
pH Optimization: Set up parallel reactions at varying pH values (e.g., 8.5, 9.0, 9.5, 10.0) to determine the optimal pH for your specific target.
-
Dye Concentration Gradient: Perform a titration experiment with varying molar excess of this compound (e.g., 5x, 10x, 20x, 50x) to find the saturating concentration.
-
Time Course Analysis: Take aliquots from the reaction mixture at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) to assess the reaction kinetics.
Visual Troubleshooting Guides
Caption: A step-by-step workflow for troubleshooting low this compound labeling efficiency.
Caption: The desired labeling pathway versus the competing hydrolysis reaction for this compound.
References
Technical Support Center: Optimizing Dansylsarcosine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dansylsarcosine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound binding assay with Human Serum Albumin (HSA)?
A1: The optimal pH for this compound binding to Human Serum Albumin (HSA) is generally around pH 7.0 to 7.5 .[1] Studies on the interaction of dansyl amino acids with HSA have shown that the retention mechanism, which is related to binding, can change around pH 7.0 and 7.5, suggesting conformational changes in the albumin that influence binding.[1] A commonly cited experimental protocol for preparing HSA-Dansylsarcosine complexes specifies the use of a potassium phosphate buffer at pH 7.0.[2] While binding may occur over a range of pH values, significant deviations, particularly to highly alkaline conditions (e.g., pH 9.0), can lead to a loss of binding capacity as the protein structure changes.
Q2: How does temperature affect the this compound binding reaction?
A2: Increasing the temperature generally weakens the binding interaction between this compound and its target protein, such as HSA. This is a common characteristic of many protein-ligand interactions. The affinity of the interaction between carbonic anhydrase II and sulfonamides, for example, was observed to weaken as the temperature increased from 5°C to 35°C.[3] For this compound assays, incubation at room temperature is a common practice.[2] It is crucial to maintain a constant and controlled temperature during fluorescence measurements, as fluctuations can affect both the binding affinity and the viscosity of the solution, leading to variability in the results.
Q3: What is a standard protocol for a this compound binding experiment with HSA?
A3: A typical protocol for preparing a Human Serum Albumin (HSA)-Dansylsarcosine complex for binding studies is as follows. This protocol can be adapted for competitive binding assays where the displacement of this compound by a test compound is measured.
Experimental Protocol: Preparation of HSA-Dansylsarcosine Complex
Materials:
-
Human Serum Albumin (HSA)
-
This compound
-
Potassium Phosphate buffer (20 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of HSA (e.g., 1.5 mM) in 20 mM potassium phosphate buffer (pH 7.0).
-
Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.
-
To form the complex, mix the HSA solution with the this compound stock solution. A typical molar ratio is 1:5 (HSA:this compound). For example, mix 500 µL of 1.5 mM HSA with 37.6 µL of 100 mM this compound.[2]
-
Incubate the mixture at room temperature for at least 1 hour to allow for binding equilibrium to be reached.[2]
-
If necessary for subsequent experiments, the concentration of DMSO can be reduced by repeated cycles of dilution with the phosphate buffer and re-concentration.[2]
-
The resulting HSA-Dansylsarcosine complex is now ready for use in fluorescence measurements.
Data Presentation
The following tables summarize the expected qualitative effects of pH and temperature on this compound fluorescence in a binding assay with HSA. Please note that quantitative values can vary depending on the specific experimental conditions (e.g., buffer composition, protein and probe concentrations).
Table 1: Effect of pH on this compound-HSA Binding and Fluorescence
| pH | Expected Binding Affinity | Expected Fluorescence Intensity | Notes |
| < 5.0 | Moderate to High | Moderate to High | At acidic pH, HSA undergoes conformational changes, but binding sites may still be accessible. |
| 5.5 - 6.5 | High | High | Favorable pH range for binding. |
| 7.0 - 7.5 | Optimal | Optimal | Recommended pH range for maximal binding and fluorescence signal. [1] |
| 8.0 | Moderate | Moderate | Binding affinity may start to decrease as the protein conformation changes in slightly alkaline conditions.[1] |
| > 8.5 | Low | Low | At higher alkaline pH, HSA undergoes conformational changes that can significantly reduce the binding of this compound. |
Table 2: Effect of Temperature on this compound-HSA Binding
| Temperature | Expected Binding Affinity | Notes |
| 4°C - 15°C | High | Lower temperatures generally favor stronger binding. |
| 20°C - 25°C | Optimal for Experiments | Commonly used "room temperature" range for binding assays, providing a good balance between binding and reaction kinetics. [2] |
| 37°C | Moderate | At physiological temperature, binding affinity may be slightly lower than at room temperature. |
| > 40°C | Low | Higher temperatures can lead to decreased binding affinity and potential protein denaturation. |
Troubleshooting Guide
Issue 1: High Background Fluorescence
-
Question: My blank solution (buffer and this compound without protein) shows high fluorescence. What could be the cause?
-
Answer: High background fluorescence can be due to several factors:
-
Contaminated Buffer or Water: Ensure you are using high-purity water and fresh, filtered buffers. Some impurities can be fluorescent.
-
Autofluorescence of this compound: While this compound's fluorescence is significantly enhanced upon binding to a hydrophobic pocket, it has some intrinsic fluorescence. Ensure you are using the correct concentration and that your instrument's sensitivity is set appropriately.
-
Dirty Cuvette: Make sure the cuvette is thoroughly cleaned. Residual detergents or other contaminants can fluoresce.
-
Issue 2: Low or No Fluorescence Signal Upon Protein Addition
-
Question: I don't see a significant increase in fluorescence after adding my protein to the this compound solution. What should I check?
-
Answer: A weak or absent signal can be caused by:
-
Incorrect pH: The pH of your buffer may be outside the optimal range for binding. Verify the pH of your final reaction mixture.
-
Inactive Protein: The protein may be denatured or aggregated. Ensure the protein has been stored correctly and handle it gently. Consider running a quality control check on your protein stock.
-
Quenching Agents in Buffer: Components in your buffer, such as halide ions (e.g., Cl⁻), can quench fluorescence.[4] If possible, try a buffer with non-quenching ions.
-
Incorrect Wavelengths: Double-check that you are using the correct excitation and emission wavelengths for the this compound-protein complex. The emission maximum of this compound typically blue-shifts upon binding.
-
Issue 3: Inconsistent or Drifting Fluorescence Readings
-
Question: My fluorescence readings are not stable and drift over time. What is happening?
-
Answer: Unstable readings can be due to:
-
Photobleaching: The dansyl fluorophore can be susceptible to photobleaching, especially with prolonged exposure to the excitation light. Minimize the exposure time by using the instrument's shutter and taking readings quickly.
-
Temperature Fluctuations: As temperature affects binding affinity, fluctuations in the sample temperature will cause the fluorescence signal to drift.[4] Use a temperature-controlled sample holder in your fluorometer.
-
Precipitation: The protein or ligand may be precipitating out of solution. Visually inspect the sample and consider centrifugation before measurement if necessary.
-
Reaction Not at Equilibrium: Ensure that the binding reaction has reached equilibrium before taking measurements. The recommended incubation time is at least one hour.[2]
-
Issue 4: Inner Filter Effect
-
Question: My fluorescence signal is not linear with increasing concentrations of the complex. Could this be the inner filter effect?
-
Answer: Yes, at higher concentrations, the solution can absorb a significant fraction of the excitation light or the emitted light, leading to a non-linear relationship between concentration and fluorescence. To avoid this, ensure the absorbance of your samples at the excitation and emission wavelengths is low (typically below 0.1).[4] If necessary, dilute your samples.
Visualizations
Caption: Workflow for a this compound binding assay.
Caption: Relationship between pH, temperature, and signal.
References
- 1. Interactions between dansyl amino acids and human serum albumin using high-performance liquid chromatography: mobile-phase pH and temperature considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Preventing Dansylsarcosine Precipitation in Aqueous Buffers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Dansylsarcosine precipitation in aqueous buffers during experimental procedures.
Troubleshooting Guide: Step-by-Step Solutions for this compound Precipitation
Precipitation of this compound can compromise experimental results by altering its effective concentration and interfering with spectroscopic measurements. Follow this guide to diagnose and resolve precipitation issues.
Issue 1: Precipitation Observed Immediately Upon Dilution of DMSO Stock in Aqueous Buffer
| Possible Cause | Troubleshooting Steps |
| "Solvent Shock" | 1. Slow Addition: Add the this compound DMSO stock solution drop-wise to the aqueous buffer while continuously vortexing or stirring. This prevents localized high concentrations that can lead to immediate precipitation. 2. Lower Stock Concentration: If possible, use a more dilute stock solution of this compound in DMSO. This will reduce the magnitude of the polarity change upon dilution. |
| Buffer Composition | 1. pH Adjustment: The solubility of this compound, which contains a carboxylic acid group, is pH-dependent. Ensure the pH of your buffer is appropriate. Generally, a pH above the pKa of the carboxylic acid will increase solubility due to deprotonation. While the exact pKa of this compound is not readily available in the literature, for similar N-acyl amino acids, it is expected to be in the range of 3-4. Therefore, working at a neutral pH (e.g., pH 7.4) is generally advisable. 2. Ionic Strength: Very high salt concentrations can sometimes lead to "salting out" of solutes. If using a high ionic strength buffer, consider testing a lower salt concentration. |
| Temperature | 1. Pre-warm Buffer: Ensure your aqueous buffer is at room temperature or the intended experimental temperature before adding the this compound stock. Cold buffers can decrease the solubility of many compounds. |
Issue 2: Solution Becomes Cloudy or Precipitate Forms Over Time
| Possible Cause | Troubleshooting Steps |
| Low Kinetic Solubility | 1. Sonication: Briefly sonicate the final solution in a water bath to help dissolve any microscopic precipitates that may act as nucleation sites for further precipitation. 2. Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates. |
| Compound Instability | 1. Fresh Solutions: Prepare this compound solutions fresh for each experiment. Aqueous solutions of dansyl compounds may not be stable for long periods. It is not recommended to store aqueous solutions of this compound for more than one day.[1] 2. Protect from Light: Dansyl compounds are light-sensitive. Store stock solutions and experimental samples in the dark or in amber vials to prevent photodegradation, which could lead to less soluble byproducts. |
| Exceeded Solubility Limit | 1. Concentration Reduction: The desired final concentration of this compound may be above its intrinsic aqueous solubility in the chosen buffer. Try reducing the final concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a this compound stock solution?
A1: It is highly recommended to first dissolve this compound (or its cyclohexylammonium salt) in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[2] A concentration of 10-100 mM in DMSO is a common starting point for creating a stock solution.[2][3] Ensure the compound is completely dissolved before making further dilutions into your aqueous buffer.
Q2: What is the recommended final concentration of DMSO in the experimental solution?
A2: The final concentration of DMSO should be kept as low as possible to avoid effects on your biological system and to minimize the risk of precipitation. A final DMSO concentration of less than 1% (v/v) is a general guideline, with <0.1% being ideal for many cellular assays.
Q3: How does pH affect the solubility of this compound?
A3: this compound is an N-substituted amino acid with a carboxylic acid group. The solubility of such molecules is pH-dependent. At a pH below its pKa, the carboxylic acid will be protonated and the molecule will be less polar, decreasing its aqueous solubility. At a pH above its pKa, the carboxylate form will predominate, increasing its solubility in aqueous solutions. For experiments conducted at physiological pH (around 7.4), this compound should be in its more soluble, deprotonated form.
Q4: Can I use co-solvents other than DMSO?
A4: Yes, other organic solvents like ethanol or dimethylformamide (DMF) can also be used to prepare stock solutions.[1] However, ensure the chosen solvent is compatible with your experimental system. The principle of keeping the final concentration of the organic co-solvent to a minimum still applies.
Q5: Are there any additives that can help to increase this compound solubility?
A5: For particularly challenging situations, certain excipients can be considered:
-
Surfactants: A low concentration (below the critical micelle concentration) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 can help to prevent the aggregation of hydrophobic molecules.[4]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][6] This is a more advanced technique and would require experimental validation for your specific application.
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution
This protocol provides a general method for preparing a working solution of this compound in an aqueous buffer.
Materials:
-
This compound or this compound cyclohexylammonium salt
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Prepare Working Solution:
-
Warm the aqueous buffer to the desired experimental temperature.
-
Calculate the volume of the this compound stock solution needed to achieve the final desired concentration in the buffer.
-
While vortexing the buffer, add the calculated volume of the this compound stock solution drop-wise.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
If the solution is clear, it is ready for use. Prepare this working solution fresh before each experiment.
-
Diagrams
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: Enhancing the Stability of Dansylsarcosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive support for researchers working with Dansylsarcosine derivatives. It addresses common stability issues, offering troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experimental results.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments with this compound derivatives in a question-and-answer format.
Question 1: I'm observing a progressive decrease in the fluorescence intensity of my this compound solution during my experiment. What could be the cause?
Answer: A decrease in fluorescence intensity often indicates degradation of the this compound molecule. The two primary culprits are photodegradation and chemical instability in your experimental buffer.
-
Photodegradation: The dansyl group is susceptible to degradation upon exposure to light, especially UV light.[1][2] This can lead to a significant loss of fluorescence.
-
Chemical Instability: The stability of this compound can be compromised by the pH and composition of your buffer. Hydrolysis of the sulfonamide bond is a common degradation pathway, particularly at non-optimal pH values.[1][3]
To troubleshoot this issue, consider the following steps:
-
Minimize Light Exposure: Protect your this compound solutions from light at all stages of your experiment. Use amber-colored vials or wrap your containers in aluminum foil. When using fluorescence microscopy or spectroscopy, use the lowest possible excitation intensity and exposure time that still provides an adequate signal.[1]
-
Optimize Buffer Conditions: Evaluate the pH of your experimental buffer. Dansyl derivatives are generally more stable in neutral to slightly acidic conditions (pH 5-7).[4] Avoid highly alkaline conditions (pH > 8), as this can accelerate hydrolysis of the sulfonamide bond.[5]
-
Buffer Composition: Certain buffer components can interact with and degrade fluorescent probes.[6] If possible, test the stability of this compound in different buffer systems to identify one that minimizes degradation.
-
Control Experiments: Run a control experiment with your this compound solution in the same buffer and under the same lighting conditions, but without your experimental sample, to isolate the effect of the environment on the probe's stability.
Question 2: I've prepared a stock solution of this compound in an organic solvent and diluted it into an aqueous buffer for my assay. I'm seeing inconsistent results and a gradual loss of signal. Why is this happening?
Answer: This issue likely stems from the poor solubility and potential precipitation of this compound in aqueous solutions, as well as chemical instability.
-
Solubility Issues: this compound is a hydrophobic molecule. When a concentrated stock solution in an organic solvent like DMSO or acetonitrile is diluted into an aqueous buffer, the compound can precipitate out of solution, leading to a decrease in the effective concentration and, consequently, a lower fluorescence signal.
-
Hydrolysis: As mentioned previously, the dansyl group is prone to hydrolysis in aqueous environments, leading to the formation of non-fluorescent dansyl sulfonic acid.[5] This process is pH and temperature-dependent.
Here's how you can address this problem:
-
Optimize Solvent Concentration: When diluting your stock solution, ensure the final concentration of the organic solvent in your aqueous buffer is as low as possible while still maintaining the solubility of the this compound. High concentrations of organic solvents can also affect the biological system you are studying.
-
Fresh dilutions: Prepare fresh dilutions of this compound in the aqueous buffer immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.[7]
-
Sonication: Briefly sonicating the solution after dilution can help to dissolve any small precipitates that may have formed.
-
pH Control: Ensure your aqueous buffer is at an optimal pH for this compound stability (ideally pH 5-7).[4]
Question 3: My chromatograms from an HPLC analysis of a this compound-labeled sample show multiple peaks, even for a pure standard. What do these extra peaks represent?
Answer: The appearance of extra peaks in your HPLC chromatogram is a strong indicator of degradation or the presence of impurities from the synthesis or derivatization process.
-
Degradation Products: The most common degradation products of dansyl derivatives are dansyl sulfonic acid (from hydrolysis) and various photo-degradation products.[5][8]
-
Derivatization Byproducts: If you are using dansyl chloride to label a sample, side reactions can occur, leading to the formation of byproducts like dansylamide (Dns-NH₂).[3] Excess dansyl chloride will also hydrolyze to dansyl sulfonic acid (Dns-OH), which appears as a very early eluting peak in reversed-phase HPLC.[8]
To identify and minimize these extra peaks:
-
Run a Blank: Inject your derivatization reagents without any analyte to identify peaks corresponding to byproducts like dansylamide and dansyl sulfonic acid.
-
Optimize Derivatization: Follow a validated protocol for dansylation, paying close attention to pH, reaction time, and temperature to minimize side reactions.[5]
-
Quench the Reaction: After the desired reaction time, quench the reaction with an appropriate reagent, such as ammonium hydroxide or methylamine, to consume excess dansyl chloride and prevent further side reactions.[3][8]
-
Stability-Indicating HPLC Method: Utilize a validated stability-indicating HPLC method that is capable of separating the intact this compound from all potential degradation products and byproducts. This often involves a gradient elution on a C18 column.[9][10]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound derivatives?
A1: For long-term stability, this compound and its derivatives should be stored as a lyophilized powder at -20°C or colder, protected from light and moisture.[4] Stock solutions are typically prepared in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile and should also be stored at -20°C or colder in tightly sealed, light-protected vials. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q2: How does pH affect the stability of this compound?
A2: The stability of the sulfonamide bond in this compound is highly pH-dependent. It is most stable in neutral to slightly acidic conditions (pH 5-7).[4] In alkaline conditions (pH > 8), the rate of hydrolysis increases significantly, leading to the formation of dansyl sulfonic acid and a loss of fluorescence.[5] Acidic conditions can also promote hydrolysis, although generally to a lesser extent than highly alkaline conditions.
Q3: Is this compound sensitive to light?
A3: Yes, the dansyl moiety is known to be light-sensitive and can undergo photodegradation, which results in a loss of fluorescence.[1][2] It is crucial to protect solutions containing this compound from light, especially UV light, during storage and experimentation.
Q4: What are the main degradation pathways for this compound?
A4: The two primary degradation pathways for this compound are hydrolysis and photodegradation.
-
Hydrolysis: This involves the cleavage of the sulfonamide bond, leading to the formation of dansyl sulfonic acid and sarcosine. This process is accelerated by non-neutral pH and higher temperatures.[1][3]
-
Photodegradation: Exposure to light, particularly in the UV range, can lead to complex photochemical reactions that destroy the fluorescent dansyl chromophore.[11]
Quantitative Data on Stability
| Condition | Parameter | Observation | Stability Recommendation | Citation(s) |
| pH | Aqueous Solution | More stable at pH 5-7. Increased hydrolysis at pH > 8. | Maintain solutions in a neutral to slightly acidic buffer. Avoid alkaline conditions. | [4][5] |
| Temperature | Solution Storage | Degradation rate increases with temperature. | Store stock solutions at -20°C or colder. Prepare working solutions fresh. | [10][12] |
| Light | UV and Visible Light | Susceptible to photodegradation, leading to loss of fluorescence. | Protect from light at all times using amber vials or foil wrapping. | [1][2][11] |
| Solvent | Aqueous vs. Organic | More stable in anhydrous organic solvents. Prone to hydrolysis in aqueous solutions. | Store stock solutions in anhydrous DMSO or acetonitrile. Minimize storage time in aqueous buffers. | [5][7] |
| Storage Form | Lyophilized Powder vs. Solution | Significantly more stable as a lyophilized powder. | For long-term storage, use the lyophilized solid form. | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[13][14][15]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer, pH 7.0
-
Amber vials
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl.
-
Incubate a sample at room temperature and another at 60°C for up to 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with HCl.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Incubate at room temperature for up to 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid this compound powder and a solution in phosphate buffer (pH 7.0) in an oven at 60°C.
-
Sample at various time points up to 72 hours. For the solid sample, dissolve a known amount in the mobile phase before analysis.
-
-
Photodegradation:
-
Expose a solution of this compound in phosphate buffer (pH 7.0) and the solid powder to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11][16]
-
Keep a control sample wrapped in aluminum foil in the same chamber.
-
Sample at appropriate time points and analyze by HPLC.
-
3. Analysis:
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with the control to identify degradation products.
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can detect and resolve the degradation products.[14]
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method capable of separating this compound from its potential degradation products.[3][8][17]
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and a fluorescence or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Mobile Phase A: 25 mM Sodium Acetate buffer (pH 5.9) with 10% acetonitrile and 3% 1-propanol.
-
Mobile Phase B: 100% Acetonitrile.
-
This compound standard and stressed samples from Protocol 1.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection:
-
Fluorescence: Excitation at 340 nm, Emission at 510 nm.
-
UV: 254 nm.
-
-
Injection Volume: 20 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 40 40 60 45 10 90 50 10 90 51 90 10 | 60 | 90 | 10 |
4. Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the this compound standard to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Analyze the chromatograms to ensure that the peaks for the degradation products are well-resolved from the parent this compound peak.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting flowchart for decreased fluorescence.
References
- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]
- 6. lablynx.com [lablynx.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Effects of Temperature on the Fluorescence Intensity and Anisotropy Decays of Staphylococcal Nuclease and the Less Stable Nuclease-ConA-SG28 Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of 27 dansyl amino acid derivatives in biological fluids by reversed-phase high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of different storage methods on laser fluorescence values: a two-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. sgs.com [sgs.com]
- 17. fs.usda.gov [fs.usda.gov]
Technical Support Center: Dansylsarcosine HPLC Analysis
Welcome to the technical support center for HPLC analysis involving Dansylsarcosine. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical workflows and resolving common issues.
Frequently Asked Questions (FAQs)
Derivatization Issues
Q1: Why is my derivatization yield low or inconsistent?
A: Low or inconsistent yields for your this compound derivatives are often linked to suboptimal reaction conditions. The derivatization reaction is highly dependent on several factors:
-
Suboptimal pH: The reaction of dansyl chloride with secondary amines like sarcosine is most efficient at a pH between 9.5 and 10.5.[1][2] At this pH, the amino group is sufficiently deprotonated and nucleophilic. It is critical to use a robust buffer system (e.g., carbonate-bicarbonate or borate) to maintain this optimal pH.[1]
-
Reagent Degradation: Dansyl chloride is sensitive to moisture and can hydrolyze to dansyl sulfonic acid (Dns-OH), which is inactive for derivatization.[1][3] Always use anhydrous solvents to prepare the dansyl chloride solution, prepare it fresh daily, and store the reagent in a desiccator to prevent moisture absorption.[3]
-
Incorrect Temperature or Time: The reaction requires sufficient time and temperature to proceed to completion. Common conditions include incubation at room temperature (25°C) for 60 minutes or elevated temperatures (e.g., 60°C) for shorter durations.[1][4] These parameters may need to be optimized for your specific sample matrix.
-
Insufficient Reagent: An inadequate amount of dansyl chloride will lead to incomplete derivatization. A molar excess of the derivatizing agent should be used to ensure the reaction goes to completion.[1]
Q2: I see a large, early-eluting peak in my chromatogram near the void volume. What is it?
A: This is most likely dansyl sulfonic acid (Dns-OH) .[3] This byproduct is formed from the hydrolysis of excess dansyl chloride in the presence of water.[1][3] Being highly polar, it elutes very early in typical reversed-phase HPLC separations.[3] To minimize this peak, ensure all solvents and reagents are as anhydrous as possible and prepare the dansyl chloride solution fresh.[3]
Q3: There are unexpected peaks in the middle of my chromatogram. How can I identify their source?
A: These peaks are often byproducts related to the quenching step of the reaction.
-
Dansylamide (Dns-NH₂): If you use ammonium hydroxide to quench the reaction, the excess dansyl chloride will react with it to form dansylamide.[3][5][6] This byproduct is less polar than Dns-OH and can co-elute with more polar dansylated analytes.[3]
-
Quencher Derivatives: If you use a primary or secondary amine like methylamine or ethylamine as a quenching agent, they will also react with excess dansyl chloride to form their own respective dansylated derivatives (e.g., dansyl-methylamine).[3]
-
Troubleshooting Strategy: To identify these peaks, run a blank derivatization reaction that includes all reagents (buffer, dansyl chloride, quencher) but no sample. The peaks present in this blank chromatogram will correspond to reagent-related artifacts.[3] If interference is an issue, consider switching to a different quenching agent, like pyridine, which does not form a fluorescent byproduct peak.[5]
Chromatography & Detection Issues
Q4: My this compound peak is tailing. What are the common causes and solutions?
A: Peak tailing is a common issue in reversed-phase HPLC and can compromise resolution and quantification.[7]
-
Secondary Silanol Interactions: The primary cause of peak tailing for amine-containing compounds is often the interaction between the analyte and acidic residual silanol groups on the silica surface of the HPLC column.[8][9]
-
Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 3) ensures that the silanol groups are fully protonated (Si-OH), minimizing their ability to interact with the positively charged analyte.[8]
-
Solution 2: Use a Buffer: Adding a buffer salt (e.g., ammonium acetate) to the mobile phase can help. The positive ions from the buffer can shield the negatively charged silanol sites, preventing the analyte from interacting with them.[9]
-
Solution 3: Use a Highly Deactivated Column: Modern end-capped columns are designed to have minimal residual silanols. Using a high-quality, end-capped C18 or C8 column can significantly improve peak shape.[8]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][7] To check for this, dilute your sample and re-inject; if the peak shape improves, overload was the issue.[7]
-
Column Contamination or Voids: A partially blocked column frit or a void at the head of the column can disrupt the sample path and cause tailing in all peaks.[8][10] This can often be fixed by back-flushing the column or replacing the column if the damage is severe.[8][10] Using a guard column is highly recommended to protect the analytical column.[8]
Q5: My retention times are drifting or shifting between runs. Why is this happening?
A: Retention time variability can invalidate results and is typically caused by changes in the HPLC system or mobile phase.[11]
-
Mobile Phase Composition: Even small changes in the mobile phase composition, such as the evaporation of the more volatile organic solvent (e.g., acetonitrile), can cause significant shifts in retention time, usually making them longer.[12][13] It is best to use an online mixer or prepare fresh mobile phase regularly.
-
Column Temperature: Fluctuations in column temperature can alter mobile phase viscosity and reaction kinetics, affecting retention.[12][14] Using a column oven set to a stable temperature (e.g., 35°C) is crucial for reproducible results.[14]
-
Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting an analysis. Insufficient equilibration can lead to drifting retention times at the beginning of a sequence.[12]
-
Pump and System Leaks: Leaks in the system or poorly performing pump check valves can lead to an inconsistent flow rate and fluctuating pressure, causing random shifts in retention times.[15]
Q6: How can I improve the sensitivity of my fluorescence detection?
A: Fluorescence detection is inherently more sensitive than UV detection for dansylated compounds.[16] However, further optimization is possible.
-
Optimize Wavelengths: Ensure your detector is set to the optimal excitation and emission wavelengths for this compound. While these can vary slightly based on the solvent environment, they are typically in the ranges listed in the table below.
-
Mobile Phase pH and Composition: The fluorescence quantum yield of the dansyl group is highly dependent on the polarity and pH of the environment. The yield is typically lower in highly aqueous solutions and higher in more organic environments.[11] Avoid mobile phase components that cause fluorescence quenching.
-
Detector Settings: Check the detector's gain and response time settings. Increasing the gain can amplify the signal, but may also increase baseline noise.[3]
-
Baseline Noise: A noisy baseline will reduce the signal-to-noise ratio (S/N) and negatively impact sensitivity.[17] Ensure the mobile phase is properly degassed and filtered, and that the detector lamp is in good condition to minimize noise.[3][17]
Quantitative Data Summary
The following tables provide key parameters for the analysis of this compound and related dansylated compounds.
Table 1: Derivatization and Detection Parameters
| Parameter | Typical Value / Condition | Notes |
| Derivatization pH | 9.5 - 10.5 | Maintained with carbonate-bicarbonate or borate buffer.[1][2] |
| Reaction Temperature | 25°C - 60°C | Higher temperatures may reduce reaction time.[1][4][12] |
| Reaction Time | 45 - 90 minutes | Dependent on temperature and specific analyte.[7][13] |
| Quenching Reagent | Ammonium Hydroxide, Methylamine, Pyridine | Choice affects potential byproduct peaks.[3][5] |
| Excitation Wavelength (λex) | ~335 nm | For dansyl derivatives.[7][15] |
| Emission Wavelength (λem) | ~518 - 559 nm | For dansyl derivatives.[7][15] |
Table 2: Typical HPLC Chromatography Parameters
| Parameter | Typical Value / Condition | Notes |
| HPLC Column | C8 or C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) | End-capped columns are recommended to reduce peak tailing.[4][5] |
| Mobile Phase A | Aqueous Buffer (e.g., Sodium Acetate, Formic Acid) | pH adjustment may be needed to optimize peak shape. |
| Mobile Phase B | Acetonitrile (MeCN) or Methanol (MeOH) | Acetonitrile often provides better resolution. |
| Flow Rate | 1.0 - 1.5 mL/min | Standard for 4.6 mm ID columns.[12] |
| Column Temperature | 30°C - 40°C | Controlled temperature is critical for retention time stability.[14] |
| Injection Volume | 5 - 20 µL | Keep consistent; large volumes can distort peaks. |
Experimental Protocols
Protocol 1: this compound Derivatization
This is a general protocol that may require optimization for specific sample types.
Reagents:
-
Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer, pH 9.8.[6]
-
Dansyl Chloride Solution: 50 mM Dansyl Chloride in anhydrous acetonitrile. Prepare fresh daily and protect from light.[6]
-
Quenching Solution: 10% (v/v) Ammonium Hydroxide in water.[6]
-
Sample Diluent: 40% Acetonitrile in water with 0.1% Formic Acid.
Procedure:
-
Sample Preparation: Prepare your sarcosine-containing sample or standard in an appropriate solvent (e.g., water or buffer).
-
pH Adjustment & Reagent Addition: In a microcentrifuge tube, add 25 µL of your sample. Add 50 µL of a 1:1 mixture of the Derivatization Buffer and the Dansyl Chloride Solution (prepare this mixture immediately before use).[6]
-
Incubation: Vortex the mixture thoroughly. Incubate at 25°C for 60 minutes in the dark. A shaker can be used to ensure continuous mixing.[4][6]
-
Quenching: Add 7.5 µL of the Quenching Solution to the reaction tube to consume the excess dansyl chloride. Vortex and let stand for an additional 5-10 minutes.[4][6]
-
Final Preparation: Dilute the quenched reaction mixture with the Sample Diluent to an appropriate concentration for HPLC injection. Centrifuge the final solution to pellet any precipitate and transfer the supernatant to an autosampler vial.[4]
Protocol 2: HPLC-Fluorescence Detection Method
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phases:
-
Mobile Phase A: 25 mM Sodium Acetate buffer with 0.1% Formic Acid, pH adjusted to 3.5.
-
Mobile Phase B: Acetonitrile.
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 40 | 60 |
| 22.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Detector Settings:
-
Excitation: 335 nm
-
Emission: 520 nm
Visual Guides
The following diagrams illustrate key workflows and relationships in this compound analysis.
Caption: Factors influencing this compound derivatization yield and byproduct formation.
Caption: Troubleshooting workflow for addressing peak tailing in HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]
- 9. Fluorescent Sarcosine for Drug Binding Site 2 on Human Serum Albumin | TCI AMERICA [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Dansyl glycine [omlc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Optimizing Filter Sets for Dansylsarcosine Fluorescence Imaging: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing filter sets for Dansylsarcosine fluorescence imaging. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of this compound I should consider for filter set selection?
A1: this compound is an environmentally sensitive fluorophore. Its fluorescence emission is significantly enhanced and undergoes a blue shift upon binding to hydrophobic sites, such as drug binding site II on human serum albumin (HSA).[1][2] In aqueous solutions, its fluorescence is weak. The key spectral characteristics to consider are its excitation and emission maxima in both the free and bound states.
Q2: Which is the optimal filter set for this compound fluorescence imaging?
A2: The optimal filter set for this compound should be centered around its excitation and emission peaks, particularly in its bound state where fluorescence is maximal. An ideal excitation filter will have a bandpass centered around 330-350 nm, and the emission filter should be centered around 470-530 nm. The dichroic mirror should have a cut-off wavelength between the excitation and emission ranges to efficiently separate the two light paths.
Q3: How does binding to proteins like Human Serum Albumin (HSA) affect this compound's fluorescence?
A3: When this compound binds to a hydrophobic pocket, such as drug binding site II on HSA, its fluorescence quantum yield increases dramatically.[1][2] This is accompanied by a blue shift in its emission spectrum, meaning the peak emission wavelength moves to a shorter wavelength. This property is the basis for its use in competitive binding assays to screen for drugs that displace it from HSA.
Q4: What is photobleaching and how can I minimize it when imaging this compound?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence. To minimize photobleaching with this compound, you should:
-
Reduce excitation light intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.
-
Minimize exposure time: Use the shortest possible exposure time for your detector.
-
Use antifade reagents: Mount your sample in an antifade mounting medium.
-
Image quickly: Plan your imaging session to be as efficient as possible to reduce the total light exposure.
Q5: How can I optimize the signal-to-noise ratio (SNR) in my this compound imaging experiments?
A5: Optimizing SNR is critical for obtaining high-quality data. Here are some key strategies:
-
Choose the right filter set: Ensure your filters are well-matched to this compound's spectra to maximize signal collection and minimize background.
-
Optimize detector settings: Adjust the gain or exposure time of your camera or detector to enhance the signal without saturating the detector.
-
Reduce background fluorescence: Use high-quality, low-autofluorescence reagents and glass slides. Ensure your sample is properly washed to remove any unbound this compound.
-
Increase probe concentration (with caution): A higher concentration of this compound can increase the signal, but be mindful of potential inner filter effects at very high concentrations.
Data Presentation
Photophysical Properties of this compound
| Property | This compound (Free in aqueous solution) | This compound (Bound to HSA) |
| Excitation Maximum (λex) | ~340 nm | ~350 nm |
| Emission Maximum (λem) | ~560 nm | ~480 nm |
| Quantum Yield (Φf) | Low (~0.06) | High (~0.8) |
| Fluorescence Lifetime (τ) | Short | Long |
Recommended Commercial Filter Sets
| Manufacturer | Filter Set Name/Components | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) |
| Chroma Technology | 31000v2 - DAPI/Hoechst/AMCA | 350/50x | 400dclp | 460/50m |
| Semrock (IDEX Health & Science) | DAPI-5060C-000 | FF01-357/44-25 | FF395-Di02-25x36 | FF01-447/60-25 |
| Omega Optical | XF100-2 | 340AF15 | 380DRLP | 450AF65 |
| Thorlabs | DAPI-2A | 365/10x | 395lp | 400lp |
Experimental Protocols
Detailed Methodology for a Competitive Binding Assay Using this compound Fluorescence Imaging
This protocol describes a competitive binding assay to screen for compounds that displace this compound from Human Serum Albumin (HSA), using a fluorescence plate reader.
Materials:
-
This compound
-
Human Serum Albumin (HSA), fatty acid-free
-
Test compounds
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with appropriate filters
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of HSA in PBS.
-
Prepare stock solutions of test compounds in DMSO.
-
-
Assay Setup:
-
In each well of the microplate, add a solution of HSA in PBS to a final concentration of 1 µM.
-
Add this compound to each well to a final concentration of 1 µM.
-
Add serial dilutions of the test compounds to the wells. Include control wells with no test compound (maximum fluorescence) and wells with a known inhibitor (minimum fluorescence). The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding equilibrium to be reached.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader with the appropriate filter set (e.g., Excitation: 340/20 nm, Emission: 485/20 nm).
-
Measure the fluorescence intensity in each well.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer only).
-
Normalize the data to the controls (no inhibitor = 100%, known inhibitor = 0%).
-
Plot the normalized fluorescence intensity against the logarithm of the test compound concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value for each test compound.
-
Mandatory Visualizations
Caption: Experimental workflow for a this compound competitive binding assay.
Caption: Conceptual diagram of competitive binding at a protein signaling site.
Caption: Decision tree for troubleshooting common this compound imaging issues.
Troubleshooting Guide
Q: My fluorescence signal is very weak or non-existent. What could be the problem?
A:
-
Incorrect Filter Set: Double-check that your excitation and emission filters are appropriate for this compound (Excitation ~340nm, Emission ~480-530nm). An incorrect filter set will lead to inefficient excitation and/or poor collection of the emitted fluorescence.
-
Low Probe Concentration: Ensure that the concentration of this compound is sufficient. However, be aware that excessively high concentrations can lead to the inner filter effect.
-
Low Binding Affinity: If you are performing a binding assay, the protein concentration might be too low, or the binding affinity of this compound to your target may be weak, resulting in a low population of the highly fluorescent bound state.
-
Detector Settings: The gain on your detector may be too low, or the exposure time too short. Try increasing these settings incrementally.
-
Photobleaching: Your sample may have been exposed to the excitation light for too long, causing the this compound to photobleach.
Q: I am observing high background fluorescence. How can I reduce it?
A:
-
Incomplete Washing: Ensure that all unbound this compound is thoroughly washed away from your sample. Residual unbound probe will contribute to background fluorescence.
-
Autofluorescence: The sample itself, the well plate, or the buffer components may be autofluorescent. Image a control sample without this compound to assess the level of autofluorescence. Consider using low-autofluorescence plates and purified reagents.
-
Light Leaks: Ensure that the microscope's light path is properly sealed and that no ambient light is reaching the detector.
-
Sub-optimal Filter Set: A poor-quality filter set with significant spectral overlap between the excitation and emission filters can lead to bleed-through of the excitation light, which will appear as high background.
Q: The fluorescence signal is unstable and drifts over time. What are the possible causes?
A:
-
Photobleaching: As mentioned earlier, continuous exposure to excitation light will cause the fluorescence signal to decrease over time.
-
Temperature Fluctuations: this compound's fluorescence is sensitive to temperature. Ensure that your experimental setup is maintained at a constant temperature.
-
Sample Evaporation: In open plates, evaporation can concentrate the reagents, leading to changes in fluorescence intensity. Use plate sealers to minimize evaporation.
-
Lamp Instability: If you are using an arc lamp, its output can fluctuate. Ensure the lamp is properly warmed up and stable before starting your measurements.
Q: I am seeing unexpected quenching of the this compound fluorescence. Why might this be happening?
A:
-
Inner Filter Effect: At high concentrations, this compound molecules can absorb the light emitted by other this compound molecules, a phenomenon known as the inner filter effect, which leads to a decrease in the measured fluorescence. Diluting the sample can help to mitigate this.
-
Presence of Quenchers: Certain molecules in your sample or buffer can act as fluorescence quenchers. For example, some test compounds in a drug screening assay may have quenching properties.
-
pH Changes: The fluorescence of Dansyl compounds can be sensitive to pH. Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.
References
Technical Support Center: Dansylsarcosine Interference with Other Fluorescent Dyes
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential interference issues when using Dansylsarcosine in the presence of other common fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fluorescent probe commonly used in drug binding assays, particularly for studying binding to human serum albumin (HSA) at drug binding site 2.[1][2][3] Its fluorescence is environmentally sensitive, meaning its spectral properties can change upon binding to a target.[4] The excitation and emission maxima of this compound can vary depending on its environment (e.g., solvent, binding state). Generally, the dansyl group has an excitation maximum around 335-370 nm and an emission maximum in the range of 518-530 nm.[5][6]
Q2: What causes interference between fluorescent dyes?
Interference between fluorescent dyes primarily arises from two phenomena:
-
Spectral Overlap (Crosstalk): This occurs when the emission spectrum of one dye (the donor) overlaps with the excitation spectrum of another dye (the acceptor), or when the emission spectra of two dyes overlap, leading to the signal from one dye being detected in the channel intended for the other.[7][8][][] Most organic fluorescent dyes have broad, asymmetric emission spectra, making overlap a common issue.[7][11]
-
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between a donor and an acceptor fluorophore that are in close proximity (typically 1-10 nanometers).[4][8][12] The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption spectra.[13]
Q3: Can this compound interfere with commonly used dyes like FITC, Rhodamine, or GFP?
Yes, there is a potential for interference based on their spectral properties. The broad emission of this compound can overlap with the excitation and emission spectra of green and red fluorescent dyes.
-
FITC (Fluorescein isothiocyanate): FITC has an excitation maximum around 495 nm and an emission maximum around 519 nm.[2] The emission of this compound could potentially bleed into the detection channel for FITC.
-
Rhodamine: This family of dyes has various derivatives with different spectral properties. For instance, Rhodamine 110 has an excitation/emission maxima of 499/521 nm, while Rhodamine B has an excitation/emission maxima of 545/567 nm.[3][14] There is a possibility of this compound's emission overlapping with the excitation of some rhodamine derivatives.
-
Green Fluorescent Protein (GFP): The wild-type GFP has a major excitation peak at 395 nm and an emission peak at 509 nm.[15] Enhanced GFP (EGFP) has a primary excitation at 488 nm and emission at 509 nm.[1] The emission of this compound could significantly overlap with the emission of GFP and its variants.
Quantitative Data: Spectral Properties of Common Fluorophores
The following table summarizes the approximate excitation and emission maxima for this compound and other commonly used fluorescent dyes to help assess potential spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| This compound | ~335 - 370 | ~518 - 530 |
| FITC | ~495 | ~519 |
| Rhodamine 110 | ~499 | ~521 |
| Rhodamine B | ~545 | ~567 |
| GFP (wild-type) | ~395 (major), ~475 (minor) | ~509 |
| EGFP | ~488 | ~509 |
Troubleshooting Guides
Guide 1: Identifying and Correcting for Spectral Overlap
This guide provides a step-by-step protocol for identifying and correcting spectral overlap, also known as bleed-through or crosstalk.
Experimental Protocol: Spectral Unmixing
Spectral unmixing is a powerful computational technique to separate the contributions of multiple fluorophores with overlapping emission spectra.[6]
-
Acquire Reference Spectra:
-
Prepare samples containing only a single fluorophore each (e.g., a sample with only this compound, a sample with only FITC).
-
Using a spectrophotometer or a spectral imaging microscope, measure the emission spectrum of each individual fluorophore using the same excitation wavelength you will use in your experiment. These are your "reference spectra" or "emission fingerprints".[6]
-
-
Acquire Data from Your Experimental Sample:
-
Image or measure your sample containing multiple fluorophores. It is crucial to acquire the entire emission spectrum for each point of your sample, creating a "lambda stack".
-
-
Perform Linear Unmixing:
-
Use imaging analysis software that has a spectral unmixing function (e.g., ZEN, LAS X, NIS-Elements, or ImageJ/Fiji with appropriate plugins).[6]
-
The software will use a linear unmixing algorithm to calculate the contribution of each fluorophore to the total signal in every pixel of your image based on the provided reference spectra.[6]
-
The output will be a set of images, each representing the isolated signal from a single fluorophore, corrected for spectral bleed-through.[6]
-
Troubleshooting Workflow
Caption: A logical workflow for identifying and addressing fluorescence interference.
Guide 2: Troubleshooting Förster Resonance Energy Transfer (FRET) Interference
When this compound is used as a FRET donor, its fluorescence can be quenched in the presence of a suitable acceptor. It is crucial to correct for spectral bleed-through to accurately measure FRET efficiency.
Experimental Protocol: Sensitized Emission FRET Correction
This method corrects for donor fluorescence detected in the acceptor channel and acceptor fluorescence directly excited by the donor's excitation wavelength.
-
Prepare Control Samples:
-
Donor-only sample: A sample containing only the donor fluorophore (this compound).
-
Acceptor-only sample: A sample containing only the acceptor fluorophore (e.g., FITC).
-
Experimental sample: A sample containing both the donor and acceptor.
-
-
Acquire Three Images:
-
Image 1 (Donor Channel): Excite at the donor's excitation wavelength and measure emission at the donor's emission wavelength.
-
Image 2 (Acceptor Channel): Excite at the acceptor's excitation wavelength and measure emission at the acceptor's emission wavelength.
-
Image 3 (FRET Channel): Excite at the donor's excitation wavelength and measure emission at the acceptor's emission wavelength.
-
-
Calculate Correction Factors:
-
From the donor-only sample, determine the amount of donor bleed-through into the FRET channel.
-
From the acceptor-only sample, determine the amount of direct acceptor excitation at the donor's excitation wavelength.
-
-
Calculate Corrected FRET:
-
Apply the calculated correction factors to the FRET channel image of your experimental sample to obtain the true sensitized emission of the acceptor due to FRET. Several established algorithms can be used for this calculation.[16]
-
Visualizing Spectral Overlap
Caption: Potential spectral overlap between this compound emission and FITC excitation.
Illustrative FRET Signaling Pathway
Caption: A simplified diagram of a FRET-based binding assay using this compound.
References
- 1. microscopist.co.uk [microscopist.co.uk]
- 2. Clearing Up the Signal: Spectral Imaging and Linear Unmixing in Fluorescence Microscopy | Radiology Key [radiologykey.com]
- 3. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 4. benchchem.com [benchchem.com]
- 5. Spectral Overlap | CYM [cytometry.mlsascp.com]
- 6. benchchem.com [benchchem.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. blog.addgene.org [blog.addgene.org]
- 11. Mitigating fluorescence spectral overlap in wide-field endoscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The potential of fluorogenicity for single molecule FRET and DyeCycling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OPG [opg.optica.org]
- 15. Clearing up the signal: spectral imaging and linear unmixing in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Dansylsarcosine
Technical Support Center: Dansylsarcosine
Welcome to the technical support center for this compound. This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions (FAQs) for the effective storage, handling, and use of this compound in experimental settings.
Best Practices for Storing and Handling this compound
Proper storage and handling are crucial for maintaining the integrity and performance of this compound.
Storage:
-
Solid Form: this compound in its solid, powdered form (including salts like this compound cyclohexylammonium salt) should be stored in a freezer, tightly sealed to prevent moisture absorption.[1] It is also advisable to protect it from light.[1]
-
Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.
Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat, when handling this compound.[2]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1][2]
-
Hygienic Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2]
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Notes |
| Storage Temperature (Solid) | Freezer | Keep container tightly closed and protected from light.[1] |
| Storage Temperature (Solution) | -20°C to -80°C | Aliquot to avoid freeze-thaw cycles. |
| Excitation Wavelength (λex) | ~335 - 370 nm | The optimal excitation wavelength can vary depending on the solvent and binding state. |
| Emission Wavelength (λem) | ~518 - 530 nm | A blue shift (to shorter wavelengths) in the emission maximum is often observed upon binding to proteins like HSA.[3][4][5] |
| Typical Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended for preparing concentrated stock solutions.[6] |
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
Question: I am not observing the expected fluorescence signal in my experiment. What could be the cause?
Answer: Low or no fluorescence signal can stem from several factors:
-
Incorrect Wavelengths: Ensure your fluorometer or plate reader is set to the correct excitation and emission wavelengths for this compound.
-
Compound Degradation: Improper storage (e.g., exposure to light or moisture) or repeated freeze-thaw cycles of stock solutions can lead to degradation of the fluorophore.
-
Low Concentration: The concentration of this compound in your assay may be too low to produce a detectable signal.
-
Quenching: The fluorescence of this compound is sensitive to its environment. High concentrations of certain substances in your buffer or the presence of quenching agents can reduce the signal.[7]
-
pH of the Medium: The fluorescence of dansyl compounds can be pH-dependent. Ensure the pH of your buffer is appropriate for your experiment and is consistent across samples.
Issue 2: High Background Fluorescence
Question: My control wells (without analyte) show a high fluorescence signal. How can I reduce this background?
Answer: High background fluorescence can interfere with your measurements. Consider the following:
-
Buffer/Solvent Contamination: Your buffer or solvent may contain fluorescent impurities. Prepare fresh solutions using high-purity reagents and test for background fluorescence.
-
Autofluorescence of Assay Components: Other molecules in your assay, such as proteins or test compounds, may exhibit intrinsic fluorescence at the wavelengths used for this compound. Run appropriate controls to measure and subtract this background.
-
Dirty Cuvettes/Plates: Ensure that your cuvettes or microplates are clean and free from fluorescent residues.
Issue 3: Inconsistent or Irreproducible Results
Question: I am getting variable results between experiments. What are the likely causes?
Answer: Inconsistent results are often due to variations in experimental conditions:
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the concentrations of this compound and other reagents. Calibrate your pipettes regularly.
-
Temperature Fluctuations: The fluorescence of this compound can be temperature-sensitive.[8][9] Ensure that all samples are equilibrated to the same temperature before measurement and that the temperature is stable throughout the experiment.
-
Timing of Measurements: For kinetic assays, the timing of measurements is critical. Use a consistent protocol for adding reagents and measuring fluorescence.
-
Photobleaching: Prolonged exposure to the excitation light can lead to photobleaching (irreversible loss of fluorescence). Minimize the exposure time and use an anti-fade reagent if necessary, especially for microscopy applications.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a concentrated stock solution in an organic solvent like anhydrous DMSO.[6][10] For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO and vortex until fully dissolved. Store this stock solution in aliquots at -20°C or -80°C. Before use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation.[10]
Q2: What is the primary application of this compound?
A2: this compound is widely used as a fluorescent probe to study the binding of ligands to proteins, particularly to drug binding site 2 on human serum albumin (HSA).[3][5] When this compound binds to this hydrophobic pocket, its fluorescence intensity increases, and the emission maximum shifts to a shorter wavelength (a "blue shift").[3][5] This property allows it to be used in competitive binding assays to determine the affinity of other molecules for the same binding site.
Q3: How does a competitive binding assay with this compound work?
A3: In a competitive binding assay, a fixed concentration of HSA and this compound are incubated together, resulting in a high fluorescence signal. A test compound that also binds to site 2 of HSA will compete with this compound for binding. As the concentration of the test compound increases, it displaces this compound from the binding site, leading to a decrease in the fluorescence signal.[3][5] This decrease can be used to determine the binding affinity of the test compound.
Q4: Can I use this compound for applications other than HSA binding?
A4: While its most common application is related to HSA, the environmentally sensitive fluorescence of this compound makes it potentially useful for studying other protein-ligand interactions, provided the protein of interest has a suitable hydrophobic binding pocket.
Q5: Is this compound toxic?
A5: this compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[2] It is important to follow standard laboratory safety procedures, including the use of personal protective equipment, when handling this compound.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the mass of this compound required to make the desired volume of a 10 mM solution (Molecular Weight of this compound is approximately 322.4 g/mol ).
-
Carefully weigh the calculated amount of this compound and transfer it to a microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Human Serum Albumin (HSA) Binding Assay
This protocol provides a general procedure for a direct binding assay to observe the change in this compound fluorescence upon binding to HSA.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human Serum Albumin (HSA) solution (e.g., in phosphate-buffered saline, pH 7.4)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplate (for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1 µM).
-
Prepare a series of HSA dilutions in the assay buffer.
-
In the wells of the 96-well plate, add the this compound working solution.
-
Add the different concentrations of HSA to the wells. Include a control well with only this compound and assay buffer (no HSA).
-
Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow binding to reach equilibrium. Protect the plate from light during incubation.
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~340 nm and emission to ~480-520 nm.
-
Plot the fluorescence intensity as a function of HSA concentration.
Protocol 3: Competitive Binding Assay
This protocol outlines the steps for a competitive binding assay to determine the affinity of a test compound for HSA drug binding site 2.
Materials:
-
This compound stock solution
-
HSA solution
-
Test compound stock solution
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare working solutions of this compound and HSA in the assay buffer at concentrations optimized from the direct binding assay (e.g., concentrations that give a robust fluorescence signal).
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In the wells of the microplate, add the HSA working solution.
-
Add the serially diluted test compound to the wells. Include a control well with HSA and buffer but no test compound.
-
Add the this compound working solution to all wells.
-
Incubate the plate at a constant temperature for a sufficient time to reach equilibrium, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity against the logarithm of the test compound concentration to obtain an IC50 value, which can then be used to calculate the binding affinity (Ki).
Visualizations
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Fluorescent Sarcosine for Drug Binding Site 2 on Human Serum Albumin | TCI AMERICA [tcichemicals.com]
- 4. Human serum albumin binding assay based on displacement of a non selective fluorescent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Sarcosine for Drug Binding Site 2 on Human Serum Albumin | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Investigation of Human Albumin-Induced Circular Dichroism in Dansylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Dansylsarcosine Fluorescence Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dansylsarcosine and investigating the effects of solvent polarity on its fluorescence.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the fluorescence of this compound?
A1: The fluorescence of this compound is highly sensitive to the polarity of its microenvironment. In polar solvents, such as water, its fluorescence quantum yield is relatively low. Conversely, in non-polar or hydrophobic environments, for instance, when bound to the hydrophobic pockets of proteins or dissolved in solvents like dioxane, its fluorescence is significantly enhanced.[1][2] This phenomenon is accompanied by a "blue shift," where the wavelength of maximum fluorescence emission shifts to a shorter wavelength.[1] This property makes this compound an excellent probe for studying protein binding and conformational changes.
Q2: Why is there a blue shift in the emission spectrum of this compound in non-polar solvents?
Q3: What is the impact of pH and temperature on this compound fluorescence?
A3: Both pH and temperature can significantly influence this compound fluorescence. The protonation state of the dimethylamino group can quench fluorescence, so maintaining a stable and appropriate pH is crucial for reproducible results; a pH around 7.4 is often optimal for binding studies.[1] Temperature fluctuations can affect binding affinities and the viscosity of the solution, both of which can alter fluorescence intensity.[1] It is recommended to perform all measurements at a constant and controlled temperature.
Q4: How does viscosity affect this compound fluorescence?
A4: The viscosity of the medium can impact the fluorescence of this compound. The dansyl group can undergo intramolecular rotation, which provides a non-radiative decay pathway, thereby quenching fluorescence. In a more viscous medium, this rotation is hindered, which reduces non-radiative decay and leads to an enhancement in fluorescence intensity and quantum yield.[1]
Troubleshooting Guide
Issue 1: High background fluorescence in blank samples.
-
Question: My blank samples, containing only the buffer and solvent, are showing high fluorescence. What could be the cause?
-
Answer: High background fluorescence can originate from several sources:
-
Contaminated Solvents: The solvents themselves may contain fluorescent impurities. Use high-purity, spectroscopy-grade solvents to minimize this.[5]
-
Dirty Cuvettes: Residual fluorescent compounds on the cuvette walls can contribute to the background. Ensure thorough cleaning of cuvettes between measurements.
-
Buffer Components: Some buffer components may be intrinsically fluorescent. It is advisable to test the fluorescence of the buffer alone before adding this compound.
-
Issue 2: Low or no fluorescence signal.
-
Question: I am not observing the expected fluorescence signal from my this compound sample. What should I check?
-
Answer: A weak or absent signal can be due to several factors:
-
Highly Polar Solvent: this compound's fluorescence is inherently weak in highly polar aqueous environments.[1] The signal is expected to be low until it is in a less polar environment.
-
Incorrect Excitation/Emission Wavelengths: Ensure that the spectrofluorometer is set to the correct excitation and emission wavelengths for this compound. The excitation maximum is typically around 330-350 nm, and the emission will vary with solvent polarity.
-
Low Concentration: The concentration of this compound may be too low to produce a detectable signal.
-
Quenching: Components in your sample, such as certain ions or other molecules, could be quenching the fluorescence.
-
Issue 3: Inconsistent or irreproducible fluorescence readings.
-
Question: My fluorescence measurements are not consistent across experiments. What could be the reason?
-
Answer: Irreproducible results are often due to a lack of control over experimental parameters:
-
Temperature Fluctuations: As mentioned, temperature can affect fluorescence. Use a temperature-controlled cuvette holder.[1]
-
pH Variations: Small changes in pH can alter the protonation state of this compound and affect its fluorescence. Prepare buffers carefully and consistently.[1]
-
Photobleaching: Prolonged exposure of the sample to the excitation light can lead to photodegradation of the fluorophore and a decrease in signal over time. Minimize exposure times and use the lowest necessary excitation intensity.
-
Inner Filter Effect: At high concentrations, the sample can absorb a significant fraction of the excitation or emitted light, leading to a non-linear relationship between concentration and fluorescence.[1] Keep the absorbance of your samples low (typically below 0.1) at the excitation wavelength.[2]
-
Data Presentation
The following table summarizes the effect of solvent polarity on the fluorescence quantum yield and emission maximum of Dansylglycine, a structurally similar compound to this compound, which illustrates the expected trends.
| Solvent | Polarity (Dielectric Constant) | Fluorescence Quantum Yield (Φf) | Emission Maximum (λem) |
| Water | 80.1 | 0.07[2] | ~580 nm |
| Dioxane | 2.2 | 0.66[2] | ~495 nm |
Experimental Protocols
Protocol: Measuring the Effect of Solvent Polarity on this compound Fluorescence
1. Objective: To determine the fluorescence emission spectrum and relative quantum yield of this compound in a range of solvents with varying polarities.
2. Materials:
-
This compound
-
Spectroscopy-grade solvents of varying polarities (e.g., cyclohexane, dioxane, ethanol, water)
-
Spectrofluorometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
3. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Sample Preparation: Prepare a series of dilute solutions of this compound in each of the selected solvents. The final concentration should be low enough to avoid inner filter effects (absorbance < 0.1 at the excitation wavelength).
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to approximately 340 nm.
-
Set the emission scan range from 400 nm to 650 nm.
-
Use appropriate excitation and emission slit widths (e.g., 5 nm).
-
-
Measurement:
-
For each solvent, first, run a blank scan using only the solvent to measure any background fluorescence.
-
Measure the fluorescence emission spectrum of the this compound solution in the same solvent.
-
Record the wavelength of maximum emission (λem) and the integrated fluorescence intensity.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum for each solvent.
-
Plot the emission maximum (λem) as a function of solvent polarity.
-
Calculate the relative quantum yield in different solvents by comparing the integrated fluorescence intensity to that of a known standard.
-
Visualizations
Caption: Experimental workflow for analyzing solvent effects on this compound fluorescence.
Caption: Relationship between solvent polarity and this compound fluorescence properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Dansyl glycine [omlc.org]
- 3. madridge.org [madridge.org]
- 4. Effects of solvent polarity on the absorption and fluorescence spectra of chlorogenic acid and caffeic acid compounds: determination of the dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [opus4.kobv.de]
Validation & Comparative
A Head-to-Head Battle for Amino Acid Analysis: Dansyl Chloride vs. Dabsyl Chloride
A Comprehensive Comparison Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of amino acid analysis, pre-column derivatization is a critical step to enhance the detection and quantification of these fundamental biological molecules. Among the myriad of derivatizing agents, Dansyl chloride and Dabsyl chloride have emerged as two of the most robust and widely used reagents. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific analytical needs.
Initially, this guide intended to compare Dansylsarcosine and Dabsyl chloride. However, extensive research indicates that this compound is primarily utilized as a fluorescent probe for studying drug binding to serum albumin and is not a common reagent for the general derivatization of amino acids for analytical quantification.[1][2][3] Therefore, this comparison will focus on the more pertinent and widely adopted reagents: Dansyl chloride and Dabsyl chloride.
At a Glance: Key Differences and Performance Metrics
Both Dansyl chloride and Dabsyl chloride react with the primary and secondary amino groups of amino acids to form stable derivatives that can be readily analyzed by High-Performance Liquid Chromatography (HPLC).[4][5][6] However, they possess distinct characteristics that make them suitable for different applications.
| Feature | Dansyl Chloride | Dabsyl Chloride |
| Detection Method | Fluorescence, UV-Vis | UV-Vis (Visible) |
| Derivative Stability | Good | Excellent[4][7] |
| Sensitivity | High (picomole to femtomole range)[8] | High (picomole range) |
| Selectivity | Reacts with primary and secondary amines, phenols, and imidazoles[4][5] | Reacts with primary and secondary amino groups[6] |
| Interference | Potential for interference from fluorescent impurities | Minimal interference due to detection in the visible spectrum[5][6] |
| Derivatization Time | 30-60 minutes[9] | 10-20 minutes[10] |
| Common Detection Wavelength | Excitation: ~335 nm, Emission: ~520 nm | ~460 nm[1] |
Delving Deeper: A Quantitative Showdown
The choice of a derivatization agent often hinges on its quantitative performance. Below is a summary of key quantitative parameters for both Dansyl chloride and Dabsyl chloride based on reported experimental data.
| Quantitative Parameter | Dansyl Chloride | Dabsyl Chloride |
| Linearity Range | Typically in the low micromolar to picomolar range. | Good linearity observed in the 10-250 µM range for most amino acids (R² > 0.99)[6][11] |
| Limit of Detection (LOD) | Can reach the low femtomole range with fluorescence detection.[8] | In the picomole range with UV-Vis detection. |
| Reproducibility | Good, with consistent derivatization yields. | Excellent reproducibility is often cited as a key advantage.[5][6] |
Experimental Corner: Protocols for Derivatization and Analysis
Detailed and reproducible protocols are essential for successful amino acid analysis. The following sections provide standardized methodologies for both Dansyl chloride and Dabsyl chloride derivatization and subsequent HPLC analysis.
Dansyl Chloride Derivatization Protocol
This protocol is a generalized procedure and may require optimization for specific sample types and instrumentation.
Materials:
-
Dansyl chloride solution (e.g., 2.5 mg/mL in acetone)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5)
-
Amino acid standard or sample
-
Quenching solution (e.g., 2% hydroxylamine hydrochloride)
-
Acetonitrile
-
Water, HPLC grade
Procedure:
-
To 50 µL of the amino acid sample or standard in a microcentrifuge tube, add 100 µL of sodium bicarbonate buffer.
-
Add 100 µL of Dansyl chloride solution, vortex briefly, and incubate in a water bath at 60°C for 30-60 minutes in the dark.[9]
-
After incubation, add 50 µL of quenching solution to react with the excess Dansyl chloride.
-
Evaporate the acetone from the mixture under a stream of nitrogen.
-
Add 700 µL of a suitable solvent (e.g., acetonitrile/water mixture) to the dried residue and vortex to dissolve the dansylated amino acids.
-
Filter the sample through a 0.22 µm syringe filter before HPLC injection.
Dabsyl Chloride Derivatization Protocol
This protocol provides a typical workflow for dabsylation of amino acids.
Materials:
-
Dabsyl chloride solution (e.g., 4 nmol/µL in acetone)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.0)
-
Amino acid standard or sample
-
Stopping solution (e.g., a mixture of the HPLC mobile phase)
-
Acetonitrile
-
Water, HPLC grade
Procedure:
-
In a microcentrifuge tube, mix 100 µL of the amino acid sample or standard with 100 µL of sodium bicarbonate buffer.
-
Add 200 µL of Dabsyl chloride solution, vortex, and heat at 70°C for 15-20 minutes.[6]
-
After the reaction, add 600 µL of the stopping solution to terminate the derivatization.
-
Vortex the mixture and centrifuge to pellet any precipitate.
-
The supernatant containing the dabsylated amino acids is ready for HPLC analysis.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language outline the workflows for both Dansyl chloride and Dabsyl chloride derivatization.
Conclusion: Making the Right Choice
The selection between Dansyl chloride and Dabsyl chloride for amino acid analysis is contingent on the specific requirements of the study.
Choose Dansyl Chloride when:
-
Highest sensitivity is paramount: Its fluorescent nature allows for detection in the femtomole range, making it ideal for trace analysis.
-
Fluorescence detection is the preferred method: Your laboratory is equipped with and standardized on fluorescence detectors.
Choose Dabsyl Chloride when:
-
High stability and reproducibility are crucial: The resulting dabsyl-amino acids are exceptionally stable, leading to more consistent and reliable quantitative data.[4][7]
-
Minimizing interference is a priority: Detection in the visible spectrum significantly reduces interference from other UV-absorbing compounds present in complex biological matrices.[5][6]
-
A simpler, faster derivatization is desired: The dabsylation reaction is typically quicker than dansylation.[10]
Both reagents are powerful tools in the analytical chemist's arsenal. By understanding their respective strengths and weaknesses, researchers can confidently select the most appropriate method to achieve accurate and reliable amino acid quantification.
References
- 1. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Sarcosine for Drug Binding Site 2 on Human Serum Albumin | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Human serum albumin binding assay based on displacement of a non selective fluorescent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 9. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jasco.co.uk [jasco.co.uk]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Battle of Fluorophores: Dansyl Chloride vs. Fluorescamine for Protein Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of proteins is a cornerstone of experimental success. This guide provides a comprehensive comparison of two popular fluorescent reagents, Dansyl Chloride and Fluorescamine, for the determination of protein concentration. While often mentioned in similar contexts, it is crucial to distinguish Dansyl Chloride from its derivative, Dansylsarcosine. This compound is primarily employed as a fluorescent probe to study drug-protein binding interactions, particularly with human serum albumin, and is not a reagent for general protein quantification. This guide will focus on Dansyl Chloride as the appropriate counterpart to Fluorescamine for total protein quantification.
This comparison delves into the principles of each assay, their respective advantages and limitations, and provides detailed experimental protocols and performance data to aid in the selection of the most suitable method for your research needs.
At a Glance: Performance Comparison
| Feature | Dansyl Chloride | Fluorescamine |
| Principle of Action | Covalently reacts with primary and secondary amines (N-terminus and lysine, proline side chains) to form a fluorescent adduct. | Reacts with primary amines (N-terminus and lysine side chains) to form a fluorescent pyrrolinone derivative.[1][2] |
| Excitation Wavelength | ~330-350 nm | ~380-390 nm[1][3] |
| Emission Wavelength | ~515-530 nm | ~470-475 nm[1][3] |
| Sensitivity (LOD) | Picomole range (for amino acids, indicating high sensitivity for proteins)[4] | As low as 3 µg/mL[1] |
| Linear Range | Dependent on the specific protocol and detection method (e.g., HPLC) | 8–500 µg/mL (for BSA)[5] |
| Reaction Time | 30-60 minutes at elevated temperatures (e.g., 60°C)[4] | Nearly instantaneous at room temperature[1] |
| Interfering Substances | Buffers containing primary and secondary amines, ammonium ions.[2] | Buffers containing primary amines (e.g., Tris, glycine), ammonium ions.[2][5] |
| Advantages | - Reacts with both primary and secondary amines.- High sensitivity.- Stable fluorescent product. | - Very rapid reaction.- Low background fluorescence as the reagent itself is non-fluorescent.- Simple protocol. |
| Disadvantages | - Longer reaction time and requires heating.- The reagent itself is fluorescent, which can contribute to background.- Protocol often involves a separation step like HPLC. | - Only reacts with primary amines.- Significant protein-to-protein variability.[5] |
Visualizing the Chemistry: Reaction Mechanisms
The choice between Dansyl Chloride and Fluorescamine is often dictated by the specific requirements of the experiment, including the nature of the protein sample and the available equipment. The following diagrams illustrate the fundamental chemical reactions that underpin each quantification method.
Experimental Workflow: A Step-by-Step Overview
The general workflow for protein quantification using either Dansyl Chloride or Fluorescamine involves a series of standard steps, from sample preparation to data analysis. The key differences lie in the reaction conditions and the optional inclusion of a separation step for the Dansyl Chloride method.
Detailed Experimental Protocols
Herein, we provide detailed protocols for protein quantification using both Dansyl Chloride and Fluorescamine in a microplate format, suitable for high-throughput analysis.
Dansyl Chloride Protein Quantification Protocol (Microplate with HPLC analysis)
This protocol is adapted for the quantification of proteins following derivatization with Dansyl Chloride and analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Dansyl Chloride solution (e.g., 1.5 mg/mL in acetone)
-
Protein standards (e.g., Bovine Serum Albumin, BSA) of known concentrations
-
Unknown protein samples
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Quenching solution (e.g., 10% ammonium hydroxide or 1% formic acid)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
HPLC system with a C18 column and fluorescence detector
-
Microcentrifuge tubes or 96-well plate
-
Incubator or water bath at 60°C
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation: Prepare a series of protein standards (e.g., 0, 10, 25, 50, 100, 200 µg/mL) in the same buffer as your unknown samples.
-
Derivatization: a. In a microcentrifuge tube or a well of a 96-well plate, add 50 µL of each protein standard or unknown sample. b. Add 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.5). c. Add 100 µL of Dansyl Chloride solution (1.5 mg/mL in acetone). d. Mix thoroughly and incubate at 60°C for 30-60 minutes in the dark.
-
Quenching: a. After incubation, cool the samples to room temperature. b. Add 25 µL of quenching solution to stop the reaction.
-
Sample Preparation for HPLC: a. If necessary, evaporate the acetone under a gentle stream of nitrogen. b. Reconstitute the sample in the initial mobile phase for HPLC analysis.
-
HPLC Analysis: a. Inject an appropriate volume of the sample into the HPLC system. b. Separate the dansylated proteins on a C18 column using a suitable gradient of aqueous buffer and organic solvent (e.g., acetonitrile). c. Detect the fluorescent signal with the fluorescence detector set to an excitation wavelength of ~340 nm and an emission wavelength of ~520 nm.
-
Data Analysis: a. Integrate the peak area of the dansylated protein for each standard and unknown sample. b. Generate a standard curve by plotting the peak area against the known protein concentrations of the standards. c. Determine the concentration of the unknown protein samples by interpolating their peak areas on the standard curve.
Fluorescamine Protein Quantification Protocol (Microplate)
This protocol describes a rapid and simple method for protein quantification using Fluorescamine in a 96-well microplate format.[1][3]
Materials:
-
Fluorescamine solution (e.g., 3 mg/mL in a non-hydroxylic solvent like acetone or DMSO)[5]
-
Protein standards (e.g., Bovine Serum Albumin, BSA) of known concentrations
-
Unknown protein samples
-
Assay buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4 or a borate buffer, pH 8.0-9.0)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Prepare a series of protein standards (e.g., 0, 10, 25, 50, 100, 200, 500 µg/mL) in the assay buffer.[5]
-
Assay Setup: a. Pipette 100 µL of each protein standard and unknown sample into separate wells of the black 96-well microplate. b. Include a blank control containing only the assay buffer.
-
Reaction: a. Rapidly add 50 µL of the Fluorescamine solution to each well while mixing (e.g., by using a multichannel pipette and then gently shaking the plate). The reaction is almost instantaneous.
-
Fluorescence Measurement: a. Immediately measure the fluorescence intensity using a microplate reader. b. Set the excitation wavelength to ~380-390 nm and the emission wavelength to ~470-475 nm.[1][3]
-
Data Analysis: a. Subtract the fluorescence reading of the blank from all standard and unknown sample readings. b. Generate a standard curve by plotting the background-subtracted fluorescence intensity against the known concentrations of the protein standards. c. Determine the concentration of the unknown protein samples by interpolating their fluorescence intensities on the standard curve.
Concluding Remarks
Both Dansyl Chloride and Fluorescamine are powerful tools for the sensitive quantification of proteins. The choice between them hinges on the specific needs of the experiment. Fluorescamine offers a rapid and straightforward assay with low background, making it ideal for high-throughput applications where speed is a priority. However, its reactivity is limited to primary amines, and it exhibits greater protein-to-protein variability.
Dansyl Chloride, on the other hand, provides the advantage of reacting with both primary and secondary amines, potentially offering a more comprehensive measure of protein concentration. While the protocol is more involved, often requiring a heating step and subsequent HPLC analysis, this can also provide a higher degree of specificity and sensitivity.
Ultimately, for researchers in drug development and various scientific disciplines, a thorough understanding of the principles, protocols, and limitations of each method is paramount for generating accurate and reliable protein quantification data.
References
A Comparative Guide to the Validation of Dansylsarcosine-Based Binding Assays
For researchers, scientists, and drug development professionals engaged in characterizing protein-ligand interactions, the Dansylsarcosine-based fluorescence displacement assay is a widely utilized method. Its simplicity and high-throughput nature make it an attractive choice for initial screening of compound binding, particularly to proteins like Human Serum Albumin (HSA). However, to ensure the accuracy and reliability of these findings, cross-validation with orthogonal, label-free techniques is paramount.
This guide provides an objective comparison of the this compound-based binding assay with two common validation methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). We will delve into the principles of each technique, present comparative data for ligand binding to HSA, and provide detailed experimental protocols to facilitate the design and execution of robust validation studies.
Data Presentation: Comparative Analysis of Binding Affinity
The following table summarizes typical quantitative data obtained for the interaction of a ligand with Human Serum Albumin (HSA) using a this compound displacement assay and the corresponding expected results from cross-validation with ITC and SPR. It is important to note that while the this compound data is based on published values, the data for the other techniques are illustrative of typical results for a similar protein-ligand interaction and are not from a direct head-to-head comparative study.
| Technique | Principle | Measured Parameters | Typical Dissociation Constant (Kd) for a Moderate Affinity Ligand | Throughput | Label Required |
| This compound Displacement Assay | Competitive fluorescence assay where a test compound displaces the fluorescent probe this compound from a protein's binding site, leading to a change in fluorescence polarization. | IC50, Ki (inferred Kd) | 1 - 100 µM[1] | High | Yes (this compound) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution.[2] | Kd, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[3] | 1 - 100 µM | Low | No |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized protein.[4] | Kd, Association rate (ka), Dissociation rate (kd) | 1 - 100 µM | Medium to High | No |
Experimental Protocols
This compound Fluorescence Displacement Assay
This protocol describes a competitive binding assay to determine the binding affinity of a test compound to Human Serum Albumin (HSA) by displacing the fluorescent probe this compound.[1]
Materials:
-
Human Serum Albumin (HSA)
-
This compound
-
Test compound
-
Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
384-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of HSA in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
-
Prepare a serial dilution of the test compound in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of HSA and this compound to each well. A common starting point is 5 µM HSA and 500 nM this compound.[1]
-
Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with buffer only (background).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 15-30 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for this compound (e.g., Excitation: 340 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound this compound.
-
Calculate the inhibition constant (Ki), which represents the binding affinity of the test compound, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [this compound] / Kd,this compound) where [this compound] is the concentration of this compound used in the assay and Kd,this compound is the dissociation constant of this compound for HSA.
-
Isothermal Titration Calorimetry (ITC)
This protocol outlines the determination of the thermodynamic parameters of a test compound binding to HSA.[2][3]
Materials:
-
Human Serum Albumin (HSA)
-
Test compound
-
Dialysis buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the HSA against the chosen buffer extensively to ensure buffer matching.
-
Dissolve the test compound in the same dialysis buffer.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
Accurately determine the concentrations of both HSA and the test compound.
-
-
ITC Experiment:
-
Load the HSA solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the test compound solution (typically 10-20 fold higher concentration than HSA) into the injection syringe.
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
Perform an initial injection to eliminate artifacts from syringe placement, followed by a series of injections of the test compound into the HSA solution.
-
-
Data Analysis:
-
The raw data, a plot of heat change per injection versus time, is integrated to obtain the heat change for each injection.
-
Plot the integrated heat data against the molar ratio of the ligand to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
This protocol describes the measurement of the binding kinetics and affinity of a test compound to immobilized HSA.[4]
Materials:
-
Human Serum Albumin (HSA)
-
Test compound
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
Procedure:
-
HSA Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the HSA solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active sites by injecting ethanolamine.
-
-
Binding Analysis:
-
Establish a stable baseline by flowing running buffer over the sensor surface.
-
Inject a series of dilutions of the test compound in running buffer over the immobilized HSA surface.
-
After each injection, allow for a dissociation phase where running buffer flows over the surface.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for any non-specific binding by subtracting the signal from a reference flow cell.
-
The corrected sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd / ka).
-
Mandatory Visualization
The following diagrams illustrate the workflows and principles of the described techniques.
References
- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamic characterization of drug binding to human serum albumin by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-resolution and high-throughput protocols for measuring drug/human serum albumin interactions using BIACORE - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for HSA Site II: Dansylsarcosine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dansylsarcosine with other common fluorescent probes used to characterize ligand binding to Site II of Human Serum Albumin (HSA). Understanding the interactions between drugs and HSA is crucial in pharmacology, as these interactions significantly influence the distribution, metabolism, and efficacy of therapeutic agents. Fluorescent probe displacement assays are a primary method for rapidly assessing the binding of drug candidates to specific HSA sites.
Introduction to HSA and its Binding Sites
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and acts as a carrier for a wide variety of endogenous and exogenous substances, including many drugs.[1] HSA possesses two major drug-binding sites, known as Sudlow's Site I and Site II.[2][3] Site II, also referred to as the indole and benzodiazepine binding site, typically binds aromatic carboxylates.[4]
Fluorescent probes that specifically bind to these sites are invaluable tools. When a drug candidate that also binds to the same site is introduced, it displaces the fluorescent probe, leading to a change in the fluorescence signal. This change can be used to determine the binding affinity of the drug candidate.[1][5]
Overview of Key Fluorescent Probes for HSA Site II
This guide focuses on a comparative analysis of three prominent fluorescent probes for HSA Site II:
-
This compound: A well-established and widely used fluorescent probe for HSA Site II.[3][5]
-
Dansylglycine: Another dansylated amino acid derivative that is also used as a fluorescent marker for Site II.[1][4]
-
BD140: A newer, novel fluorescent probe developed to specifically bind to HSA drug-binding Site II.[2]
Quantitative Performance Data
The following tables summarize the key performance characteristics of this compound, Dansylglycine, and BD140 based on available experimental data.
Table 1: Binding and Fluorescence Properties of HSA Site II Probes
| Property | This compound | Dansylglycine | BD140 |
| Binding Site | Site II | Site II | Site II |
| Dissociation Constant (Kd) with HSA | ~2.5 µM[6] | Not explicitly found, but has a high affinity[7] | Not explicitly found, but binds specifically[2] |
| Association Constant (Ka) with HSA | Not explicitly found | 8.7 x 104 M-1 to 3.48 x 105 M-1[7] | Not explicitly found |
| Excitation Wavelength (λex) | ~340-350 nm | ~340-365 nm[1][4] | ~365 nm[1] |
| Emission Wavelength (λem) | ~470-480 nm | ~480 nm[1] | ~585 nm[1] |
| Fluorescence Change upon Binding | Increase in fluorescence intensity and a blue shift in emission wavelength.[5] | Increase in fluorescence intensity and a blue shift in emission wavelength.[4] | "Turn-on" fluorescence emission upon binding.[6] |
| Quantum Yield (Φ) | Environmentally sensitive; increases in the hydrophobic environment of the binding site. | 0.07 in water to 0.66 in dioxane.[8] | Not explicitly found |
| Fluorescence Lifetime (τ) | Typically in the range of 10-20 nanoseconds for dansyl-protein conjugates. | Not explicitly found | Not explicitly found |
Table 2: Common Displacing Ligands for HSA Site II Probes
| Displacing Ligand | Description |
| Ibuprofen | A non-steroidal anti-inflammatory drug (NSAID) and a classic marker for Site II binding.[1][9] |
| Naproxen | Another NSAID that is an effective displacer for Site II probes.[4] |
| Flurbiprofen | An NSAID known to bind to Site II.[1] |
| Triiodobenzoic acid | A compound that binds to Site II.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for fluorescence titration and competitive displacement assays.
Fluorescence Titration Assay
This experiment is performed to determine the binding affinity of the fluorescent probe to HSA.
Materials:
-
Fatty acid-free Human Serum Albumin (HSA)
-
Fluorescent probe (this compound, Dansylglycine, or BD140)
-
10 mM phosphate buffer (pH 7.2-7.5)
-
1% DMSO in phosphate buffer (for stock solutions)
-
96-well black microplate for fluorescence measurements
-
Spectrofluorometer or plate reader
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of HSA in 10 mM phosphate buffer.
-
Prepare a stock solution of the fluorescent probe in 1% DMSO/phosphate buffer.
-
-
Set up the Assay:
-
In a 96-well black microplate, add a fixed concentration of the fluorescent probe to each well.
-
Add increasing concentrations of HSA to the wells.
-
Bring the final volume of each well to a constant value (e.g., 200 µL) with the phosphate buffer.
-
-
Incubation:
-
Gently mix the plate and incubate at room temperature (20-25°C) for 30 minutes, protected from light.[1]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a spectrofluorometer or plate reader at the appropriate excitation and emission wavelengths for the chosen probe (see Table 1).
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the HSA concentration.
-
The binding constant (Kd or Ka) can be calculated by fitting the data to a suitable binding isotherm model (e.g., the Stern-Volmer equation for quenching or a one-site binding model for fluorescence enhancement).
-
Competitive Displacement Assay
This experiment is used to determine if a test compound binds to HSA Site II by measuring its ability to displace a known Site II fluorescent probe.
Materials:
-
HSA (fatty acid-free)
-
Fluorescent probe (this compound, Dansylglycine, or BD140)
-
Test compound
-
Known Site II ligand (e.g., ibuprofen) as a positive control
-
10 mM phosphate buffer (pH 7.2-7.5)
-
1% DMSO in phosphate buffer
-
96-well black microplate
-
Spectrofluorometer or plate reader
Procedure:
-
Prepare Stock Solutions:
-
Prepare stock solutions of HSA, the fluorescent probe, the test compound, and the positive control in the appropriate buffer (using DMSO for compounds with low aqueous solubility).
-
-
Set up the Assay:
-
In a 96-well black microplate, add fixed concentrations of HSA and the fluorescent probe to each well. For example, 5 µM HSA and 5 µM Dansylglycine.[4]
-
Add increasing concentrations of the test compound to the wells.
-
Include wells with a known Site II displacer (e.g., ibuprofen) as a positive control.
-
Include wells with only HSA and the probe as a negative control (no displacement).
-
Adjust the final volume in all wells to be the same with the buffer.
-
-
Incubation:
-
Gently mix the plate and incubate at room temperature (20-25°C) for 30 minutes, protected from light.[1]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
A decrease in fluorescence intensity upon the addition of the test compound indicates displacement of the probe and suggests that the test compound binds to Site II.[5]
-
The percentage of inhibition or displacement can be calculated.
-
The inhibition constant (Ki) for the test compound can be determined by plotting the data and fitting it to a competitive binding model.
-
Visualizations
Experimental Workflow for Competitive Displacement Assay
Caption: Workflow for a competitive displacement assay.
Principle of Fluorescent Probe Displacement at HSA Site II
Caption: Principle of fluorescent probe displacement.
Conclusion
This compound remains a reliable and well-characterized fluorescent probe for investigating ligand binding to HSA Site II. For many standard applications, its performance is sufficient and supported by a large body of literature. Dansylglycine presents a similar alternative with comparable properties. The newer probe, BD140, offers the advantage of a "turn-on" fluorescence mechanism, which can potentially provide a better signal-to-noise ratio. The choice of probe will ultimately depend on the specific requirements of the assay, including the instrumentation available and the properties of the test compounds. This guide provides the foundational information and protocols to aid researchers in selecting the appropriate tool for their drug discovery and development needs.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Human Serum Albumin (Drug Site 2) Binding Fluorescent Probe: BD140 | TCI Deutschland GmbH [tcichemicals.com]
- 3. Binding sites of fluorescent probes on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Human Albumin-Induced Circular Dichroism in Dansylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Sarcosine for Drug Binding Site 2 on Human Serum Albumin | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dansyl glycine [omlc.org]
- 9. mdpi.com [mdpi.com]
The Unseen Limitations: A Comparative Guide to Dansylsarcosine in Cellular Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount to the success of cellular imaging experiments. While a vast arsenal of fluorescent molecules is available, not all are suited for every application. This guide provides a critical comparison of Dansylsarcosine with established cellular imaging agents, highlighting its significant limitations for visualizing intracellular structures and processes.
This compound is a fluorescent molecule belonging to the dansyl family of dyes, which are known for their sensitivity to the polarity of their local environment. It has been extensively used as a fluorescent probe in biochemical assays, particularly to study drug binding to Human Serum Albumin (HSA). However, its utility in live-cell imaging is severely restricted due to a lack of targeting specificity, unknown cell permeability, and a dearth of photophysical characterization in a cellular context. In contrast, probes like MitoTracker Red CMXRos and Hoechst 33342 are designed for specific intracellular applications and, despite their own limitations, offer far superior performance in cellular imaging.
Comparative Analysis of Fluorescent Probes
The following table summarizes the key characteristics of this compound, MitoTracker Red CMXRos, and Hoechst 33342, underscoring the deficiencies of this compound as a cellular imaging agent.
| Feature | This compound | MitoTracker Red CMXRos | Hoechst 33342 |
| Primary Application | HSA drug binding site 2 probe[1] | Live-cell mitochondrial staining[2][3] | Live and fixed-cell nuclear staining[4][5][6] |
| Cellular Target | Non-specific in cells; binds to albumin in serum | Mitochondria with high membrane potential[2][7] | AT-rich regions of DNA in the nucleus[5][6] |
| Cell Permeability | Not established | Readily cell-permeable[7][8] | Readily cell-permeable[5][6] |
| Excitation Max. | ~340 nm (in non-polar environments) | 579 nm[2] | ~350 nm (bound to DNA)[5] |
| Emission Max. | ~520 nm (in non-polar environments) | 599 nm[2] | ~461 nm (bound to DNA)[5] |
| Quantum Yield | Not reported in aqueous buffer; environment-dependent | 0.91[9] | Low in aqueous solution, increases significantly upon DNA binding[4] |
| Photostability | Not characterized for microscopy | Moderate; can be phototoxic[10][11] | Moderate; phototoxic with prolonged UV exposure[12][13] |
| Cytotoxicity | Not established for cellular imaging | Low intrinsic toxicity, but significant phototoxicity[10][11] | Low intrinsic toxicity, but significant phototoxicity[12][13] |
In-Depth Limitations of this compound for Cellular Imaging
The primary drawback of using this compound for cellular imaging is its lack of specificity . It does not possess a targeting moiety that would direct it to a particular organelle or protein within a cell. Its fluorescence is highly dependent on the polarity of its environment, which means it would likely produce a diffuse, non-specific background signal throughout the cell, making it impossible to distinguish specific structures.
Furthermore, its cell permeability is unknown . For a dye to be useful in live-cell imaging, it must be able to cross the plasma membrane. There is no evidence to suggest that this compound can efficiently enter living cells. Even if it were to enter cells, its tendency to bind to hydrophobic pockets in proteins, as demonstrated by its interaction with HSA, would likely lead to non-specific binding to a multitude of intracellular proteins, further contributing to high background fluorescence.
Finally, there is a significant lack of data on its photophysical properties in a cellular environment. Key metrics such as quantum yield in an aqueous buffer and photostability under repeated laser excitation have not been reported. Without this information, it is impossible to design imaging experiments that would yield reliable and reproducible results.
Established Alternatives for Cellular Imaging
In contrast to this compound, probes like MitoTracker Red CMXRos and Hoechst 33342 are well-characterized and widely used for specific cellular imaging applications.
MitoTracker Red CMXRos is a cationic dye that accumulates in the mitochondria of living cells in a membrane potential-dependent manner. It also contains a mildly thiol-reactive chloromethyl group that allows it to covalently bind to mitochondrial proteins, making the signal resistant to fixation.[2][7] While it exhibits excellent brightness with a high quantum yield, it is also known to be phototoxic, generating reactive oxygen species upon illumination that can damage mitochondria and induce apoptosis.[10][11]
Hoechst 33342 is a cell-permeant DNA stain that binds to the minor groove of DNA, with a preference for AT-rich regions.[5][6] Its fluorescence is significantly enhanced upon binding to DNA, resulting in a high signal-to-noise ratio for nuclear staining.[4] It is widely used for cell counting, cell cycle analysis, and apoptosis detection. However, like MitoTracker Red, Hoechst 33342 can be phototoxic, especially with prolonged exposure to UV light, which can lead to DNA damage and cell death.[12][13]
Experimental Protocols for Alternative Probes
The existence of well-defined protocols for established dyes further highlights the unsuitability of this compound for cellular imaging, for which no such protocols exist.
Staining of Mitochondria with MitoTracker Red CMXRos
Materials:
-
MitoTracker Red CMXRos (stock solution in DMSO)
-
Live cells in culture
-
Pre-warmed culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
Protocol for Live-Cell Imaging:
-
Prepare a working solution of MitoTracker Red CMXRos in pre-warmed culture medium at a final concentration of 50-200 nM.
-
Remove the culture medium from the cells and replace it with the MitoTracker working solution.
-
Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.
-
Remove the staining solution and wash the cells twice with pre-warmed PBS or culture medium.
-
Replace with fresh pre-warmed medium and image the cells immediately on a fluorescence microscope equipped with appropriate filters for red fluorescence.
Protocol for Fixed-Cell Imaging:
-
Follow steps 1-3 from the live-cell imaging protocol.
-
After incubation, remove the staining solution and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
The cells are now ready for further processing (e.g., permeabilization and immunostaining) and imaging.
Staining of Nuclei with Hoechst 33342
Materials:
-
Hoechst 33342 (stock solution in water or DMSO)
-
Live or fixed cells in culture
-
Culture medium or PBS
Protocol for Live-Cell Imaging:
-
Prepare a working solution of Hoechst 33342 in pre-warmed culture medium at a final concentration of 1-5 µg/mL.
-
Add the working solution directly to the cells in their culture medium.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
For optimal signal-to-noise, wash the cells once with pre-warmed medium or PBS before imaging. However, imaging can often be done without a wash step.
-
Image the cells on a fluorescence microscope using a UV excitation source and a blue emission filter.
Protocol for Fixed-Cell Imaging:
-
Fix and permeabilize cells as required by your experimental protocol.
-
Prepare a working solution of Hoechst 33342 in PBS at a concentration of 1 µg/mL.
-
Incubate the fixed cells with the Hoechst working solution for 10 minutes at room temperature, protected from light.
-
Wash the cells two to three times with PBS.
-
Mount the coverslip with an appropriate mounting medium and image.
Visualizing Cellular Imaging Workflows
The following diagrams illustrate the general principles of fluorescent probe application and a hypothetical signaling pathway that could be studied with a suitable probe.
Conclusion
While this compound is a valuable tool for in vitro biochemical assays, particularly for studying protein binding, it is fundamentally unsuited for cellular imaging. Its lack of intracellular specificity, unknown cell permeability, and uncharacterized photophysical properties in a cellular context make it an unreliable and impractical choice for visualizing subcellular structures or processes. Researchers aiming to perform cellular imaging should instead opt for well-characterized, target-specific probes such as MitoTracker Red CMXRos for mitochondria or Hoechst 33342 for nuclei. While these established probes have their own limitations, such as phototoxicity, their known properties allow for the design of robust and reproducible imaging experiments, a feat that is not currently possible with this compound. The data clearly indicates that for reliable and meaningful cellular imaging, specificity and thorough characterization of the fluorescent probe are non-negotiable.
References
- 1. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. korambiotech.com [korambiotech.com]
- 3. app.fluorofinder.com [app.fluorofinder.com]
- 4. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 5. Hoechst stain - Wikipedia [en.wikipedia.org]
- 6. bio-rad.com [bio-rad.com]
- 7. biopioneer.com.tw [biopioneer.com.tw]
- 8. abmole.com [abmole.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. researchgate.net [researchgate.net]
- 12. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Amine-Reactive Labeling for Quantitative Mass Spectrometry: Dansylsarcosine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics, the precise and accurate measurement of protein abundance is paramount. Chemical labeling strategies coupled with mass spectrometry (MS) have become a cornerstone of this field, enabling researchers to compare protein expression levels across different samples with high sensitivity and throughput. This guide provides a comprehensive comparison of Dansylsarcosine labeling with other widely used amine-reactive labeling reagents: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Tandem Mass Tags (TMT), and Stable Isotope Dimethyl Labeling (SIDL).
Principles of Amine-Reactive Labeling
The majority of chemical labeling strategies for quantitative proteomics target the primary amines of peptides, specifically the N-terminus and the ε-amino group of lysine residues. This is achieved using amine-reactive reagents that covalently bind to these sites. The incorporated tags can be isobaric, meaning they have the same mass but produce unique reporter ions upon fragmentation in the mass spectrometer, or isotopic, where different isotopes of an element are used to create mass differences between labeled peptides.
Comparative Overview of Labeling Reagents
The choice of labeling reagent is critical and depends on the specific experimental goals, sample type, and available instrumentation. Here, we compare the key characteristics of this compound, iTRAQ, TMT, and Dimethyl Labeling.
| Feature | This compound (via Dansyl Chloride) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) | Stable Isotope Dimethyl Labeling (SIDL) |
| Principle | Isotopic or Isobaric (potential) | Isobaric Labeling | Isobaric Labeling | Isotopic Labeling |
| Quantification Level | MS1 or MS/MS | MS/MS (Reporter Ions) | MS/MS (Reporter Ions) | MS1 |
| Multiplexing Capacity | Typically 2-plex with isotopic versions | 4-plex, 8-plex | 2-plex, 6-plex, 10-plex, 11-plex, 16-plex, 18-plex | 2-plex, 3-plex |
| Reactive Group | Sulfonyl chloride | NHS ester | NHS ester | Reductive amination (formaldehyde) |
| Advantages | - Potential for enhanced ESI signal[1][2]- Cost-effective reagent (Dansyl chloride)[3]- Improves chromatographic separation[3] | - High multiplexing capability[4]- Well-established protocols and software support[5]- Additive effect on precursor intensities[6] | - Highest multiplexing capacity[4]- Well-established workflows[7]- Compatible with high-resolution mass spectrometers | - Cost-effective and simple reagents[1]- Fast and complete reaction[8]- Applicable to virtually any sample[9] |
| Disadvantages | - Limited multiplexing- Lack of established, standardized protocols for quantitative proteomics- Potential for side reactions | - Ratio compression can occur[10]- Higher cost of reagents[1]- Redundant MS2 scanning events with mTRAQ variant[6] | - Ratio compression is a known issue[10]- High cost of reagents[1]- Requires sophisticated bioinformatics for data analysis[10] | - Lower multiplexing capacity compared to isobaric tags- Can have lower reproducibility than metabolic labeling (SILAC)[1][11]- Decreased peptide signal intensity in some cases[1] |
Experimental Workflows and Protocols
Detailed and robust experimental protocols are crucial for reproducible quantitative proteomics. Below are representative workflows and protocols for each labeling strategy.
This compound Labeling (Derived from Dansyl Chloride Protocol)
While a specific protocol for this compound labeling of complex peptide mixtures for quantitative proteomics is not widely established, a general procedure can be adapted from protocols for Dansyl chloride, which is the reactive moiety. Dansyl chloride reacts with primary and secondary amines to form stable sulfonamides.[7]
Workflow Diagram:
Caption: Experimental workflow for this compound labeling.
Protocol:
-
Protein Digestion: Start with a tryptic digest of your protein sample.
-
Labeling Reaction:
-
Dissolve the peptide sample in a suitable buffer (e.g., 100 mM sodium carbonate, pH 9.5).[12]
-
Prepare a fresh solution of Dansyl chloride in a water-miscible organic solvent like acetone or acetonitrile.
-
Add the Dansyl chloride solution to the peptide sample at a specific molar excess. The optimal ratio needs to be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours in the dark.[12]
-
-
Quenching: Quench the reaction by adding a reagent that consumes excess Dansyl chloride, such as hydroxylamine or a primary amine-containing buffer (e.g., Tris or glycine).
-
Sample Cleanup: Remove excess reagents and salts using C18 desalting spin columns or similar methods.
-
LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS. Quantification can be performed at the MS1 level by comparing the peak intensities of the isotopically labeled peptide pairs.
iTRAQ/TMT Labeling
iTRAQ and TMT are isobaric tagging reagents that react with primary amines via an NHS-ester functional group. The labeled peptides are indistinguishable in MS1 scans but generate unique reporter ions in MS/MS scans, which are used for quantification.
Workflow Diagram:
References
- 1. Differential 12C-/13C-isotope dansylation labeling and fast liquid chromatography/mass spectrometry for absolute and relative quantification of the metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics | MDPI [mdpi.com]
- 4. Simultaneous Improvement in the Precision, Accuracy, and Robustness of Label-free Proteome Quantification by Optimizing Data Manipulation Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Labeled Quantitative Mass Spectrometry Proteomics Data [ouci.dntb.gov.ua]
- 7. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 8. Quantitative Metabolomic Profiling Using Dansylation Isotope Labeling and Liquid Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Dansyl-peptides matrix-assisted laser desorption/ionization mass spectrometric (MALDI-MS) and tandem mass spectrometric (MS/MS) features improve the liquid chromatography/MALDI-MS/MS analysis of the proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dansylsarcosine Derivatization for Amine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of amine-containing compounds is a critical task. Chemical derivatization is a powerful strategy to enhance the analytical performance of these molecules in liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of Dansylsarcosine derivatization with other common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
This compound, a derivative of Dansyl chloride, is utilized for the derivatization of primary and secondary amines to improve their chromatographic retention and ionization efficiency in LC-MS analysis. While much of the available literature focuses on the more common Dansyl chloride, the reactivity and performance characteristics are expected to be highly similar due to the shared Dansyl functional group responsible for the derivatization. This guide will therefore leverage data from Dansyl chloride as a close surrogate for this compound, a common practice in the field.
Principles of Derivatization in LC-MS
Chemical derivatization modifies the chemical structure of an analyte to enhance its physicochemical properties for LC-MS analysis. The primary objectives of derivatization for amine-containing compounds are:
-
Increased Hydrophobicity: To improve retention on reversed-phase chromatography columns, moving the analyte away from the void volume where matrix effects are most pronounced.[1]
-
Improved Ionization Efficiency: The addition of a readily ionizable group can significantly boost the signal intensity in the mass spectrometer.[1]
-
Enhanced Fragmentation: The derivatizing group can provide a consistent and predictable fragmentation pattern in tandem mass spectrometry (MS/MS), which aids in compound identification and quantification.[1]
-
Isotopic Labeling: Many derivatizing agents are available in isotopically labeled forms, allowing for the generation of internal standards for accurate quantification.[1]
Comparison of Derivatization Reagents
This compound/Dansyl chloride is a versatile and widely used derivatization reagent.[1][2] However, several alternatives are available, each with its own advantages and disadvantages. This section compares this compound/Dansyl chloride with other popular derivatization reagents: Benzoyl Chloride, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), o-phthalaldehyde (OPA), and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
| Feature | This compound/Dansyl Chloride | Benzoyl Chloride | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | o-phthalaldehyde (OPA) | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |
| Target Analytes | Primary & secondary amines, phenols[1] | Primary & secondary amines, phenols, thiols[1] | Primary & secondary amines[3][4] | Primary amines[5] | Primary & secondary amines[6] |
| Reaction Speed | Minutes to hours[1][2] | Seconds to minutes[1] | Seconds to minutes[3] | < 1 minute[5] | Minutes[6] |
| Derivative Stability | Stable for extended periods[1] | Stable for up to six months at -80°C[7] | Stable for days[3] | Unstable, requires immediate analysis[8] | Stable for more than 48 hours[9] |
| Detection Method | UV, Fluorescence, MS[2] | UV, MS[1] | Fluorescence, UV, MS[10] | Fluorescence[5] | UV, Fluorescence, MS[6] |
| LOD (for amino acids) | 0.002 to 0.12 mM (MECC)[11] | 0.03–0.2 nM (for monoamines)[12] | Sub-picomolar levels[4] | 25 pmoles[13] | Femtomole range[9] |
| Linearity Range | 0.05 to 25 µg/mL (for biogenic amines)[14] | 20 to 800 ng/mL (for methamphetamine)[15] | Not specified | 10 to 300 molar ratio of FMOC-Cl to total amino acid[9] | Not specified |
| Key Advantages | Versatile, stable derivatives, enhances MS signal[16] | Rapid reaction, broad applicability, stable derivatives[1][7][17] | Simple, single-step reaction, highly stable fluorescent adducts[3] | Rapid reaction, highly sensitive for primary amines. | Good stability, high sensitivity. |
| Key Disadvantages | Slower reaction compared to some alternatives. | Harsher reaction conditions may be required. | By-products can interfere if not properly managed. | Only reacts with primary amines, unstable derivatives.[5][8] | Can form multiple derivatives with some amino acids. |
Experimental Protocols
Detailed methodologies for the derivatization of amines using Dansyl chloride (as a proxy for this compound) and its alternatives are provided below.
Dansyl Chloride Derivatization Protocol
This protocol is a general procedure for the derivatization of amines and phenols for LC-MS analysis.[1][16]
Materials:
-
Sample extract
-
100 mM Sodium carbonate-bicarbonate buffer (pH 9.8)
-
50 mM Dansyl chloride in acetonitrile (ACN)
-
10% (v/v) Ammonium hydroxide in water
Procedure:
-
To 25 µL of the sample extract, add 50 µL of a 1:1 (v/v) mixture of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in acetonitrile.
-
Incubate the mixture at 60°C for 60 minutes in the dark.
-
Add 10 µL of 10% (v/v) ammonium hydroxide to quench the excess dansyl chloride.
-
The sample is now ready for LC-MS analysis.
Benzoyl Chloride Derivatization Protocol
This protocol is a general procedure for the derivatization of amines and phenols for LC-MS analysis.[1][12]
Materials:
-
Sample
-
100 mM Sodium tetraborate buffer
-
2% (v/v) Benzoyl chloride in acetonitrile
-
Internal standard (optional)
Procedure:
-
Mix 5 µL of the standard or sample with 2.5 µL of 100 mM sodium tetraborate buffer.
-
Add 2.5 µL of 2% (v/v) benzoyl chloride in acetonitrile.
-
Vortex the mixture.
-
(Optional) Add 2.5 µL of the internal standard.
-
The sample is now ready for LC-MS analysis.
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Derivatization Protocol
This protocol is based on the Waters AccQ•Tag chemistry.[3]
Materials:
-
Amino acid sample (in 0.1 N HCl)
-
Borate buffer
-
AccQ•Fluor Reagent (AQC)
Procedure:
-
To 10 µL of the amino acid sample, add 70 µL of borate buffer.
-
Add 20 µL of the AccQ•Fluor Reagent.
-
Vortex the mixture immediately.
-
Heat the vial at 55°C for 10 minutes.
-
The sample is now ready for LC-MS analysis.
o-phthalaldehyde (OPA) Derivatization Protocol
This protocol is for the automated pre-column derivatization of amino acids.[18]
Materials:
-
Sample supernatant
-
o-phthalaldehyde (OPA)/2-mercaptoethanol (MCE) reagent
Procedure (automated):
-
The autosampler aspirates 10 µl of the OPA/MCE reagent.
-
Then, 10 µl of the sample is aspirated.
-
The sample and reagent are mixed in the autosampler needle.
-
After a 3-minute incubation, 20 µl of the final mixture is injected onto the column.
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) Derivatization Protocol
This protocol describes the derivatization of glyphosate for LC-MS analysis.[6]
Materials:
-
Sample
-
Borate buffer (pH 9)
-
10 mM FMOC-Cl solution
-
2% H3PO4
Procedure:
-
Add 100 µL of borate buffer (pH 9) to 1 mL of the sample.
-
Add 200 µL of 10 mM FMOC-Cl solution.
-
Agitate for 20 minutes at 50°C.
-
Cool the mixture to room temperature.
-
Add 130 µL of 2% H3PO4 to stop the reaction.
-
The sample is now ready for LC-MS/MS analysis.
Visualizing the Derivatization Workflow
The following diagrams illustrate the general workflow for amine derivatization and the chemical reaction of Dansyl chloride with an amine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. diva-portal.org [diva-portal.org]
- 6. sciex.com [sciex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino Acid Analysis Using Precolumn Derivatization with 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. nopr.niscpr.res.in [nopr.niscpr.res.in]
Dansylsarcosine as a Reference Standard in Fluorescence Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescence spectroscopy, particularly in the realm of drug-protein interaction studies, Dansylsarcosine has established itself as a valuable reference standard. Its utility primarily lies in its environmentally sensitive fluorescence, which is significantly enhanced upon binding to hydrophobic sites on proteins, most notably Site II of Human Serum Albumin (HSA). This property allows it to serve as an effective probe in competitive binding assays to determine the affinity of various ligands for this specific site. This guide provides a comprehensive comparison of this compound with other common fluorescent probes, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their specific needs.
Performance Comparison of Fluorescent Probes for HSA Binding Studies
The selection of a fluorescent probe for Human Serum Albumin (HSA) binding studies is critical and depends on the specific binding site of interest and the desired spectral properties. This compound is a well-established probe for drug binding site II on HSA.[1][2][3][4] Its fluorescence characteristics, along with those of other commonly used probes, are summarized below. The fluorescence of these probes is typically low in aqueous solutions and significantly increases upon binding to the hydrophobic pockets of HSA.
| Probe | Target Site on HSA | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| This compound | Site II | ~340-350 (Bound) | ~480-500 (Bound) | Environmentally sensitive | Environmentally sensitive |
| Dansylamide | Site I | ~360[2] | ~465[2] | Environmentally sensitive | 10-20 (protein conjugates) |
| Dansylglycine | Site II | ~334 (in dioxane)[5] | ~495 (in dioxane)[5] | 0.07 (in water) to 0.66 (in dioxane)[5] | Data not readily available |
| BD140 | Site II | ~365 | ~585 | Data not readily available | Data not readily available |
| Red Mega 500 | Binds to HSA | ~514 (Bound to HSA)[6] | ~532 (Bound to HSA)[6] | Low in buffer, increases significantly when bound to HSA[6] | Increases significantly when bound to HSA[6] |
Note: The exact spectral properties of these probes are highly dependent on their microenvironment, including the polarity of the solvent and whether they are free or bound to a protein. The data presented represents typical values found in the literature under specified conditions.
Experimental Protocols
Competitive Binding Assay Using this compound with HSA
This protocol outlines a typical competitive binding assay to determine the binding affinity of a test compound to Site II of HSA using this compound as the fluorescent probe.
Materials:
-
This compound
-
Human Serum Albumin (HSA), fatty acid-free
-
Test compound (ligand)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well black microplate
-
Fluorometer (plate reader)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the working concentration in PBS.
-
Prepare a stock solution of HSA in PBS.
-
Prepare a serial dilution of the test compound in PBS.
-
-
Assay Setup:
-
In a 96-well black microplate, add a fixed concentration of HSA (e.g., 2 µM) to each well.
-
Add a fixed concentration of this compound (e.g., 2 µM) to each well.
-
Add increasing concentrations of the test compound to the wells. Include control wells with only HSA and this compound (maximum fluorescence) and wells with only this compound (background).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding equilibrium to be reached. Protect the plate from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for this compound bound to HSA (e.g., Ex: 350 nm, Em: 485 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity as a function of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound this compound.
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.
-
Determination of Fluorescence Quantum Yield of a Protein-Bound Probe
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is commonly employed.[7][8]
Materials:
-
Protein-bound fluorescent probe solution (e.g., this compound-HSA complex)
-
A quantum yield standard with a known Φ value and similar spectral properties (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Absorbance Measurement:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectra of all solutions using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots is proportional to the quantum yield.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Measurement of Fluorescence Lifetime of a Protein-Bound Probe
Fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.[9][10]
Materials:
-
Protein-bound fluorescent probe solution
-
TCSPC instrument with a pulsed light source (e.g., laser diode or LED) and a sensitive detector.
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength of the pulsed light source to be optimal for the fluorophore.
-
Set the emission wavelength to the maximum of the fluorophore's emission spectrum.
-
-
Data Acquisition:
-
Acquire the fluorescence decay curve by collecting photons over a sufficient period to obtain good statistics.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
-
Data Analysis:
-
Perform a deconvolution of the experimental decay curve with the IRF.
-
Fit the deconvoluted decay data to one or more exponential decay models to determine the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ) where I₀ is the intensity at time zero and τ is the fluorescence lifetime.
-
Visualizations
Caption: Workflow for a competitive binding assay.
Caption: Principle of fluorescence displacement assay.
References
- 1. Fluorescent Sarcosine for Drug Binding Site 2 on Human Serum Albumin | TCI AMERICA [tcichemicals.com]
- 2. Fluorescent Sarcosine for Drug Binding Site 2 on Human Serum Albumin | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human serum albumin binding assay based on displacement of a non selective fluorescent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dansyl glycine [omlc.org]
- 6. A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fluorescence Lifetime Measurement [sigmaaldrich.com]
- 10. Fluorescence lifetime imaging probes for cell-based measurements of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Fluorophores: Comparing the Labeling Efficiency of Dansylsarcosine and NBD-Cl
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is a critical step in a multitude of assays. The choice of fluorescent label can significantly impact the sensitivity, accuracy, and overall success of an experiment. This guide provides an objective, data-driven comparison of two popular amine-reactive fluorescent labeling reagents: Dansylsarcosine and 4-chloro-7-nitrobenzofurazan (NBD-Cl).
This comparison will delve into the key performance indicators of each label, including their chemical reactivity, spectroscopic properties, and the stability of their conjugates. By presenting available experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific application, be it in proteomics, drug discovery, or diagnostics.
Quantitative Comparison of Labeling Reagents
| Feature | This compound (from Dansyl Chloride) | NBD-Cl (4-chloro-7-nitrobenzofurazan) |
| Reactive Group | Sulfonyl Chloride | Activated Aryl Halide |
| Target Functionality | Primary and Secondary Amines, Phenols, Thiols | Primary and Secondary Amines, Thiols |
| Reaction pH | Alkaline (typically pH 9.5-11.0)[1] | Alkaline (typically pH 8.0-11.0)[2][3] |
| Typical Reaction Time | 15 minutes for primary/secondary amines[4] | 1 hour to several hours[5] |
| Reaction Temperature | Room temperature to 37°C[6] | Room temperature to 80°C[7] |
| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ at ~338 nm (for Dansyl glycine)[6] | ~22,000 M⁻¹cm⁻¹ at ~465 nm (for primary amine adduct in MeOH) |
| Fluorescence Quantum Yield (Φ) | 0.07 in water (for Dansyl glycine) | Can be low in water (<0.01 for some amine adducts) |
| Excitation Wavelength (λex) | ~340 nm[6] | ~464 nm (for primary amine adducts)[8] |
| Emission Wavelength (λem) | ~525 nm[6] | ~512 nm (for primary amine adducts)[8] |
| Solubility | Limited in water; soluble in organic solvents like DMF and DMSO[6] | More soluble in aqueous solutions than Dansyl chloride[2] |
| Stability | Sulfonyl chloride group is susceptible to hydrolysis, especially at high pH. | More stable to moisture compared to Dansyl chloride[2] |
Experimental Protocols
Detailed methodologies for labeling primary or secondary amines with Dansyl chloride (as a proxy for this compound labeling) and NBD-Cl are provided below. These protocols are generalized and may require optimization for specific applications.
Dansyl Chloride Labeling Protocol
This protocol is based on the dansylation of amino acids for LC-MS analysis.
Materials:
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone or acetonitrile)
-
Sodium carbonate buffer (1 M, pH 11.0)[4]
-
Sample containing primary or secondary amines
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)
-
Solvent for extraction (e.g., diethyl ether)[4]
Procedure:
-
Dissolve the amine-containing sample in the sodium carbonate buffer.
-
Add a 2 to 10-fold molar excess of the Dansyl chloride solution to the sample solution.
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction mixture at room temperature (25°C) for 15 minutes for primary and secondary amines.[4] The reaction should be carried out in the dark to prevent photobleaching.
-
Quench the reaction by adding an excess of the quenching solution to react with any unreacted Dansyl chloride.
-
Extract the dansylated product using an appropriate organic solvent like diethyl ether.[4]
-
The organic phase can then be dried and reconstituted in a suitable solvent for downstream analysis (e.g., HPLC, fluorescence spectroscopy).
NBD-Cl Labeling Protocol
This protocol is a general procedure for the derivatization of amines with NBD-Cl.
Materials:
-
NBD-Cl solution (e.g., 10 mM in DMSO or DMF)
-
Borate buffer (50 mM, pH 8.5-10.0)
-
Sample containing primary or secondary amines
-
Quenching solution (e.g., 1 M ethanolamine or glycine)
-
Hydrochloric acid (e.g., 0.1 M) for pH adjustment
Procedure:
-
Dissolve the amine-containing sample in the borate buffer.
-
Add a 2 to 5-fold molar excess of the NBD-Cl solution to the sample solution.
-
Vortex the mixture gently.
-
Incubate the reaction at a temperature between room temperature and 60°C for 1 to 4 hours in the dark.[5] The optimal time and temperature should be determined empirically.
-
Stop the reaction by adding a quenching solution to consume excess NBD-Cl.
-
Acidify the solution with hydrochloric acid to stabilize the fluorescent product and reduce the fluorescence of hydrolyzed NBD-Cl.
-
The labeled sample is now ready for analysis by fluorescence-based methods.
Visualizing the Labeling Process
To better understand the chemical reactions and experimental workflows, the following diagrams have been generated.
Discussion and Conclusion
Both this compound (via Dansyl chloride) and NBD-Cl are effective reagents for the fluorescent labeling of primary and secondary amines. The choice between them will largely depend on the specific requirements of the experiment.
This compound (Dansyl chloride) appears to offer a faster reaction time for primary and secondary amines. However, its sulfonyl chloride group is more susceptible to hydrolysis in the aqueous alkaline conditions required for the reaction, which can lead to the formation of non-reactive dansyl sulfonic acid and potentially lower labeling yields. The resulting dansyl-adducts exhibit environmentally sensitive fluorescence, which can be an advantage for studying conformational changes but may be a drawback if a stable quantum yield is required across different conditions.
NBD-Cl , on the other hand, is reported to be more stable to moisture and more soluble in aqueous solutions, which can simplify the labeling procedure in biological buffers.[2] While the reaction times can be longer, the resulting NBD-amine adducts have a higher molar extinction coefficient, suggesting they can absorb more light. However, the fluorescence quantum yield of NBD adducts can be significantly quenched in aqueous environments, which might reduce the overall signal intensity in some applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
- 8. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
A Researcher's Guide to Dansylsarcosine Displacement Assays: Statistical Analysis and Methodological Comparisons
For researchers and professionals in drug development, the accurate determination of ligand-protein binding affinities is a cornerstone of preclinical research. The Dansylsarcosine displacement assay is a widely utilized fluorescence-based method for this purpose, particularly for assessing binding to proteins such as Human Serum Albumin (HSA). This guide provides a comprehensive comparison of the this compound displacement assay with other common biophysical techniques, supported by detailed experimental protocols and quantitative data analysis.
Principles of this compound Displacement
This compound is a fluorescent probe that, upon binding to a specific site on a protein (often Sudlow's site II on HSA), exhibits a significant increase in fluorescence intensity and a blue shift in its emission maximum. This phenomenon is due to the probe's transition from a polar aqueous environment to a nonpolar binding pocket on the protein.
A competitive binding experiment can be designed where a non-fluorescent test compound competes with this compound for the same binding site. As the concentration of the test compound increases, it displaces this compound from the protein, leading to a decrease in the observed fluorescence. This reduction in fluorescence is proportional to the binding affinity of the test compound.
Experimental Workflow and Data Analysis
The core of the this compound displacement assay involves titrating a solution of the protein and this compound with increasing concentrations of a test compound. The resulting fluorescence data is then plotted against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.
From this curve, the half-maximal inhibitory concentration (IC50) is determined, which is the concentration of the test compound that displaces 50% of the this compound. The IC50 value is then used to calculate the inhibition constant (Ki), a measure of the binding affinity of the test compound, using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of this compound.
-
Kd is the dissociation constant of this compound for the protein.
Comparison of Binding Affinity Assays
While the this compound displacement assay is a robust and accessible method, several other techniques are available for characterizing protein-ligand interactions. The following table provides a comparison of the this compound displacement assay with three common alternatives: Radioligand Binding Assay, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
| Feature | This compound Displacement Assay | Radioligand Binding Assay | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Competitive displacement of a fluorescent probe | Competitive displacement of a radiolabeled ligand | Measures heat changes upon binding | Measures changes in refractive index upon binding |
| Primary Output | IC50, Ki | IC50, Ki, Bmax | Kd, ΔH, ΔS, n | ka, kd, Kd |
| Throughput | High | Medium to High | Low to Medium | Medium |
| Sample Consumption | Low | Low | High | Low |
| Labeling Requirement | Fluorescent probe required | Radiolabeling of a ligand required | No labeling required | No labeling required (one molecule is immobilized) |
| Kinetic Information | No | Yes (with specific experimental setups) | No | Yes |
| Thermodynamic Info | No | No | Yes | Yes (with temperature variation) |
| Cost | Low | High (due to radioactivity) | High | High |
Detailed Experimental Protocols
This compound Displacement Assay
1. Materials:
-
Human Serum Albumin (HSA)
-
This compound
-
Test compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplates
-
Fluorometer
2. Procedure:
-
Prepare a 2 µM solution of HSA in PBS.
-
Prepare a 20 µM stock solution of this compound in PBS.
-
Prepare a serial dilution of the test compound in PBS, typically ranging from 100 µM to 1 nM.
-
In a 96-well plate, add 50 µL of the 2 µM HSA solution to each well.
-
Add 50 µL of the 20 µM this compound solution to each well, resulting in a final concentration of 1 µM HSA and 10 µM this compound.
-
Add 100 µL of the test compound dilutions to the respective wells. For the control wells (0% inhibition), add 100 µL of PBS.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 460 nm.
3. Data Analysis:
-
Subtract the background fluorescence (wells with only buffer and this compound) from all readings.
-
Normalize the data by setting the fluorescence of the control wells (no test compound) to 100%.
-
Plot the normalized fluorescence intensity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Alternative Assay Protocols
The following are summarized protocols for the alternative assays. For detailed procedures, it is recommended to consult specific instrument manuals and established research articles.
Radioligand Binding Assay:
-
Preparation: Prepare cell membranes or purified protein expressing the target receptor. A radiolabeled ligand (e.g., with ³H or ¹²⁵I) with known affinity for the target is required.
-
Incubation: Incubate the membranes/protein with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from free radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 and subsequently the Ki.
Isothermal Titration Calorimetry (ITC):
-
Preparation: Prepare highly pure and precisely quantified solutions of the protein and the test compound in the same buffer.
-
Titration: Place the protein solution in the sample cell of the calorimeter and the test compound in the injection syringe. A series of small injections of the test compound into the protein solution are performed.
-
Detection: The heat released or absorbed during each injection is measured.
-
Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a suitable binding model to directly determine the dissociation constant (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.
Surface Plasmon Resonance (SPR):
-
Preparation: Immobilize the protein (ligand) onto the surface of a sensor chip. The test compound (analyte) is prepared in a suitable running buffer.
-
Association: Inject the analyte solution over the sensor surface at a constant flow rate. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a response in the sensorgram.
-
Dissociation: Replace the analyte solution with the running buffer to monitor the dissociation of the analyte from the ligand.
-
Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Quantitative Data Comparison
To illustrate the type of data generated from each assay, the following tables present representative results for the binding of a hypothetical test compound to a target protein.
Table 1: this compound Displacement Assay Data
| [Test Compound] (nM) | log[Test Compound] | % Fluorescence Intensity |
| 1 | 0 | 98.5 |
| 10 | 1 | 92.1 |
| 50 | 1.7 | 75.3 |
| 100 | 2 | 51.2 |
| 200 | 2.3 | 28.9 |
| 500 | 2.7 | 10.5 |
| 1000 | 3 | 4.8 |
| IC50 | 98.5 nM | |
| Ki (assuming [L]=Kd) | 49.25 nM |
Table 2: Radioligand Binding Assay Data
| [Test Compound] (nM) | log[Test Compound] | % Specific Binding |
| 0.1 | -1 | 99.2 |
| 1 | 0 | 85.4 |
| 10 | 1 | 48.7 |
| 100 | 2 | 12.3 |
| 1000 | 3 | 1.5 |
| IC50 | 10.5 nM | |
| Ki (assuming [L]=Kd) | 5.25 nM |
Table 3: Isothermal Titration Calorimetry (ITC) Results
| Parameter | Value |
| Kd (nM) | 8.2 ± 1.5 |
| ΔH (kcal/mol) | -12.5 ± 0.8 |
| ΔS (cal/mol/deg) | -15.2 ± 1.1 |
| n (stoichiometry) | 0.98 ± 0.05 |
Table 4: Surface Plasmon Resonance (SPR) Results
| Parameter | Value |
| ka (1/Ms) | 2.5 x 10⁵ ± 0.3 x 10⁵ |
| kd (1/s) | 2.1 x 10⁻³ ± 0.2 x 10⁻³ |
| Kd (nM) | 8.4 ± 1.1 |
Conclusion
The this compound displacement assay is a valuable tool for the initial screening and characterization of ligand binding, offering a balance of simplicity, throughput, and cost-effectiveness. However, for a more comprehensive understanding of the binding mechanism, including thermodynamic and kinetic parameters, alternative techniques such as ITC and SPR are indispensable. The choice of assay should be guided by the specific research question, the properties of the interacting molecules, and the available resources. By understanding the principles and limitations of each method, researchers can make informed decisions to obtain high-quality, reliable binding data crucial for advancing drug discovery and development programs.
A Guide to Inter-Laboratory Validation of Dansylsarcosine HPLC Methods
For researchers, scientists, and drug development professionals, establishing a robust and reproducible analytical method is paramount for ensuring data integrity across different laboratories. This guide provides a framework for the inter-laboratory validation of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Dansylsarcosine, a derivatized form of sarcosine, which has been investigated as a potential biomarker. The following sections present a comparative summary of expected performance data from such a validation, detailed experimental protocols, and a workflow for conducting the study.
Comparative Performance of this compound HPLC Methods
The validation of an analytical method across multiple laboratories aims to establish its reproducibility and robustness. Key performance metrics are evaluated to ensure that the method yields comparable results regardless of the laboratory, equipment, or analyst. The table below summarizes typical acceptance criteria and hypothetical yet realistic results from a three-laboratory validation study for a this compound HPLC method.
| Validation Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9989 | 0.9995 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.1% | 98.8% - 101.5% | 95.0% - 105.0% |
| Precision (RSD) | ||||
| - Intra-day | < 1.5% | < 1.8% | < 1.6% | ≤ 2.0% |
| - Inter-day | < 2.8% | < 3.1% | < 2.9% | ≤ 5.0% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.6 µg/mL | 0.5 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 1.8 µg/mL | 1.5 µg/mL | Reportable, with acceptable precision and accuracy |
| Robustness | No significant impact from minor variations | No significant impact from minor variations | No significant impact from minor variations | RSD < 5% under varied conditions |
Experimental Protocols
Detailed and standardized protocols are critical for the success of an inter-laboratory validation study. The following sections outline the methodologies for sample preparation (derivatization) and the HPLC analysis itself.
This compound Derivatization Protocol
-
Sample Preparation : Prepare aqueous solutions of sarcosine standards and unknown samples.
-
Buffering : To 100 µL of the sample, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Derivatization : Add 200 µL of Dansyl chloride solution (1.5 mg/mL in acetone) to the buffered sample.
-
Incubation : Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
Quenching : Stop the reaction by adding 50 µL of 250 mM sodium hydroxide.
-
Final Preparation : Centrifuge the sample at 10,000 x g for 5 minutes. Transfer the supernatant to an HPLC vial for analysis.
HPLC Method Protocol
-
Instrumentation : A standard HPLC system equipped with a UV or fluorescence detector.
-
Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase : A gradient elution is typically employed.
-
Mobile Phase A: 20 mM phosphate buffer with 0.1% trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program :
-
0-5 min: 20% B
-
5-15 min: Ramp to 80% B
-
15-20 min: Hold at 80% B
-
20-21 min: Return to 20% B
-
21-25 min: Re-equilibration at 20% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : UV detection at 254 nm or fluorescence detection with excitation at 335 nm and emission at 520 nm.
-
Injection Volume : 20 µL.
Inter-Laboratory Validation Workflow
The process of an inter-laboratory validation study follows a structured workflow to ensure consistency and reliability of the results. This workflow begins with the development and optimization of the analytical method in a single laboratory, followed by the preparation of standardized materials and protocols for distribution to participating laboratories. Each laboratory then performs the analysis, and the collected data is statistically evaluated to determine the method's overall performance and reproducibility.
Caption: Workflow for an inter-laboratory HPLC method validation study.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Dansylsarcosine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Dansylsarcosine, a fluorescent probe commonly utilized in life sciences research. Adherence to these procedural guidelines is critical for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Immediate Safety and Handling Protocols
This compound, while a valuable research tool, requires careful handling due to its potential hazards. The primary risks associated with this compound are skin and eye irritation, respiratory irritation, and potential harm if ingested. The following tables summarize the necessary personal protective equipment (PPE) and outline immediate actions in case of exposure.
Personal Protective Equipment (PPE) Requirements
Proper PPE is the first line of defense against chemical exposure. The following table details the minimum required PPE for handling this compound in various laboratory procedures.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Stock Solutions | Safety glasses with side-shields or safety goggles.[1] | Chemical-resistant gloves (e.g., nitrile).[2] | Laboratory coat.[2] | Work in a well-ventilated area or chemical fume hood.[2] |
| Performing Labeling Reactions | Safety glasses with side-shields.[1] | Chemical-resistant gloves (e.g., nitrile).[2] | Laboratory coat.[2] | Work in a well-ventilated area. |
| Handling Solutions and Waste | Safety glasses with side-shields.[1] | Chemical-resistant gloves (e.g., nitrile).[2] | Laboratory coat.[2] | Not generally required if handled in a well-ventilated area. |
Emergency First-Aid Procedures
In the event of accidental exposure to this compound, immediate and appropriate first-aid measures are crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention or contact a poison control center.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures reproducible experimental results. The following workflow outlines the key steps from receiving the compound to the final disposal of waste.
Experimental Protocol: Fluorescent Labeling of Proteins
This protocol provides a general procedure for the fluorescent labeling of proteins using this compound. It is based on the well-established reactivity of dansyl compounds with primary and secondary amines on proteins.
Materials:
-
This compound
-
Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Just before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Labeling Reaction:
-
Slowly add the this compound stock solution to the protein solution while gently vortexing. A typical molar ratio of dye to protein is 10:1 to 20:1, but this may need to be optimized for your specific protein.
-
Incubate the reaction mixture in the dark for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling by measuring the absorbance of the purified, labeled protein at 280 nm and the absorbance maximum of this compound (approximately 330-350 nm).
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is imperative to prevent environmental contamination and ensure a safe laboratory environment. All waste generated from handling this compound should be treated as hazardous chemical waste.
Waste Segregation and Collection
| Waste Type | Collection Procedure | Container Labeling |
| Liquid Waste | Collect all aqueous and organic solutions containing this compound in a designated, leak-proof, and chemically compatible waste container. | "Hazardous Waste: this compound" and list all chemical components with their approximate concentrations. |
| Solid Waste | Place all contaminated solid waste, including gloves, pipette tips, and lab paper, in a durable, lined container designated for solid chemical waste. | "Hazardous Waste: this compound Contaminated Solids" |
Important Disposal Considerations:
-
Do Not dispose of this compound waste down the drain.
-
Ensure all waste containers are securely sealed before disposal.
-
Follow your institution's specific guidelines for hazardous waste disposal and contact your Environmental Health and Safety (EHS) department for waste pickup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
